molecular formula C12H14N2O3S2 B1608318 PTH-methionine sulfone CAS No. 68984-76-9

PTH-methionine sulfone

Cat. No.: B1608318
CAS No.: 68984-76-9
M. Wt: 298.4 g/mol
InChI Key: RSHIVNVSPBCMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PTH-methionine sulfone is a useful research compound. Its molecular formula is C12H14N2O3S2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHIVNVSPBCMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401934
Record name PTH-methionine sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68984-76-9
Record name PTH-methionine sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of PTH-Methionine Sulfone in Oxidative Stress: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Parathyroid hormone (PTH) is the principal regulator of calcium and phosphate homeostasis. However, its biological activity can be significantly compromised by oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS). This guide provides an in-depth technical exploration of the oxidation of PTH's methionine residues, leading to the formation of methionine sulfoxide and, irreversibly, methionine sulfone. We will dissect the profound impact of this modification, particularly at methionine 8 (Met8), on the hormone's structure and function, detailing how it abrogates receptor binding and subsequent signaling. This document serves as a crucial resource for researchers, clinicians, and drug development professionals, offering field-proven insights into the analytical methodologies required to accurately detect and quantify these oxidized forms, the clinical implications in diseases like chronic kidney disease (CKD), and the critical considerations for the stability of PTH-based therapeutics.

Section 1: The Molecular Basis of PTH Oxidation: From Methionine to Methionine Sulfone

The full-length human PTH is an 84-amino acid peptide containing two highly susceptible methionine residues at positions 8 and 18.[1][2][3] Under conditions of oxidative stress, these residues are prime targets for ROS. The sulfur-containing side chain of methionine undergoes a two-step oxidation process.

  • Formation of Methionine Sulfoxide: The initial reaction with ROS, such as hydrogen peroxide (H₂O₂), converts the methionine thioether to methionine sulfoxide (MetO). This step adds one oxygen atom (+16 Da) and is theoretically reversible by the action of cellular enzymes known as methionine sulfoxide reductases (MSRs).[4][5][6]

  • Formation of Methionine Sulfone: Prolonged or intense exposure to oxidants can lead to a second, irreversible oxidation, converting methionine sulfoxide to methionine sulfone (MetO₂).[7][8] This adds a second oxygen atom (total of +32 Da) and represents a terminal, non-repairable modification.

The conversion of the hydrophobic methionine residue to the more hydrophilic methionine sulfoxide or sulfone induces significant conformational changes in the PTH peptide.[1][2] These structural alterations are particularly detrimental when they occur at Met8, which is located within the critical N-terminal region responsible for receptor binding and activation.[1][9][10]

PTH_Oxidation cluster_0 cluster_1 PTH_Met PTH (Methionine) PTH_MetO PTH (Methionine Sulfoxide) PTH_Met->PTH_MetO +ROS (e.g., H₂O₂) PTH_MetO->PTH_Met -Methionine Sulfoxide   Reductases (MSRs) PTH_MetO2 PTH (Methionine Sulfone) PTH_MetO->PTH_MetO2 +ROS (Irreversible)

Caption: Stepwise oxidation of PTH methionine to methionine sulfoxide and irreversible methionine sulfone.

Section 2: Biological Consequences: A Tale of Two Methionines

The biological impact of PTH oxidation is not uniform; it is highly dependent on which methionine residue is modified. The scientific consensus, built over decades of research, clearly indicates that the oxidation state of Met8 is the primary determinant of PTH's biological activity.

  • Oxidation at Methionine 8 (Met8): Oxidation of Met8 to either sulfoxide or sulfone causes substantial structural changes in the hormone.[9][10] This refolding dramatically reduces its binding affinity for the parathyroid hormone 1 receptor (PTH1R), leading to a marked decrease or complete loss of biological activity.[1][11][12] Studies have shown this results in a failure to stimulate the second messenger cAMP, raise blood calcium, or regulate vitamin D metabolism.[9][10][13] The conversion of the hydrophobic Met8 to a hydrophilic residue disrupts critical interactions within the receptor's binding pocket.[2][3]

  • Oxidation at Methionine 18 (Met18): In contrast, oxidation at Met18 has a much less pronounced effect on the hormone's secondary structure and biological function.[1][9][10] Some studies suggest that PTH oxidized only at Met18 (Met18(ox)PTH) retains a significant degree of biological activity.[9][10]

Therefore, three oxidized variants exist: Met8(ox)PTH, Met18(ox)PTH, and the di-oxidized Met8,18(di-ox)PTH.[9][10] From a functional standpoint, Met8(ox)PTH and Met8,18(di-ox)PTH are considered largely inactive, while Met18(ox)PTH may be partially active.[9][10] This distinction is critical for interpreting clinical data and for the quality control of therapeutic PTH.

PTH_Signaling cluster_receptor Cell Membrane PTH1R PTH1 Receptor (PTH1R) Extracellular Domain Transmembrane Domain G_Protein G Protein (Gs) PTH1R:TMD->G_Protein Activates NoResponse No/Reduced Cellular Response PTH1R->NoResponse PTH_Native Native PTH (Met8, Met18) PTH_Native->PTH1R:ECD Binds PTH_Ox Oxidized PTH (Met8-Sulfone) PTH_Ox->PTH1R:ECD Binding Impaired AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Response Cellular Response (e.g., Ca²⁺ mobilization) cAMP->Response

Caption: Impaired signaling of Oxidized PTH due to reduced receptor binding affinity.

Section 3: Analytical Strategies for Characterization and Quantification

Accurately distinguishing between non-oxidized (n-oxPTH) and oxidized PTH (oxPTH) is analytically challenging, as standard immunoassays typically cannot differentiate between these forms.[1][14] This limitation can lead to an overestimation of biologically active PTH, particularly in patient populations with high oxidative stress, such as those with chronic kidney disease.[14][15] Robust analytical strategies rely on the physicochemical separation of these variants.

Core Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The gold-standard approach for separating PTH variants is RP-HPLC. The principle is based on the change in polarity upon oxidation: methionine sulfone is more polar than native methionine. This difference allows for separation on a hydrophobic stationary phase.

Step-by-Step Protocol: RP-HPLC Separation of PTH Variants

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Equilibration: Equilibrate the column with the initial gradient conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation (Self-Validation):

    • Standard Generation: Prepare an in vitro oxidized PTH standard by incubating PTH(1-34) or PTH(1-84) with a controlled concentration of hydrogen peroxide (e.g., 0.1-0.3% H₂O₂) for a defined period (e.g., 30 minutes at room temperature). This creates a mixed sample containing native, sulfoxide, and sulfone forms to validate peak identification.

    • Clinical/Test Sample: Plasma samples should be collected in EDTA tubes, immediately placed on ice, and centrifuged at 4°C to minimize ex vivo oxidation.[16] Studies suggest PTH is stable under these conditions, indicating that measured oxidation is a feature of the in vivo state.[17]

  • Chromatographic Run:

    • Injection: Inject 20-100 µL of the prepared sample.

    • Gradient: Apply a linear gradient to elute the peptides. A typical gradient might be from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the column effluent using a UV detector at 214 or 280 nm.

  • Data Analysis:

    • Peak Identification: The more polar oxidized forms (sulfone) will elute earlier than the more hydrophobic native PTH. Use the in vitro oxidized standard to confirm the retention times for each species.

    • Quantification: The area under each peak corresponds to the relative amount of that PTH variant.

Definitive Identification: Mass Spectrometry (MS)

For unambiguous identification and precise quantification, coupling HPLC with mass spectrometry (LC-MS/MS) is essential.

  • Principle: MS detects the mass-to-charge ratio of ions. The oxidation of one methionine to sulfone adds 32 Daltons to the peptide's mass. By targeting specific peptide fragments (generated by pre-analysis digestion with an enzyme like trypsin), one can pinpoint the exact location and extent of oxidation.

  • Workflow: The eluent from the HPLC is directed into the mass spectrometer. The instrument isolates the parent ions corresponding to the native and oxidized PTH fragments and then fragments them to confirm their amino acid sequence, providing definitive proof of identity.

Comparison of Analytical Methods
MethodPrincipleSpecificitySensitivityThroughputApplication
Standard Immunoassay Antibody-Antigen BindingLow (cannot distinguish oxidized forms)HighHighRoutine clinical (iPTH)
RP-HPLC-UV Polarity-based SeparationHigh (separates isoforms)ModerateLowStability testing, purification
LC-MS/MS Mass-based Separation & IDVery High (definitive)Very HighLowReference method, research
Affinity Separation Antibody capture of oxPTHHigh (separates ox/n-ox)HighModerateResearch, potential for new assays

Section 4: Applications in Research and Therapeutics

Clinical Relevance: A Biomarker in Chronic Kidney Disease (CKD)

Patients with CKD experience profound oxidative stress. Consequently, a significant portion of circulating PTH in this population is oxidized and biologically inactive.[9][14] This has major implications:

  • Inaccurate Assessment: Standard "intact" PTH (iPTH) assays, which detect both active and inactive oxidized forms, may not accurately reflect the true level of bioactive hormone driving bone and mineral metabolism.[14]

  • Therapeutic Mismanagement: Relying on iPTH levels alone could lead to incorrect clinical decisions regarding the management of secondary hyperparathyroidism.

  • Prognostic Value: While still under investigation, the ratio of non-oxidized to oxidized PTH could emerge as a more accurate biomarker for assessing disease state and predicting outcomes in CKD patients.[1]

Drug Development: Stability of PTH Analogs

For therapeutic PTH analogs like Teriparatide (PTH 1-34), preventing oxidation is a critical aspect of formulation and manufacturing.[18]

  • Loss of Potency: Oxidation of the methionine residues during production or storage leads to a loss of the drug's biological potency.[18]

  • Quality Control: Regulatory agencies require robust, stability-indicating methods, like RP-HPLC, to monitor for and quantify oxidized impurities.[18]

  • Formulation Strategy: Development efforts focus on creating formulations that protect the peptide from oxidative damage, through the use of antioxidants, control of headspace oxygen in packaging, and selection of compatible container materials.[18]

Caption: Experimental workflow for the analysis of PTH-methionine sulfone from sample to application.

Section 5: Future Directions

The study of this compound is an evolving field. Future research will likely focus on developing "fourth-generation" PTH assays that can specifically and easily differentiate between the various oxidized and non-oxidized forms in a high-throughput clinical setting.[15] Such advancements are needed to clarify the clinical utility of measuring these distinct forms and to potentially improve patient care by providing a more accurate picture of bioactive PTH status.[9][10]

References

  • Effects of Oxidation of Human Parathyroid Hormone on Its Biological Activity in Continuously Infused, Thyroparathyroidectomized Rats. PubMed. [Link]

  • Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. PubMed. [Link]

  • Oxidation of Parathyroid Hormone | Request PDF. ResearchGate. [Link]

  • Biological Activity of Different Forms of Oxidized Parathyroid Hormone. MDPI. [Link]

  • Biological Activity of Different Forms of Oxidized Parathyroid Hormone. PubMed. [Link]

  • Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. PMC. [Link]

  • Oxidation of PTH: in vivo feature or effect of preanalytical conditions?. R Discovery. [Link]

  • Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues | Endocrinology. Oxford Academic. [Link]

  • Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation | Biochemistry. ACS Publications. [Link]

  • Demonstrated Solid-State Stability of Parathyroid... : Pharmaceutical Research. Ovid. [Link]

  • Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PLOS. [Link]

  • Inverse correlation of intact PTH, oxidized PTH as well as non-oxidized PTH with 25-hydroxyvitamin D3 in kidney transplant recipients. Frontiers. [Link]

  • Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? | PLOS One. PLOS. [Link]

  • Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PMC. [Link]

  • Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu. [Link]

  • Stability of intact parathyroid hormone in serum and plasma samples stored at different conditions. Medicine Science. [Link]

  • Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway. PMC. [Link]

  • Methionine sulfoxide. Wikipedia. [Link]

  • Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

  • The Oxidized Protein Repair Enzymes Methionine Sulfoxide Reductases and Their Roles in Protecting against Oxidative Stress, in Ageing and in Regulating Protein Function. MDPI. [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP). [Link]

  • HPLC Method for Analysis of Methionine on Primesep 100 Column. SIELC Technologies. [Link]

  • L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease | Scilit. Scilit. [Link]

  • Compound-specific sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyz. SciSpace. [Link]

  • The Role of Methionine Supplementation on Oxidative Stress and Antioxidant Status of Poultry-A Review. MDPI. [Link]

Sources

An In-depth Technical Guide to the Irreversible Oxidation of Methionine to Methionine Sulfone: Implications for Protein Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methionine, a sulfur-containing amino acid, is exceptionally susceptible to oxidation, a post-translational modification that represents a critical quality attribute for protein-based therapeutics. While the initial oxidation to methionine sulfoxide is often reversible through cellular repair mechanisms, subsequent oxidation to methionine sulfone is an irreversible event with profound consequences for protein structure, stability, and function. This guide provides a comprehensive technical examination of the irreversible oxidation of methionine to methionine sulfone, intended for researchers, scientists, and drug development professionals. We will explore the underlying chemical mechanisms, the significant biological and biopharmaceutical ramifications, and the robust analytical strategies required for its detection and quantification. This document is structured to serve as a field-proven resource, explaining the causality behind experimental choices and providing detailed methodologies for practical application.

The Chemical Pathway: From Thioether to Irreversible Sulfone

The oxidation of methionine is a stepwise process, with each step yielding a product with distinct physicochemical properties and biological consequences. Understanding this pathway is fundamental to controlling and characterizing protein degradation.

Step I: The Reversible Oxidation to Methionine Sulfoxide

The journey begins with the two-electron oxidation of the methionine thioether side chain, primarily mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hydroxyl radicals.[1][2][3] This initial step converts methionine (Met) to methionine sulfoxide (MetO). Due to the creation of a new chiral center at the sulfur atom, this reaction produces a mixture of two diastereomers: methionine-S-sulfoxide (Met-S-SO) and methionine-R-sulfoxide (Met-R-SO).[4][5][6]

Biologically, this initial oxidation is often reversible. Cells have evolved a dedicated enzymatic repair system, the methionine sulfoxide reductases (Msr), to reduce MetO back to methionine.[7][8] The MsrA and MsrB enzymes stereospecifically reduce the S- and R-diastereomers, respectively, playing a crucial role in antioxidant defense and protein repair.[7][9][10]

Step II: The Irreversible Oxidation to Methionine Sulfone

Under conditions of stronger or more sustained oxidative stress, methionine sulfoxide can undergo a further two-electron oxidation. This second step converts the sulfoxide group into a sulfone group, yielding methionine sulfone (MetO₂).[11][12][13] This transformation represents a critical, irreversible endpoint in the methionine oxidation pathway.[14][15][16]

Crucially, there is no known biological mechanism or enzymatic system in mammals capable of reducing methionine sulfone back to either methionine sulfoxide or methionine.[15][17] This irreversibility is the central challenge in drug development, as once formed, this modification represents permanent damage to the protein.

Methionine_Oxidation_Pathway cluster_key Legend Met Methionine (-S-CH₃) MetO Methionine Sulfoxide (-S(O)-CH₃) (R/S Diastereomers) Met->MetO +O (ROS) Reversible MetO->Met -O (MsrA/B) Enzymatic Repair MetO2 Methionine Sulfone (-S(O)₂-CH₃) MetO->MetO2 +O (Strong ROS) Irreversible Reversible Reversible Pathway Irreversible Irreversible Pathway

Caption: The stepwise oxidation of methionine to methionine sulfoxide and its irreversible conversion to methionine sulfone.

Impact on Biopharmaceutical Integrity and Function

The formation of methionine sulfone is a significant concern in the manufacturing and storage of protein therapeutics, particularly monoclonal antibodies (mAbs). The irreversible nature of this modification and the resulting change in the amino acid's physicochemical properties can severely compromise a drug's safety and efficacy.

Structural and Functional Consequences

The conversion of a non-polar, hydrophobic methionine residue to a highly polar and hydrophilic methionine sulfone residue induces significant structural perturbations.[2]

  • Disruption of Higher-Order Structure: The introduction of the polar sulfone group can disrupt critical hydrophobic interactions that stabilize the protein's tertiary structure, potentially leading to local unfolding, conformational changes, and increased surface hydrophobicity.[12][18][19]

  • Loss of Biological Activity: When oxidation occurs within a critical functional region, such as the Complementarity-Determining Regions (CDRs) of an antibody, it can directly impair its ability to bind to its target antigen, thereby reducing or eliminating the drug's potency.[20][21]

  • Altered Pharmacokinetics: The Fc region of IgG1 antibodies contains two highly conserved and solvent-exposed methionine residues (Met252 and Met428 in human IgG1). Their oxidation to sulfone can decrease binding affinity to the neonatal Fc receptor (FcRn), which is responsible for the long serum half-life of antibodies.[22][23] This can lead to faster clearance and reduced efficacy.

  • Impact on Manufacturing: Oxidation of these same Fc methionine residues can also interfere with downstream processing, as it has been shown to reduce binding affinity to Protein A and Protein G, staples of antibody purification.[22][23]

Methionine Sulfone as a Critical Quality Attribute (CQA)

Given these potential impacts, the extent of methionine oxidation, and specifically the formation of the irreversible sulfone, is considered a Critical Quality Attribute (CQA) that must be closely monitored and controlled throughout the product lifecycle. Forced degradation studies, where a biopharmaceutical is intentionally exposed to oxidative stress (e.g., high concentrations of H₂O₂ or tert-butyl hydroperoxide), are essential for identifying the most susceptible methionine residues and understanding the degradation pathways.[23][24]

Analytical Strategies for Detection and Quantification

A multi-faceted analytical approach is required to accurately identify and quantify methionine sulfone, distinguishing it from both the native methionine and the intermediate sulfoxide. The primary challenge lies in detecting the specific mass shifts of +16 Da for methionine sulfoxide and +32 Da for methionine sulfone.

Mass Spectrometry (MS)-Based Methods

Liquid chromatography coupled with mass spectrometry (LC-MS) is the cornerstone of methionine oxidation analysis.

  • Peptide Mapping (LC-MS/MS): This bottom-up approach is the gold standard for site-specific identification and quantification. The protein is enzymatically digested (e.g., with trypsin), and the resulting peptides are separated by chromatography and analyzed by MS. The +32 Da mass shift on a specific methionine-containing peptide provides unambiguous identification of sulfone formation. Relative quantification is achieved by comparing the chromatographic peak areas of the modified peptide to its unmodified counterpart.

  • Middle-Up/Down and Intact Mass Analysis: These methods analyze larger fragments or the entire protein. While they may not provide residue-specific information, they are powerful tools for rapidly assessing the overall oxidation profile and confirming the presence of +16 Da and +32 Da modifications on specific subunits (e.g., the Fc/2 fragment of an antibody).[23]

A critical consideration in all MS workflows is the prevention of artifactual oxidation during sample preparation and analysis.[25][26][27] Steps such as minimizing sample exposure to light and oxygen, using high-purity reagents, and including antioxidants can mitigate this risk.

Peptide_Mapping_Workflow Protein Protein Sample (e.g., mAb) Denature Denaturation, Reduction & Alkylation Protein->Denature Digest Enzymatic Digestion (e.g., Trypsin) Denature->Digest LC LC Separation (RP-HPLC) Digest->LC MS Mass Spectrometry (MS and MS/MS) LC->MS Data Data Analysis MS->Data Result Identify Peptides with Met (+16 Da) and MetO₂ (+32 Da) Quantify % Oxidation Data->Result

Caption: Standard experimental workflow for peptide mapping analysis of protein oxidation by LC-MS.

Chromatographic Separation Techniques

Chromatography is essential not only as a separation tool for MS but also as a standalone analytical method.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates proteins and their variants based on differences in surface hydrophobicity. As methionine oxidation increases polarity, oxidized variants typically elute earlier than the native protein. HIC is a powerful, non-denaturing technique that can resolve species with one, two, or more oxidized methionines, providing a clear profile of degradation.[28]

  • Ion-Exchange Chromatography (IEX): While the charge of the methionine side chain itself does not change upon oxidation to sulfone, the modification can induce conformational changes that alter the protein's overall surface charge distribution, sometimes enabling separation by IEX.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For in-depth characterization, 2D NMR spectroscopy can be employed. Under denaturing conditions, specific NMR signals can serve as fingerprints for different oxidized species, including methionine sulfone.[29] This technique offers the advantage of unambiguous identification and quantification without the potential for the artifacts sometimes seen in MS.[29]

Analytical TechniqueInformation ProvidedKey AdvantageCausality/Rationale
Peptide Mapping (LC-MS/MS) Site-specific identification and relative quantification of Met, MetO, and MetO₂.Gold standard for localization.Enzymatic digestion creates peptides of a size amenable to MS/MS fragmentation, allowing precise localization of the +32 Da modification.
Intact/Subunit Mass Analysis Overall oxidation profile of the protein or its major subunits.Rapid assessment of heterogeneity.Measures the mass of large molecules, providing a quick snapshot of the number of oxidative modifications (+16/+32 Da increments) per chain.
Hydrophobic Interaction (HIC) Separation of native and oxidized isoforms under non-denaturing conditions.Preserves native structure.The conversion of hydrophobic Met to polar MetO₂ reduces the protein's interaction with the hydrophobic stationary phase, causing earlier elution.
NMR Spectroscopy Unambiguous identification and quantification of oxidized species.Orthogonal and definitive.The unique chemical environment of the sulfone group's protons and carbons creates a distinct NMR signal (chemical shift) for identification.

Key Experimental Protocols

The following protocols provide a framework for inducing and analyzing methionine sulfone formation. They are designed as self-validating systems, where the results from one method (e.g., HIC) can be confirmed by an orthogonal technique (e.g., peptide mapping).

Protocol 1: Forced Oxidation of a Monoclonal Antibody

Rationale: This protocol uses a chemical oxidant to accelerate degradation, allowing for the identification of oxidation-prone "hotspots" in the protein sequence. Hydrogen peroxide is a common choice as it is a biologically relevant ROS.

  • Preparation: Prepare a stock solution of 30% (w/w) hydrogen peroxide (H₂O₂). Dilute the mAb to a working concentration of 1-5 mg/mL in its formulation buffer or PBS, pH 7.4.

  • Stress Condition: Add H₂O₂ to the mAb solution to a final concentration of 0.1% (v/v). Prepare a control sample with an equivalent volume of water.

  • Incubation: Incubate both the stressed sample and the control sample at 37°C for 24 hours, protected from light. Time points can be taken (e.g., 0, 4, 8, 24 hours) to monitor the kinetics of oxidation.

  • Quenching (Critical Step): To stop the reaction, either perform a rapid buffer exchange into a formulation buffer or add catalase to degrade the excess H₂O₂. This step is vital to prevent artificial oxidation during subsequent sample handling.

  • Analysis: Analyze the stressed and control samples immediately using HIC (to observe isoform profile changes) and reserve aliquots for peptide mapping analysis.

Protocol 2: Sample Preparation for Peptide Mapping Analysis

Rationale: This procedure meticulously breaks the protein down into peptides for MS analysis. Each step is designed to ensure complete digestion while minimizing the introduction of non-native modifications.

  • Denaturation: To 100 µg of the mAb sample (from Protocol 1), add a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris, pH 8.0) to a final volume of 100 µL. Incubate at 37°C for 30 minutes to fully unfold the protein.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour to reduce all disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate for 45 minutes in the dark at room temperature to cap the free thiols, preventing disulfide bond reformation.

  • Buffer Exchange: Remove the denaturant and alkylating agents, which interfere with digestion, by buffer exchanging the sample into a digestion buffer (e.g., 50 mM Tris, pH 8.0) using a desalting column.

  • Digestion: Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio (w/w). Incubate overnight (16-18 hours) at 37°C.

  • Quenching and Storage: Stop the digestion by adding formic acid to a final concentration of 1% (v/v). The sample is now ready for LC-MS/MS analysis or can be stored at -80°C.

Conclusion and Future Outlook

The irreversible oxidation of methionine to methionine sulfone represents a significant degradation pathway for protein therapeutics, with the potential to compromise structural integrity, stability, and biological function. Unlike the reversible formation of methionine sulfoxide, the creation of the sulfone is permanent damage that cannot be repaired by known biological systems.

For drug development professionals, a thorough understanding of this pathway is not optional—it is essential for ensuring product quality and patient safety. The implementation of robust analytical methods, including peptide mapping and HIC, within a framework of forced degradation studies, is critical for identifying susceptible residues and establishing effective control strategies. Future efforts will continue to focus on developing advanced analytical techniques for even more sensitive detection, predictive in silico models to assess oxidation risk early in discovery,[21] and innovative formulation strategies to protect therapeutic proteins from oxidative damage throughout their lifecycle.

References

  • Vogt, W. (2025). Functional Role of Methionine Oxidation in Proteins: Arguments for and against. Vertex AI Search.
  • Kim, G. et al. (2015). Regulation of Protein Function by Reversible Methionine Oxidation and the Role of Selenoprotein MsrB1. Antioxidants & Redox Signaling. [Link]

  • Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Chen, Y. et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Chen, Y. et al. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. ACS Publications. [Link]

  • Kim, H. & Gladyshev, V. N. (2007). The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions. IUBMB Life. [Link]

  • Kim, H. & Gladyshev, V. N. (2004). Methionine Sulfoxide Reduction in Mammals: Characterization of Methionine-R-Sulfoxide Reductases. Molecular Biology of the Cell. [Link]

  • Yang, Y. et al. (2009). Mass spectrometry analysis of photo-induced methionine oxidation of a recombinant human monoclonal antibody. Journal of Chromatography A. [Link]

  • Taggart, C. C. et al. (2022). Accurate Proteomewide Measurement of Methionine Oxidation in Aging Mouse Brains. Journal of Proteome Research. [Link]

  • Rentier, C. et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. CNR-IRIS. [Link]

  • Canello, T. et al. (2020). Methionine oxidation within the prion protein. Taylor & Francis Online. [Link]

  • Wikipedia. (n.d.). Methionine sulfoxide. Wikipedia. [Link]

  • Dai, S. et al. (2019). Global analysis of methionine oxidation provides a census of folding stabilities for the human proteome. PNAS. [Link]

  • Kim, H. & Gladyshev, V. N. (2007). Methionine sulfoxide reductases: selenoprotein forms and roles in antioxidant protein repair in mammals. Biochemical Journal. [Link]

  • Drazic, A. et al. (2016). Consequence of methionine oxidation on protein function. ResearchGate. [Link]

  • Luo, S. & Levine, R. L. (2009). Methionine Oxidation and Reduction in Proteins. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

  • Khurana, R. et al. (2011). The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN. Protein and Peptide Letters. [Link]

  • Gasteiger, E. et al. (2018). Methionine Sulfoxide Reductases of Archaea. MDPI. [Link]

  • Wikipedia. (n.d.). Methionine sulfone. Wikipedia. [Link]

  • Szyjka, A. et al. (2009). The Role of Methionine Oxidation/Reduction in the Regulation of Immune Response. Current Protein & Peptide Science. [Link]

  • Hoshi, T. & Heinemann, S. H. (2001). Regulation of cell function by methionine oxidation and reduction. The Journal of Physiology. [Link]

  • Taron, C. H. et al. (2020). Identification and Quantification of Oxidation Products in Full-Length Biotherapeutic Antibodies by NMR Spectroscopy. Analytical Chemistry. [Link]

  • Picot, M. et al. (2018). Mechanism of methionine oxidation. ResearchGate. [Link]

  • Kennedy, A. et al. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. MDPI. [Link]

  • Lghoul, O. & Taba, P. (2024). Role of Oxidative Stress, Methionine Oxidation and Methionine Sulfoxide Reductases (MSR) in Alzheimer's Disease. MDPI. [Link]

  • Schmidt, A. S. (2020). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Rentier, C. et al. (2015). Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. Teknoscienze. [Link]

  • Rentier, C. et al. (2015). (PDF) Methionine sulfoxide- and sulfone-containing peptide synthesis: management of a relevant post-translational modification in proteins. ResearchGate. [Link]

  • Pan, H. et al. (2015). Effect of methionine oxidation on the binding affinity to protein A and protein G. ResearchGate. [Link]

  • Shimadzu Corporation. (2025). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu. [Link]

  • Leiss, M. & Wagner, G. (2019). Forced Degradation Testing as Complementary Tool for Biosimilarity Assessment. PMC. [Link]

  • Taylor & Francis. (n.d.). Methionine sulfoxide – Knowledge and References. Taylor & Francis. [Link]

  • Zhang, T. et al. (2024). In-Depth Characterization for Methionine Oxidization in Complementary Domain Region by Hydrophobic Interaction Chromatography. ACS Pharmacology & Translational Science. [Link]

  • Yang, R. et al. (2024). Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. ResearchGate. [Link]

  • Kumar, S. et al. (2021). Prediction of methionine oxidation risk in monoclonal antibodies using a machine learning method. mAbs. [Link]

  • Yang, R. et al. (2024). Understanding the impacts of dual methionine oxidations in complementarity-determining regions on the structure of monoclonal antibodies. PMC. [Link]

  • Kumar, R. A. et al. (2012). The biological significance of methionine sulfoxide stereochemistry. Ovid. [Link]

  • Oien, D. B. et al. (2010). Detection of oxidized methionine in selected proteins, cellular extracts, and blood serums by novel anti-methionine sulfoxide antibodies. PMC. [Link]

  • Phillips, K. E. et al. (2021). Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Kumar, R. A. et al. (2012). The biological significance of methionine sulfoxide stereochemistry. PMC. [Link]

  • Chu, J. W. et al. (2006). Comparative Oxidation Studies of Methionine Residues Reflect a Structural Effect on Chemical Kinetics in rhG-CSF. Biochemistry. [Link]

  • Sharifi-Rad, J. et al. (2024). Oxidation of Methionine Residues of Proteins: Biological Consequences. ResearchGate. [Link]

  • Le, N. T. et al. (2021). Monitoring of methionine sulfoxide content and methionine sulfoxide reductase activity. PMC. [Link]

  • Chumsae, C. et al. (2010). Identification of methionine sulfoxide diastereomers in immunoglobulin gamma antibodies using methionine sulfoxide reductase enzymes. Taylor & Francis Online. [Link]

Sources

Impact of Methionine Sulfone Formation on Parathyroid Hormone (PTH) Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a rigorous, mechanism-first analysis of Methionine Sulfone formation in Parathyroid Hormone (PTH), designed for drug development professionals and protein scientists.

Technical Guide & Whitepaper

Executive Summary

In the development of Parathyroid Hormone (PTH) therapeutics (e.g., teriparatide, PTH 1-84), methionine oxidation is a critical quality attribute (CQA) that directly compromises efficacy.[1] While the formation of Methionine Sulfoxide (Met-O) is the primary, reversible degradation pathway, the further oxidation to Methionine Sulfone (Met-O₂) represents a terminal, irreversible degradation event.[1][2][3][4]

This guide details the structural and functional consequences of Met-Sulfone formation.[1][5] Contrary to the common assumption that "more oxidation equals less activity," primary data reveals a complex structure-activity relationship (SAR) where Met-Sulfone may retain higher receptor affinity than Met-Sulfoxide, yet remains therapeutically compromised due to its irreversible nature and inability to be repaired by endogenous Methionine Sulfoxide Reductases (Msr).

The Chemistry of Oxidation: A Two-Step Degradation Pathway

PTH contains two methionine residues: Met8 and Met18 . Their susceptibility to oxidation defines the molecule's stability profile.

The Pathway

Oxidation proceeds in two distinct stages.[3][4][6][7] Understanding this kinetics is vital for analytical method development.

  • Stage 1: Sulfoxide Formation (Reversible)

    • The thioether sulfur of Methionine attacks an oxygen species (e.g., peroxide).

    • Product: Methionine Sulfoxide (Met-O).[1][2][3][8][9][10]

    • Characteristics: Adds +16 Da mass.[1] Creates a chiral center at the sulfur, producing a mixture of R- and S- diastereomers.

    • Biology: Reversible in vivo by MsrA and MsrB enzymes.

  • Stage 2: Sulfone Formation (Irreversible)

    • Nucleophilic attack by Met-O on a second oxidant.

    • Product: Methionine Sulfone (Met-O₂).[8][9][10][11]

    • Characteristics: Adds +32 Da mass (total). Achiral (symmetric sulfonyl group).

    • Biology: Irreversible. No known mammalian enzyme can reduce Met-Sulfone back to Methionine.

Visualization of the Oxidation Pathway

OxidationPathway Met Native Methionine (Hydrophobic Thioether) MetO Methionine Sulfoxide (+16 Da, Chiral R/S) Reversible via MsrA/B Met->MetO ROS / H2O2 (Fast) MetO->Met Msr Enzymes MetO2 Methionine Sulfone (+32 Da, Achiral) IRREVERSIBLE MetO->MetO2 Strong Oxidation (Slow)

Structural Impact: The "Steric Clash" Mechanism

The bioactivity of PTH is dictated by its N-terminal amphipathic


-helix, which docks into the hydrophobic groove of the PTH1 Receptor (PTH1R).
The Role of Met8 vs. Met18[9][12]
  • Met8 (Critical): Located on the hydrophobic face of the helix. It engages in deep hydrophobic interactions with the transmembrane domain (TMD) of PTH1R.

  • Met18 (Non-Critical): Located on the solvent-exposed face or interacts with the extracellular domain (ECD). Oxidation here has negligible impact on potency.

Molecular Consequences of Sulfone Formation

When Met8 is oxidized to Sulfone:

  • Polarity Shift: The hydrophobic thioether is replaced by a highly polar sulfonyl group. This creates an energetic penalty for inserting the residue into the receptor's hydrophobic pocket.

  • Steric Bulk: The addition of two oxygen atoms increases the Van der Waals volume, causing steric clashes with receptor residues (specifically Leucine and Valine residues in the TMD).

  • Loss of Flexibility: The sulfone group is more rigid than the thioether, preventing the "induced fit" required for high-affinity binding.

Bioactivity Assessment: The Sulfone Paradox

Recent structural activity studies have revealed a counter-intuitive finding regarding Met-Sulfone. While generally considered "inactive," quantitative data suggests it may bind better than the Sulfoxide form, though still significantly worse than native PTH.

Receptor Binding Affinity (IC50)

Data derived from competitive binding assays (PTH1-34 analogs) on PTH1R:

Ligand FormModificationIC50 (nM)Fold-Loss vs NativeStatus
Native PTH None1.3 1xFully Active
Met8-Sulfone Met(O₂) at Pos 824.0 ~18xPartially Active
Met8-Sulfoxide Met(O) at Pos 8104.0 ~80xWeakly Active
Met18-Sulfone Met(O₂) at Pos 185.3 ~4xMostly Active

Data Source: Ligand-Dependent Effects of Methionine-8 Oxidation (Endocrinology, 2021).

Interpretation of the "Sulfone Paradox"

Why is Sulfone (2 oxygens) more potent than Sulfoxide (1 oxygen)?

  • Chirality Hypothesis: Met-Sulfoxide exists as a mix of R and S diastereomers.[12] One of these stereoisomers likely causes a severe steric clash that destabilizes binding.

  • Symmetry: Met-Sulfone is achiral and symmetric. Its geometry may inadvertently relieve the specific steric clash caused by the "bad" sulfoxide diastereomer, allowing a slightly better (though still poor) fit.

cAMP Signaling Potency

Despite the binding data, the downstream efficacy (cAMP generation) of Met8-Sulfone is severely blunted. This suggests that while the Sulfone analog can bind the receptor (occupancy), it fails to induce the conformational change required for G-protein coupling (efficacy).

Analytical Characterization Strategy

Distinguishing Met-Sulfone from Met-Sulfoxide is critical for accurate stability modeling.

LC-MS/MS Peptide Mapping Protocol

This is the gold standard for quantification.

Step 1: Digestion

  • Digest PTH with Trypsin or Glu-C.

  • Note: Avoid acidic conditions with high temperature for prolonged periods to prevent artificial oxidation.

Step 2: Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[8]

  • Principle: Oxidation increases polarity. Elution order is Sulfone (Earliest)

    
    Sulfoxide 
    
    
    
    Native (Latest) .

Step 3: Mass Detection

  • Monitor specific mass shifts on the N-terminal fragment (e.g., PTH 1-13).

SpeciesMass Shift (

m)
Elution Relative to Native
Native 0 DaReference
Sulfoxide +16.00 DaEarlier (Shift ~1-2 min)
Sulfone +32.00 DaEarliest (Shift ~2-4 min)
Workflow Visualization

AnalyticalWorkflow cluster_peaks Elution Profile Sample Degraded PTH Sample (Mixture) Digest Proteolytic Digestion (Trypsin/Glu-C) Sample->Digest LC UHPLC Separation (C18 Column) Digest->LC Peak1 Peak 1: Met-Sulfone (Most Polar, +32Da) LC->Peak1 Early Elution Peak2 Peak 2: Met-Sulfoxide (Polar, +16Da) LC->Peak2 Peak3 Peak 3: Native Met (Hydrophobic, 0Da) LC->Peak3 Late Elution

Implications for Drug Development

  • Formulation Stability: Met-Sulfone formation indicates a failure of antioxidant excipients (e.g., methionine, EDTA). Because it is irreversible, its presence acts as a permanent "sink" on potency.

  • Immunogenicity: The unique structure of Met-Sulfone (not naturally abundant in healthy tissue) may present a neo-epitope, potentially increasing the immunogenicity risk of the therapeutic.

  • Potency Assays: Using a generic "Oxidized PTH" standard that is primarily Sulfoxide may underestimate the potency loss if the actual degradation product in the vial drives toward Sulfone over long-term storage.

References

  • Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues. Source: Endocrinology (2021)

    • Key Finding: Establishes the IC50 of Met8-Sulfone (24 nM) vs Met8-Sulfoxide (104 nM) vs Native (1.3 nM).[13]

  • Oxidation of Parathyroid Hormone: Clinical and Analytical Implications. Source: Clinica Chimica Acta (2020)

    • Key Finding: Reviews the clinical irrelevance of oxidized PTH and the need for assays th
  • Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. Source: MDPI (2021)

    • Key Finding: Confirms the structural distinctness of Sulfone vs Sulfoxide and the lack of biological repair pathways for Sulfone.[7]

  • Monitoring of On-column Methionine Oxidation During UHPLC–MS/MS Peptide Mapping.

    • Key Finding: detailed protocols for separating Met, MetO, and MetO2 via chrom

Sources

PTH-Methionine Sulfone as a Definitive Marker of Protein Oxidation: From Analytical Derivatization to Clinical Biomarker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of protein biochemistry, biotherapeutics, and clinical diagnostics, monitoring oxidative degradation is paramount. While methionine sulfoxide (MetO) is a widely recognized indicator of oxidative stress, its inherent reversibility limits its utility as a permanent biomarker. Methionine sulfone (MetO2), however, represents an irreversible terminal oxidation state [1].

This technical guide explores the profound dual significance of PTH-methionine sulfone in modern science:

  • The Clinical Biomarker: oxidized at its methionine residues to sulfone, acting as a definitive indicator of systemic inflammatory stress[2].

  • The Analytical Derivative: -methionine sulfone, the highly stable chemical derivative generated during Edman degradation to definitively map site-specific oxidative damage in any protein[3].

The Mechanistic Basis of Methionine Oxidation

Methionine is a sulfur-containing amino acid highly susceptible to oxidation by reactive oxygen species (ROS). The oxidation pathway proceeds through two distinct thermodynamic steps:

  • Primary Oxidation (Reversible): Methionine is oxidized to Methionine Sulfoxide (MetO). This modification is physiologically reversible via the repair enzyme Methionine Sulfoxide Reductase (MSRA)[4].

  • Secondary Oxidation (Irreversible): Under severe or prolonged oxidative stress, MetO is further oxidized to Methionine Sulfone (MetO2). Unlike MetO, MetO2 cannot be reduced by MSRA and remains physically stable under physiological conditions[1],[4].

Causality in Marker Selection: Why target MetO2 over MetO? In drug development, MetO can be artificially induced during standard sample preparation (e.g., electrospray ionization in mass spectrometry) or reversed by endogenous enzymes, leading to false positives or negatives. MetO2 acts as a self-validating marker ; its presence unequivocally guarantees that the protein was subjected to severe, irreversible oxidative stress prior to extraction [5].

MetOxidation Met Methionine (Met) MetO Methionine Sulfoxide (MetO) Met->MetO Mild ROS MetO->Met MSRA (Repair) MetO2 Methionine Sulfone (MetO2) MetO->MetO2 Severe ROS (Irreversible) PTH_Hormone Parathyroid Hormone (MetO2 Biomarker) MetO2->PTH_Hormone in vivo (CKD/Inflammation) PTH_Deriv Phenylthiohydantoin (PTH-MetO2 Derivative) MetO2->PTH_Deriv in vitro (Edman Degradation)

Biochemical pathways of methionine oxidation and its dual analytical/clinical PTH derivatives.

The Clinical Paradigm: Parathyroid Hormone (PTH) Oxidation

In clinical nephrology, "PTH" refers to the Parathyroid Hormone. In patients with Chronic Kidney Disease (CKD), systemic inflammation and uremic oxidative stress drive the irreversible oxidation of PTH at its methionine residues (Met8 and Met18), forming PTH methionine-sulfone[2].

  • Pathophysiological Impact: The addition of oxygen atoms significantly increases the hydrophilicity of the methionine side chain, disrupting the three-dimensional conformation of the hormone and severely impairing its interaction with the PTH1R receptor[2],[5].

  • Diagnostic Confounding: Standard commercial immunoassays fail to discriminate between native PTH and oxidized PTH methionine-sulfone. Consequently, total PTH values in CKD patients often misrepresent the biologically active hormone levels, complicating the management of mineral bone disease[2].

The Analytical Paradigm: Phenylthiohydantoin (PTH) Derivatization

To analytically pinpoint exactly which methionine in a biotherapeutic or biomarker sequence has been oxidized to sulfone, scientists rely on Edman degradation. Here, "PTH" refers to Phenylthiohydantoin, the stable chemical derivative formed during the sequencing cycle.

Causality in Technique Selection: While LC-MS/MS is the modern standard for high-throughput proteomics, it suffers from isobaric interferences and in-source oxidation artifacts. Edman degradation chemically cleaves the N-terminal amino acid and converts it into a PTH-derivative. Because this conversion happens in a controlled environment, the chromatographic detection of this compound provides orthogonal, artifact-free confirmation of endogenous MetO2 [6].

EdmanWorkflow Sample Protein Sample (MetO2 Containing) Coupling Coupling (PITC) Alkaline pH Sample->Coupling Cleavage Cleavage (TFA) Anhydrous Coupling->Cleavage ATZ-Amino Acid Conversion Conversion (Aqueous Acid) Forms PTH-MetO2 Cleavage->Conversion Analysis HPLC/TLC Analysis Identify Retention Time Conversion->Analysis Stable PTH-MetO2

Step-by-step Edman degradation workflow for generating and analyzing PTH-MetO2 derivatives.

Experimental Protocol: Site-Specific Detection via Edman Degradation

To ensure a self-validating system, the protocol must strictly prevent auto-oxidation during isolation while maximizing the yield of the PTH-derivative.

Step-by-Step Methodology:

  • Sample Preparation & Desalting: Isolate the target protein (e.g., monoclonal antibody or serum extract) in a buffer containing 1 mM EDTA. Rationale: EDTA chelates trace metals (Cu2+, Fe2+) that catalyze artificial ROS generation, ensuring that any detected MetO2 is strictly endogenous[4].

  • Coupling Reaction: React the protein with Phenylisothiocyanate (PITC) in an alkaline buffer (pH 8.0–9.0). PITC selectively couples to the uncharged N-terminal amino group.

  • Cleavage: Treat the coupled protein with anhydrous Trifluoroacetic Acid (TFA). This cleaves the N-terminal residue as an anilinothiazolinone (ATZ) amino acid, leaving the remainder of the peptide chain intact for the next cycle[3].

  • Conversion: Extract the ATZ-amino acid and treat it with 25% aqueous TFA at 80°C. Rationale: This thermal acid treatment isomerizes the unstable ATZ derivative into the highly stable Phenylthiohydantoin (PTH)-methionine sulfone[3].

  • Chromatographic Resolution: Inject the PTH-derivative onto a Reverse-Phase HPLC system (C18 column) or specialized TLC plates for identification against known analytical standards[6].

Data Presentation: Chromatographic Resolution

Accurate identification relies on understanding the polarity shifts induced by oxidation. The addition of two oxygen atoms in MetO2 significantly increases the hydrophilicity of the side chain compared to native methionine, drastically altering its chromatographic retention[5],[3].

Table 1: Chromatographic Retention Characteristics of PTH-Methionine Derivatives

Amino Acid DerivativeOxidation StateRelative PolarityTypical Elution Position (RP-HPLC / TLC)
PTH-Methionine (Met) UnoxidizedHighly HydrophobicLate elution; typically resolves near PTH-Valine or PTH-Proline.
PTH-Methionine Sulfoxide (MetO) Reversibly OxidizedHighly HydrophilicEarly elution; shifts significantly forward due to the polar sulfoxide group.
This compound (MetO2) Irreversibly OxidizedIntermediate / HydrophilicElutes distinctly between PTH-Serine and PTH-Glutamine[3], or near PTH-Tyrosine depending on the specific column chemistry[7].

Conclusion

Whether viewed through the lens of clinical endocrinology (Parathyroid Hormone) or analytical chemistry (Phenylthiohydantoin), this compound stands as a definitive, irreversible marker of severe protein oxidation. By integrating artifact-free analytical workflows like Edman degradation, drug development professionals and clinical researchers can accurately map oxidative degradation pathways, ensuring the stability of next-generation biotherapeutics and the accuracy of diagnostic assays.

References

  • Chronic Kidney Disease as a Systemic Inflammatory Syndrome: Update on Mechanisms Involved and Potential Treatment Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Regulation of cell function by methionine oxidation and reduction Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Methionine sulfoxide profiling of milk proteins to assess the influence of lipids on protein oxidation in milk Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Thin layer chromatographic analysis of amino acids on high performance silica TLC plates with buffered aqueous eluents Source: ResearchGate / Journal of Chromatography A URL:[Link]

  • Amino Acid Sequence Determination of Nine Tryptic Peptides from Ile Chain of Ricin D Source: Taylor & Francis Online (Agricultural and Biological Chemistry) URL:[Link]

Sources

The Molecular Impact of Methionine Oxidation in Parathyroid Hormone: From Sulfoxide to Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Chemical Properties, Stability, and Analytical Characterization of PTH-Methionine Sulfone in Peptide Therapeutics

Executive Summary

In the development of peptide therapeutics, particularly recombinant human parathyroid hormone analogues like Teriparatide (rhPTH 1-34), maintaining the structural integrity of the active pharmaceutical ingredient (API) is paramount. Parathyroid hormone (PTH) relies heavily on specific methionine residues (Met8 and Met18) to maintain the alpha-helical conformation required for receptor engagement.

While the reversible oxidation of methionine to methionine sulfoxide is a well-documented degradation pathway, the further, irreversible oxidation to This compound represents a critical failure state for the peptide. This in-depth guide explores the chemical properties of this compound, the mechanistic causality behind its formation, its profound impact on biological activity, and the self-validating analytical workflows required to detect it during drug development.

The Chemistry and Causality of Methionine Oxidation

Human PTH(1-34) contains two methionine residues: Met8, located within the orthosteric ligand-binding pocket, and Met18, situated further along the helix. The sulfur atom in the thioether side chain of methionine is highly nucleophilic and susceptible to attack by reactive oxygen species (ROS), trace metal ions, and radicals generated during sterilization processes (e.g., gamma or e-beam irradiation).

The oxidation of PTH occurs in a distinct, two-step thermodynamic pathway:

  • Primary Oxidation (Sulfoxide): The addition of a single oxygen atom (+16 Da) forms 1. This reaction is often reversible in vivo via the enzyme methionine sulfoxide reductase.

  • Secondary Oxidation (Sulfone): Under prolonged oxidative stress or poor formulation conditions, a second oxygen atom is added (+32 Da) to form This compound . This state is highly polar, sterically bulky, and strictly irreversible.

Oxidation Native Native PTH (Met8, Met18) Sulfoxide PTH-Methionine Sulfoxide (+16 Da per Met) Native->Sulfoxide Primary Oxidation (Reversible) ROS Reactive Oxygen Species (H2O2, Radicals, Metals) ROS->Native ROS->Sulfoxide Sulfone This compound (+32 Da per Met) Sulfoxide->Sulfone Secondary Oxidation (Irreversible)

Fig 1: Stepwise oxidation pathway of methionine residues in Parathyroid Hormone.

Structural and Biological Consequences

The transition from a non-polar thioether to a highly polar sulfone fundamentally alters the physicochemical properties of the peptide.

Steric Hindrance and Helix Disruption

Met8 is a critical determinant of receptor binding and activation. In native PTH, the hydrophobic side chain of Met8 packs neatly into the transmembrane domain (TMD) bundle of the Type-1 Parathyroid Hormone Receptor (PTHR1). The addition of two oxygen atoms in the sulfone state introduces massive steric clashes and alters the local electrostatic environment. This disrupts the secondary alpha-helical structure essential for proper folding and receptor docking.

Loss of Biological Efficacy

Because 1, it loses its ability to effectively bind PTHR1. Consequently, the downstream signaling cascade—specifically the generation of 3',5'-cyclic AMP (cAMP)—is severely impaired. While sulfoxide variants show a marked reduction in potency, the sulfone variants are essentially biologically inactive.

Table 1: Comparative Impact of Met8 Oxidation States on PTH(1-34)

Peptide VariantMass Shift (Da)ReversibilityPTHR1 Binding Affinity (Relative)cAMP Signaling PotencyStructural Impact
Native PTH(1-34) 0N/AHigh (Baseline)100% (Full Agonist)Native Alpha-Helix
PTH-Met8-Sulfoxide +15.99Reversible~20-fold Reduction<10% of NativeModerate Steric Clash
PTH-Met8-Sulfone +31.99IrreversibleSeverely ImpairedNegligibleSevere Helix Disruption

(Data synthesized from structural binding assays of 2.)

Stability Considerations in Biopharmaceutical Development

During the shelf-life of recombinant human PTH,3. Formulation scientists must account for environmental triggers that accelerate sulfone formation:

  • pH Dynamics: While alkaline pH accelerates methionine oxidation by deprotonating adjacent residues and altering solvent accessibility, PTH is typically formulated at an acidic pH (e.g., pH 4.0 in acetate buffer) to prevent deamidation. However, even at pH 4.0, dissolved oxygen and trace peroxides from excipients can drive sulfone formation over time.

  • Formulation Mitigation: The inclusion of free L-methionine as an antioxidant scavenger is a common strategy. The free amino acid acts as a sacrificial sink for ROS, protecting the critical Met8 and Met18 residues on the API.

Analytical Workflows: A Self-Validating Protocol

Standard immunoassays often fail to differentiate between native and oxidized PTH unless specialized affinity columns are utilized. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for characterizing this compound.

To ensure trustworthiness and scientific integrity, the following protocol employs a self-validating orthogonal cleavage strategy .

Step-by-Step Methodology: LC-MS/MS Mapping of PTH Oxidation

Step 1: Controlled Forced Degradation (The Stressor)

  • Action: Incubate rhPTH(1-34) in 10 mM acetate buffer (pH 4.0) with 0.5%

    
     for 24 hours at 25°C.
    
  • Causality: This mimics the acidic formulation conditions of Teriparatide while using

    
     to forcefully drive the sequential oxidation from thioether to sulfoxide, and ultimately to the irreversible sulfone state, generating a positive control.
    

Step 2: Method Quenching & Control Generation (The Validation)

  • Action: Quench the reaction with a 100x molar excess of free L-methionine. Concurrently, prepare a "blank" control (PTH without

    
    ) subjected to the exact same sample preparation workflow.
    
  • Causality: Free methionine rapidly scavenges residual

    
    , preventing artificial oxidation during downstream processing. The blank control proves that the analytical method itself (e.g., electrospray ionization) does not induce artifactual oxidation.
    

Step 3: Orthogonal Cleavage Strategy (The Mapping)

  • Action: Divide the sample into two aliquots. Digest Aliquot A with Trypsin. Treat Aliquot B with Cyanogen Bromide (CNBr).

  • Causality:

    • Trypsin cleaves PTH(1-34) at Lys13 and Arg20. This physically separates Met8 (found in fragment 1-13) and Met18 (found in fragment 14-20), allowing unambiguous mass localization of the sulfone modification.

    • CNBr cleaves peptides specifically at the C-terminus of unoxidized methionine. If methionine has converted to a sulfoxide or sulfone, CNBr cannot cleave the bond. Therefore, the presence of intact, uncleaved fragments post-CNBr treatment provides orthogonal, biochemical proof of oxidation.

Step 4: High-Resolution LC-MS/MS Analysis

  • Action: Separate the fragments via RP-HPLC (C18 column, utilizing a gradient of 0.1% TFA in water to 0.1% TFA in acetonitrile) coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Causality: The high mass accuracy (<5 ppm) of the Orbitrap is strictly required to differentiate the exact +31.9898 Da mass shift of a single sulfone from two separate +15.9949 Da sulfoxide modifications occurring simultaneously on different residues.

Workflow Step1 1. Forced Degradation (H2O2 / pH 4.0) Step2 2. Orthogonal Cleavage (Trypsin & CNBr) Step1->Step2 Step3 3. RP-HPLC Separation (C18, Gradient Elution) Step2->Step3 Step4 4. High-Res LC-MS/MS (Orbitrap Mass Shift) Step3->Step4 Step5 5. Data Validation (Blank Control & Scavenger) Step4->Step5

Fig 2: Self-validating analytical workflow for LC-MS/MS characterization of oxidized PTH variants.

Conclusion

The irreversible oxidation of methionine to methionine sulfone in Parathyroid Hormone is a critical degradation pathway that abolishes biological activity by disrupting receptor-ligand interactions at the PTHR1 interface. For drug development professionals, understanding the chemical causality of this modification is essential for designing robust formulations and self-validating analytical methodologies. By employing orthogonal cleavage strategies and high-resolution mass spectrometry, developers can accurately monitor and mitigate sulfone formation, ensuring the efficacy and safety of peptide therapeutics.

References

  • Measuring Parathyroid Hormone (PTH)
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways Source: BioProcess International URL
  • Source: PMC / National Institutes of Health (NIH)
  • Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation Source: Biochemistry - ACS Publications URL
  • Modes of Degradation and Impurity Characterization in rhPTH (1-34)

Sources

Technical Guide: Discovery and Initial Characterization of PTH-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Dissociation of Structure and Function The discovery of methionine oxidation in Parathyroid Hormone (PTH) represents a pivotal moment in peptide endocrinology. It resolved a decades-long paradox where purified PTH preparations exhibited high immunological reactivity but negligible biological potency. This guide details the chemical mechanism of this oxidation—specifically the conversion of methionine to methionine sulfone—and the rigorous experimental protocols used to characterize its impact on the hormone's Structure-Activity Relationship (SAR).

Key Technical Insight: The oxidation of Methionine-8 (Met-8) in the PTH(1-34) sequence acts as a molecular "kill switch," uncoupling the hormone from its G-protein coupled receptor (PTH1R) signaling pathway while leaving its immunological epitope largely intact.

Part 1: The Chemical Mechanism

The Oxidation Pathway

Methionine residues in peptides are highly susceptible to oxidation by Reactive Oxygen Species (ROS).[1] This process occurs in two distinct stages, with profound implications for reversibility and therapeutic stability.

  • Stage 1: Methionine Sulfoxide (Met-SO): The sulfur atom acquires one oxygen. This state is reversible via enzymatic action (Methionine Sulfoxide Reductase) or chemical reduction (thiols).

  • Stage 2: Methionine Sulfone (Met-SO

    
    ):  Under strong oxidizing conditions or prolonged exposure, the sulfoxide oxidizes further to the sulfone. This state is irreversible  and represents a permanent degradation product.
    
The Cyanogen Bromide (CNBr) Diagnostic

A critical tool in the initial characterization of PTH oxidation was the Cyanogen Bromide cleavage assay.

  • Principle: CNBr specifically cleaves peptide bonds at the C-terminus of methionine residues.[2]

  • The Blockade: Oxidation of methionine to either sulfoxide or sulfone prevents this cleavage.

  • Result: This chemical resistance provided the first structural proof that the "inactive" PTH variants were modified specifically at methionine sites.

Visualization: The Oxidation Workflow

The following diagram illustrates the chemical pathway and the diagnostic logic used to distinguish native from oxidized PTH.

PTH_Oxidation_Pathway Native Native PTH (Bioactive) Oxidation Oxidation (H2O2 / ROS) Native->Oxidation CNBr_Native CNBr Treatment: Cleavage Occurs Native->CNBr_Native Sulfoxide Met-Sulfoxide (Reversible) Oxidation->Sulfoxide Stage 1 Sulfoxide->Native Reduction (Mercaptoethylamine) Sulfone Met-Sulfone (Irreversible) Sulfoxide->Sulfone Stage 2 (Strong Ox) CNBr_Ox CNBr Treatment: NO Cleavage Sulfoxide->CNBr_Ox Sulfone->CNBr_Ox

Figure 1: The oxidative degradation pathway of PTH. Note that while Sulfoxide can be reduced to restore activity, Sulfone formation is a permanent loss of integrity. CNBr cleavage patterns distinguish native from oxidized forms.

Part 2: Structure-Activity Relationship (SAR)

The Critical Residues: Met-8 vs. Met-18

Bovine PTH(1-34) contains two methionine residues.[3][4][5][6] Initial characterization revealed that their oxidation has vastly different biological consequences.[5][6][7]

ResidueLocation ImpactOxidation ConsequenceBioactivity Loss
Met-8 Located in the N-terminal activation domain. Buried in the hydrophobic pocket of the PTH1R receptor.Steric hindrance and polarity shift prevent receptor docking.>98% Loss (Critical)
Met-18 Located in the mid-region helical structure.Minor alteration to secondary structure.[5]~10-20% Loss (Minor)
The "Dissociation" Phenomenon

The discovery of PTH-Met-SO


 explained why early radioimmunoassays (RIA) failed to correlate with clinical calcium levels in kidney disease patients.
  • Antibodies: Often target the C-terminal or mid-region (stable).

  • Receptor: Requires the precise N-terminal geometry (labile).

  • Outcome: Oxidized PTH circulates and is detected by RIA ("High PTH") but fails to activate the kidney adenyl cyclase ("Low Calcium response").

Part 3: Experimental Characterization Protocols

Note: These protocols are synthesized from the foundational methods established by Potts, Aurbach, and subsequent structural studies.

Protocol A: Controlled Oxidation

To study the sulfone, one must first generate it under controlled conditions.

  • Solubilization: Dissolve synthetic bPTH(1-34) in 0.1 M acetic acid (1 mg/mL).

  • Oxidation: Add 30% Hydrogen Peroxide (

    
    ) to a final concentration of 0.1 M.
    
    • For Sulfoxide: Incubate 15 min at 25°C.

    • For Sulfone: Incubate 4 hours at 37°C or use performic acid (warning: damages Trp).

  • Quenching: Stop reaction by lyophilization or rapid dilution.

Protocol B: Biological Validation (Adenyl Cyclase Assay)

This is the gold-standard functional assay to confirm loss of activity.

  • Tissue Prep: Isolate renal cortical membranes from rat kidneys (rich in PTH1R).

  • Incubation: Incubate membranes with ATP (substrate) and varying concentrations of Native vs. Oxidized PTH (

    
     to 
    
    
    
    M).
  • Measurement: Quantify cAMP production using a competitive protein binding assay or ELISA.

  • Self-Validating Check:

    • Positive Control: Native PTH must show a sigmoidal dose-response curve.

    • Negative Control: Basal membranes (no PTH).

    • Experimental: PTH-Met-SO

      
       should show a flat line or right-shifted curve (
      
      
      
      increase >100-fold).
Protocol C: Chemical Validation (HPLC & AAA)
  • HPLC: Use a C18 Reverse-Phase column.

    • Gradient: Acetonitrile in 0.1% TFA.

    • Shift: Oxidized methionines are more polar. PTH-Met-SO

      
       elutes earlier  (lower retention time) than native PTH.
      
  • Amino Acid Analysis (AAA):

    • Hydrolyze peptide (6N HCl).

    • Observation: Disappearance of the Methionine peak.[7] Appearance of Methionine Sulfoxide or Sulfone peaks.[7]

Visualization: The Bioassay Logic

Bioassay_Logic Receptor PTH1 Receptor (Renal Membrane) Binding_Success Hydrophobic Pocket Interaction Receptor->Binding_Success Native Binding_Fail Steric/Polar Repulsion Receptor->Binding_Fail Oxidized Native Native PTH (Met-8 Reduced) Native->Receptor Oxidized Oxidized PTH (Met-8 Sulfone) Oxidized->Receptor cAMP cAMP Generation (Signal Transduction) Binding_Success->cAMP No_Signal No Signal (Inactive) Binding_Fail->No_Signal

Figure 2: Mechanism of action failure. Oxidation of Met-8 alters the polarity of the receptor-binding domain, preventing the hydrophobic interaction required to trigger cAMP synthesis.

Part 4: Implications for Drug Development

Formulation Stability

For peptide therapeutics (e.g., Teriparatide), preventing the conversion of Met to Met-SO


 is paramount.[8]
  • Excipients: Use of methionine as a sacrificial antioxidant in formulation buffers.

  • pH Control: Oxidation rates are pH-dependent; acidic environments generally slow the transition to sulfone.

The "Third Generation" Assay Requirement

Modern clinical diagnostics must distinguish between "Whole PTH" (biologically active) and "Oxidized PTH" (inactive).

  • Standard Assays: Detect both forms, leading to overestimation of parathyroid function in oxidative stress conditions (e.g., Chronic Kidney Disease).

  • Next-Gen Assays: Utilize specific antibodies or removal steps that filter out the oxidized Met-8 variant to provide a "True Bioactive" PTH measurement.

References

  • Potts, J. T., et al. (1964). "Alkylation and Oxidation of Methionine in Bovine Parathyroid Hormone: Effects on Hormonal Activity and Antigenicity."[9] Biochemistry.

  • Hasan, A. A., et al. (2022).[3] "Biological Activity of Different Forms of Oxidized Parathyroid Hormone." International Journal of Molecular Sciences.

  • Zull, J. E., et al. (1984).[6] "Oxidized forms of parathyroid hormone with biological activity.[6][7] Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18."[6][7] Journal of Biological Chemistry.

  • Mozziconacci, O., et al. (2013). "Metal-catalyzed oxidation of protein methionine residues in human parathyroid hormone (1-34)." Molecular Pharmaceutics.

  • Joppich-Kuhn, R., et al. (1982).[10] "Oxidation of methionine to methionine sulfoxide as a side reaction of cyanogen bromide cleavage."[8][10] Analytical Biochemistry.

Sources

Natural occurrence of methionine sulfone in proteins

Author: BenchChem Technical Support Team. Date: March 2026

Title: Methionine Sulfone in Protein Analysis: Distinguishing Biological Signal from Artifactual Noise Content Type: Technical Whitepaper Audience: Senior Scientists, Proteomics Researchers, and Biologics QA/QC Professionals

Executive Summary

Methionine sulfone (


) represents the terminal, irreversible oxidation state of methionine. Unlike its precursor, methionine sulfoxide (

), which acts as a reversible redox switch regulated by methionine sulfoxide reductases (MsrA/B),

accumulation typically signals severe oxidative stress or proteome aging. In drug development, particularly for monoclonal antibodies (mAbs) and gene therapy vectors, the presence of

is a Critical Quality Attribute (CQA) indicating permanent structural damage.

This guide provides a rigorous framework for distinguishing naturally occurring


 (a biomarker of pathology) from artifactual 

induced during sample preparation. It details the mechanistic distinctness of the sulfone moiety, specific LC-MS/MS identification protocols, and a self-validating workflow to ensure data integrity.

The Biochemistry of Irreversible Oxidation

Methionine is unique among amino acids (along with cysteine) for its susceptibility to oxidation.[1] However, the biological implications of the two oxidation steps are diametrically opposed.

  • Step 1: Reversible Regulation (

    
    ).  Reactive Oxygen Species (ROS) oxidize the thioether sulfur to a sulfoxide. This adds +16 Da. Cells express MsrA and MsrB enzymes to reduce 
    
    
    
    back to Met, effectively using methionine residues as ROS scavengers to protect the active sites of proteins.
  • Step 2: Irreversible Damage (

    
    ).  Under conditions of severe oxidative stress or in the absence of repair, a second oxygen is added to form the sulfone. This adds another +16 Da (Total +32 Da). Crucially, no known mammalian enzyme can reduce 
    
    
    
    back to
    
    
    or Met.
Visualization: The Methionine Oxidation Pathway

The following diagram illustrates the unidirectional nature of sulfone formation compared to the cyclic sulfoxide mechanism.

MetOxidation Met Methionine (Met) Thioether MetSO Methionine Sulfoxide (MetSO) (+16 Da) Met->MetSO ROS (H2O2, HO•) MetSO->Met Repair: MsrA / MsrB (Thioredoxin dependent) MetO2 Methionine Sulfone (MetO2) (+32 Da) Irreversible MetSO->MetO2 Severe Oxidative Stress (No Enzymatic Repair)

Figure 1: The biological trajectory of methionine oxidation. Note the lack of a reverse pathway from MetO2.

Biological Context vs. Artifactual Generation

Distinguishing "real"


 from "fake" 

is the primary challenge in proteomics and stability testing.
Natural Occurrence (Pathological)

Since


 cannot be repaired, it accumulates in long-lived proteins. It is a validated biomarker in:
  • Cataract Formation:

    
    -crystallins in the eye lens accumulate 
    
    
    
    over decades, leading to insolubility and opacity.
  • Neurodegeneration: Amyloid-beta peptides in Alzheimer's plaques show significant

    
     levels, correlating with aggregation toxicity.
    
  • Biologics Shelf-Life: In therapeutic proteins,

    
     formation indicates failure of the formulation antioxidant capacity, leading to potential immunogenicity.
    
Artifactual Occurrence (Procedural)

Over 80% of


 detected in standard proteomics experiments is generated ex vivo during:
  • Performic Acid Oxidation: Often used intentionally to quantify total Met/Cys, but destroys native speciation.

  • High-Voltage ESI: Electrospray ionization in the presence of ambient oxygen can induce in-source oxidation.

  • Acid Hydrolysis: Standard 6N HCl hydrolysis for amino acid analysis converts Met to various oxidation states unless air is rigorously excluded.

Analytical Strategy: Differential Detection

To validate the presence of


, researchers must rely on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The identification relies on three distinct pillars.
Pillar A: Mass Shift[2]
  • MetSO: +15.9949 Da relative to Met.

  • MetO2: +31.9898 Da relative to Met.

  • Requirement: High-resolution MS (Orbitrap or TOF) is recommended to distinguish these shifts from other potential modifications (e.g., +32 Da could theoretically be two separate +16 oxidations on different residues if resolution is low).

Pillar B: Neutral Loss Fragmentation (The Diagnostic Filter)

This is the most reliable method for differentiation.

  • MetSO Signature: Under Collision-Induced Dissociation (CID), MetSO exhibits a characteristic, dominant neutral loss of 64 Da (Methanesulfenic acid,

    
    ).
    
  • MetO2 Signature: The sulfone moiety is chemically more stable than the sulfoxide. It typically does NOT exhibit the -64 Da loss. Instead, it may show a minor loss of the entire side chain or a loss of 79/80 Da (

    
    ), but the absence of the intense -64 Da peak is the primary diagnostic for sulfone.
    
Data Summary: MS/MS Differentiation
FeatureMethionine (Met)Methionine Sulfoxide (MetSO)Methionine Sulfone (MetO2)
Precursor Mass Shift 0 Da+15.9949 Da+31.9898 Da
Hydrophobicity (RP-HPLC) High (Elutes Late)Low (Elutes Early)Very Low (Elutes Earliest)
Dominant Neutral Loss -48 Da (

)
-64 Da (

)
None / -79 Da (Stable)
Biological Reversibility N/AYes (MsrA/B)No

Protocol: Artifact-Free Sample Preparation[3]

To claim


 is "natural" in your sample, you must prove you didn't create it. This protocol minimizes ex vivo oxidation.

Reagents:

  • Degassed buffers (argon purged).

  • Alkylation Reagent: Iodoacetamide (IAM).[2]

  • Digestion Enzyme: Trypsin (Sequencing Grade).

  • Quenching Agent: Methionine (free amino acid) or N-tert-butyl-alpha-phenylnitrone (PBN).

Step-by-Step Methodology:

  • Lysis & Denaturation (Anaerobic):

    • Perform cell lysis in degassed 6M Guanidine-HCl or 8M Urea.

    • Crucial: Add 10-20 mM free Methionine to the lysis buffer. This acts as a "scavenger" sponge, absorbing ROS that would otherwise attack the protein.

  • Reduction & Alkylation:

    • Reduce with 5 mM DTT (30 min, 37°C).

    • Alkylate with 15 mM Iodoacetamide (30 min, dark, RT).

    • Note: Avoid high pH (>8.5) for extended periods, as this promotes autoxidation.

  • Digestion:

    • Dilute Urea/Guanidine to <1M using 50 mM Ammonium Bicarbonate (pH 7.8).

    • Add Trypsin (1:50 ratio).

    • Incubate at 37°C for 4–12 hours. Do not digest overnight (16h+) unless necessary, as prolonged incubation increases spontaneous oxidation.

  • LC-MS Injection:

    • Analyze immediately.[3] If storage is required, freeze at -80°C.

    • QC Step: Include a synthetic peptide standard containing Met. If the standard shows >2% oxidation upon analysis, your workflow is generating artifacts.

Logical Workflow for Identification

The following decision tree illustrates the rigorous process for confirming


 identity.

MetIdentification Start Input: LC-MS/MS Data DeltaMass Check Precursor Mass Shift Start->DeltaMass Shift16 +16 Da Detected DeltaMass->Shift16 Shift32 +32 Da Detected DeltaMass->Shift32 NeutralLoss Analyze MS/MS Neutral Loss Shift16->NeutralLoss Stable No -64 Da Loss (Stable Fragment) Shift32->Stable Loss64 Neutral Loss -64 Da (Dominant) NeutralLoss->Loss64 NeutralLoss->Stable Rare Isobaric Artifacts ConcludeMetSO ID: Methionine Sulfoxide (Reversible PTM) Loss64->ConcludeMetSO ConcludeMetO2 ID: Methionine Sulfone (Irreversible Damage) Stable->ConcludeMetO2

Figure 2: Analytical decision tree for differentiating methionine oxidation states.

References

  • Weissbach, H., et al. (2002). "Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function." Archives of Biochemistry and Biophysics. Link

  • Stadtman, E. R., et al. (2003). "Methionine oxidation and aging."[4][5][6] Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Ghesquière, B., et al. (2011).[7] "Impact of methionine oxidation on peptide hydrophobicity and separation efficiency in reversed-phase LC." Journal of Proteomics. Link

  • Finley, J. W., et al. (1997). "Oxidation of methionine residues in proteins: biological consequences and detection."[4] Journal of Agricultural and Food Chemistry. Link

  • Todorovski, T., et al. (2011). "Mass spectrometric characterization of peptides containing different oxidized methionine forms." Journal of Mass Spectrometry. Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of PTH-Methionine Sulfone Standard for Edman Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In N-terminal protein sequencing via Edman degradation, Methionine (Met) presents a significant analytical challenge due to its susceptibility to spontaneous oxidation. During sample preparation and sequencing, Met partially oxidizes to Methionine Sulfoxide (Met-SO) and Methionine Sulfone (Met-SO


), resulting in split peaks that compromise quantitation and identification.

To resolve this, a common strategy involves the intentional, complete oxidation of samples to force all Methionine species into the stable Methionine Sulfone form. Consequently, a high-purity PTH-Methionine Sulfone (PTH-Met-SO


)  standard is required for precise HPLC retention time calibration.

This guide provides a definitive protocol for the synthesis of the PTH-Met-SO


 standard. Unlike transient oxidation methods, this protocol utilizes a pre-derivatization oxidation strategy —converting L-Methionine to L-Methionine Sulfone prior to PITC coupling—to ensure maximum yield and ring stability.

Chemical Basis & Reaction Logic

The synthesis follows a linear two-phase pathway. Direct oxidation of PTH-Methionine is possible but risky due to the hydrolytic instability of the hydantoin ring under strong oxidative conditions. Therefore, we prioritize the oxidation of the free amino acid first.

  • Phase I (Oxidation): L-Methionine is treated with performic acid (generated in situ) to irreversibly form L-Methionine Sulfone.

  • Phase II (Edman Derivatization): The stable sulfone reacts with Phenylisothiocyanate (PITC) to form the Phenylthiocarbamyl (PTC) derivative, followed by cyclization to the Anilinothiazolinone (ATZ) and conversion to the stable Phenylthiohydantoin (PTH) form.

Reaction Pathway Diagram

Met_Oxidation_Pathway Met L-Methionine (Unstable) MetSO Met-Sulfoxide (Intermediate) Met->MetSO Spontaneous [O] MetSO2 L-Met Sulfone (Stable Precursor) Met->MetSO2 Strong Oxidation MetSO->MetSO2 Performic Acid (HCOOH + H2O2) PTC PTC-Met-SO2 MetSO2->PTC PITC / pH 9.0 (Coupling) ATZ ATZ-Met-SO2 PTC->ATZ TFA (Cleavage/Cyclization) PTH PTH-Met-SO2 (Final Standard) ATZ->PTH Aq Acid / 64°C (Conversion)

Figure 1: Step-wise chemical transformation from L-Methionine to the stable this compound standard.

Materials & Reagents

ReagentGradeRole
L-Methionine >99% (Sigma-Aldrich)Starting Material
Phenylisothiocyanate (PITC) Sequencing GradeCoupling Reagent
Formic Acid 88% ACS ReagentOxidant precursor
Hydrogen Peroxide 30% (w/v)Oxidant
Pyridine Silylation GradeCoupling Buffer
Trifluoroacetic Acid (TFA) Anhydrous, Sequencing GradeCyclization Reagent
Acetonitrile (ACN) HPLC GradeSolvent

Experimental Protocol

Phase I: Preparation of L-Methionine Sulfone

Note: If commercial L-Methionine Sulfone is available, skip to Phase II.

  • Performic Acid Generation:

    • In a cooled vessel (4°C), mix 9 mL of Formic Acid (88%) with 1 mL of Hydrogen Peroxide (30%) .

    • Allow to stand at room temperature for 1 hour to reach equilibrium.

    • Safety: Perform in a fume hood. Performic acid is unstable; prepare fresh.

  • Oxidation:

    • Dissolve 100 mg L-Methionine in 2 mL of the Performic Acid solution .

    • Incubate at 0°C (on ice) for 2 hours .

  • Quenching & Isolation:

    • Add 10 mL of ice-cold water to stop the reaction.

    • Lyophilize (freeze-dry) the solution overnight to remove acid and water.

    • Result: White crystalline powder (L-Methionine Sulfone).[1]

    • QC Check: Melting point should be ~250°C (dec).

Phase II: Synthesis of this compound

This phase mimics the automated Edman cycles but on a preparative scale.

  • Coupling (Formation of PTC-Met-SO

    
    ): 
    
    • Dissolve 50 mg L-Methionine Sulfone (from Phase I) in 1 mL of Pyridine:Water (1:1 v/v) .

    • Adjust pH to ~9.0 with dilute NaOH if necessary (reaction requires alkaline environment).

    • Add 50 µL PITC . Flush with Nitrogen (

      
      ).
      
    • Incubate at 50°C for 30 minutes with agitation.

    • Wash: Extract the reaction mixture twice with Benzene or Heptane to remove excess PITC and byproducts (diphenylthiourea). Discard the organic (upper) layer.

    • Lyophilize the aqueous phase to dryness.

  • Cyclization (Formation of ATZ-Met-SO

    
    ): 
    
    • Add 0.5 mL anhydrous TFA to the dried PTC residue.

    • Incubate at 50°C for 10 minutes .

    • Evaporate TFA under a stream of

      
      .
      
  • Conversion (Formation of PTH-Met-SO

    
    ): 
    
    • Dissolve the residue in 1 mL of 1.0 M HCl .

    • Incubate at 64°C for 20 minutes . This rearranges the unstable ATZ ring to the stable PTH ring.

    • Extract the final PTH-amino acid into Ethyl Acetate (x3).

    • Combine extracts and evaporate to dryness.

Validation & Application

HPLC Characterization

The PTH-Met-SO


 standard is significantly more polar than unmodified PTH-Methionine, resulting in a distinct retention time shift.

HPLC Conditions (Standard C18 Protocol):

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 3.0 M Sodium Acetate, pH 3.8 / THF (95:5).

  • Mobile Phase B: Acetonitrile / Isopropanol.

  • Detection: UV @ 269 nm.

Retention Behavior:

CompoundRelative PolarityElution OrderApprox. Retention Shift
PTH-Met-SO

High (Most Polar)Early -4 to -6 min vs PTH-Met
PTH-Met-SO MediumMiddle-2 to -3 min vs PTH-Met
PTH-Met Low (Hydrophobic)LateReference (0 min)
Experimental Workflow Diagram

Workflow cluster_0 Phase I: Precursor Prep cluster_1 Phase II: Derivatization Start L-Methionine Oxidize Add Performic Acid (2 hrs @ 0°C) Start->Oxidize Lyo1 Lyophilize Oxidize->Lyo1 Couple Coupling: + PITC, Pyridine (50°C, 30 min) Lyo1->Couple Wash Wash: Extract w/ Benzene (Remove excess PITC) Couple->Wash Cleave Cyclization: + TFA Anhydrous (50°C, 10 min) Wash->Cleave Convert Conversion: + 1.0M HCl (64°C, 20 min) Cleave->Convert Finish Final HPLC QC (PTH-Met-SO2) Convert->Finish

Figure 2: Operational workflow for the synthesis and purification of the standard.

Troubleshooting & Critical Parameters

  • Incomplete Oxidation: If HPLC shows a "doublet" (Met-SO and Met-SO

    
    ), the performic acid was likely old. Always generate performic acid fresh (1 hour premix).
    
  • Deamidation: Avoid prolonged exposure to strong acid (TFA) at high temperatures (>50°C) during cyclization, as this can degrade the side chain, although sulfones are generally robust.

  • Storage: PTH-Met-SO

    
     is stable. Store lyophilized powder at -20°C. Reconstitute in Acetonitrile/Water for HPLC injection.
    

References

  • Edman, P., & Begg, G. (1967).[2] A protein sequenator.[2][3][4] European Journal of Biochemistry, 1(1), 80-91.

  • Hirs, C. H. W. (1956). The Oxidation of Ribonuclease with Performic Acid. Journal of Biological Chemistry, 219(2), 611-621.

  • Tarr, G. E. (1986). Manual Edman Sequencing System. In: Methods of Protein Microcharacterization, Humana Press.

  • Sigma-Aldrich. (n.d.). L-Methionine sulfone Product Specification & Properties.

Sources

Protocol for performic acid oxidation of methionine in peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Performic Acid Oxidation for Peptide Analysis

Executive Summary

In quantitative Amino Acid Analysis (AAA) and peptide mapping, Methionine (Met) and Cysteine (Cys) are notoriously unstable. Standard acid hydrolysis (6N HCl, 110°C) results in partial and variable degradation of these residues, rendering quantitative data unreliable.

This Application Note details the Performic Acid Oxidation protocol, a chemical derivatization strategy that quantitatively converts unstable Met and Cys into their acid-stable analogs: Methionine Sulfone (MetO₂) and Cysteic Acid (Cya) .[1][2][3] This conversion occurs prior to hydrolysis, ensuring that the subsequent harsh acidic conditions do not alter the stoichiometry of the sulfur-containing residues.

Scientific Principles & Mechanism

The Challenge of Sulfur Instability

During standard acid hydrolysis, Methionine is partially oxidized to Methionine Sulfoxide (MetO), which can revert or degrade further. Cysteine is susceptible to oxidation to Cystine or degradation to various sulfur oxides. Because the extent of these reactions is uncontrolled, the recovery rates for Met and Cys often fluctuate between 30–80%.

The Performic Acid Solution

Performic acid (


) is a potent oxidizing agent generated in situ. It drives the oxidation of sulfur residues to their highest stable oxidation states.

The Chemical Pathway:

  • Reagent Generation: Formic acid reacts with hydrogen peroxide to form performic acid.[4][5][6]

    
    
    
  • Methionine Oxidation: Met is oxidized first to sulfoxide, then rapidly to the stable Methionine Sulfone .

    
    
    
  • Cysteine Oxidation: Cysteine (and Cystine) is oxidized to Cysteic Acid .[1][2][7][8]

    
    
    

Key Constraint: This environment is destructive to Tryptophan (indolic ring cleavage) and can modify Tyrosine (chlorination) if halide ions are present.

Experimental Workflow Visualization

The following diagram outlines the critical decision points and flow of the oxidation protocol.

PerformicOxidation Start Peptide/Protein Sample Oxidation Oxidation Reaction (Sample + Reagent, 2-4h @ 0°C) Start->Oxidation ReagentPrep Reagent Generation (9:1 Formic:H2O2, 1h @ RT) Chill Cool Reagent to 0°C ReagentPrep->Chill Chill->Oxidation QuenchDecision Select Quenching Method Oxidation->QuenchDecision MethodA Method A: Lyophilization (Recommended for LC-MS/High Sensitivity) QuenchDecision->MethodA High Purity Needed MethodB Method B: Chemical Quench (HBr or Na-Metabisulfite) QuenchDecision->MethodB Speed Needed Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) MethodA->Hydrolysis MethodB->Hydrolysis Analysis HPLC / LC-MS Analysis (Quantify MetO2 and Cya) Hydrolysis->Analysis

Figure 1: Strategic workflow for Performic Acid Oxidation. Method A (Lyophilization) is preferred for modern high-sensitivity chromatography to avoid salt accumulation.

Detailed Protocol

Safety Warning: Performic acid is unstable and potentially explosive if heated or concentrated.[4] Always prepare fresh, keep cold, and never store in a closed container. Perform all steps in a fume hood.

Reagents Required[1]
  • Formic Acid: Analytical grade, minimum 88% (98-100% preferred for anhydrous conditions).

  • Hydrogen Peroxide: 30% (w/v), analytical grade.

  • 1-Octanol: (Optional) As an anti-foaming agent.

  • HBr (48%): (Optional, for Method B quenching).

Step-by-Step Methodology

Step 1: Preparation of Performic Acid Reagent

  • In a glass vial, mix Formic Acid and 30% Hydrogen Peroxide in a 9:1 (v/v) ratio.

    • Example: 900 µL Formic Acid + 100 µL H₂O₂.

  • Allow the mixture to stand at room temperature (20–25°C) for 1 hour . This induction period is critical for the maximum formation of performic acid (

    
    ).
    
  • After 1 hour, place the reagent on ice and cool to 0°C .

Step 2: Sample Oxidation

  • Dissolve the dry peptide/protein sample (approx. 10–100 µg) in the cooled Performic Acid reagent.

    • Ratio: Use at least 50 µL of reagent per 0.1 mg of protein to ensure excess oxidant.

  • Incubate the reaction mixture at 0°C (on ice) for 2 to 4 hours .

    • Note: Hirs (1956) suggests 4 hours. For soluble peptides, 2 hours is often sufficient. Do not exceed 4 hours to minimize side reactions with Tyrosine.

Step 3: Termination (Quenching) Choose one method based on your downstream analysis:

  • Method A: Lyophilization (Preferred for HPLC/MS)

    • Add 500 µL of cold deionized water to dilute the reaction.

    • Immediately freeze the sample (liquid nitrogen or dry ice/ethanol bath).

    • Lyophilize (freeze-dry) to dryness. This removes the volatile formic acid and excess peroxide without adding salts.

  • Method B: Chemical Reduction (Classic Hirs Method)

    • Add 48% HBr (approx. 0.15 mL per mL of reagent) while keeping the sample at 0°C.

    • Evaporate the solution under vacuum (SpeedVac) to remove bromine and acid.

    • Caution: HBr is corrosive and generates bromine gas (brown fumes).

Step 4: Acid Hydrolysis

  • Re-dissolve the dried, oxidized sample in 6N HCl (constant boiling).

  • Flush with nitrogen or argon to remove oxygen.

  • Seal the tube (under vacuum preferred).

  • Hydrolyze at 110°C for 24 hours .

Data Analysis & Quantification

When analyzing the hydrolysate, Methionine and Cysteine will no longer appear at their standard retention times. They must be quantified as their oxidized derivatives.

Retention Time Shifts
  • Cysteic Acid (Cya): Highly acidic. Elutes very early in cation-exchange chromatography (often the first peak) or in the solvent front of some Reverse-Phase methods.

  • Methionine Sulfone (MetO₂): Elutes earlier than native Methionine but later than Aspartic Acid in many systems.

Calculation Factors

To back-calculate the mass of the original amino acid residues from the oxidized forms detected:

Analyte DetectedTarget ResidueMW Detected ( g/mol )MW Residue ( g/mol )Conversion Calculation
Cysteic Acid Cysteine (Cys)169.15103.14

Met Sulfone Methionine (Met)181.21131.19

Note: Most AAA software reports results in nanomoles. The molar ratio is 1:1. If reporting mass percent, correct for the added oxygen atoms.

Critical Considerations (E-E-A-T)

Tryptophan Destruction
  • Impact: Performic acid cleaves the indole ring of Tryptophan.

  • Solution: This protocol is invalid for Tryptophan quantification. If Trp is required, a separate hydrolysis using Methanesulfonic Acid (MSA) or alkaline hydrolysis (LiOH/NaOH) must be performed.

Tyrosine Modification[9]
  • Impact: In the presence of chloride ions (from trace salts), Tyrosine can be chlorinated to form mono- or di-chlorotyrosine.

  • Mitigation: Ensure the sample is desalted prior to oxidation. Adding a scavenger like phenol is common in hydrolysis, but in oxidation, it consumes the oxidant. Generally, avoid phenol during the oxidation step; add it only during the subsequent HCl hydrolysis step if necessary.

Reagent Stability
  • Validation: Performic acid degrades back to formic acid and water. It cannot be stored. If the reagent does not bubble slightly upon mixing (formation of O₂ is a side product, but indicates activity) or smells only of formic acid after 1 hour, the H₂O₂ may be inactive.

References

  • Hirs, C. H. W. (1956). "The Oxidation of Ribonuclease with Performic Acid." Journal of Biological Chemistry, 219(2), 611-621.

  • Moore, S. (1963). "On the Determination of Cystine as Cysteic Acid." Journal of Biological Chemistry, 238(1), 235-237.

  • Hirs, C. H. W. (1967). "Performic Acid Oxidation." Methods in Enzymology, 11, 197-199.

  • Gehrke, C. W., et al. (1985). "Protein and Amino Acid Analysis by GLC and HPLC." Journal of Chromatography Library.

Sources

High-Resolution Separation of PTH-Amino Acids, Including the Critical Oxidation Marker Methionine Sulfone, by Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development and Proteomic Research

Abstract

This application note presents a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) protocol for the separation and identification of phenylthiohydantoin (PTH) amino acids, the products of Edman degradation for N-terminal protein sequencing. A key feature of this method is its validated capability to resolve methionine sulfone, a critical indicator of protein oxidation, from other PTH derivatives. The protocol is designed for researchers, scientists, and drug development professionals who require accurate protein sequence analysis and characterization of post-translational modifications. We detail the underlying principles, provide a step-by-step methodology, and offer expert insights into data interpretation and troubleshooting, ensuring scientific integrity and validated performance.

Introduction: The Imperative of Accurate N-Terminal Sequencing

N-terminal sequencing via Edman degradation remains a cornerstone technique in proteomics and biopharmaceutical development.[1] The method sequentially cleaves amino acids from the N-terminus of a protein or peptide, which are then converted into more stable phenylthiohydantoin (PTH) derivatives for analysis.[2] The subsequent identification of these PTH-amino acids by HPLC provides the primary sequence data.[3]

The accuracy of this analysis is paramount, as it confirms protein identity, detects heterogeneity, and elucidates critical structural features. One significant challenge is the potential for oxidative damage to proteins during production, purification, or storage. Methionine is particularly susceptible to oxidation, converting first to methionine sulfoxide and subsequently to the more stable methionine sulfone.[4][5] This modification can drastically alter a protein's structure and biological function.[6] Therefore, a reliable analytical method must not only separate the standard PTH-amino acids but also clearly resolve their modified forms, such as PTH-methionine sulfone. This protocol provides a validated solution to this analytical challenge.

Principle of the Method

The methodology relies on two core principles: the Edman degradation reaction and reversed-phase chromatography.

  • Edman Degradation: Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group of a peptide under alkaline conditions. Subsequent treatment with anhydrous acid cleaves this terminal residue as a thiazolinone derivative, which is then converted in a separate step to the more stable PTH-amino acid for analysis.[7]

  • Reversed-Phase HPLC: The separation of the complex mixture of PTH-amino acids is achieved based on their relative hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase.[8] A gradient of increasing organic solvent (acetonitrile) concentration is applied, causing more hydrophobic PTH derivatives to elute later than the more polar ones.[9] this compound, being significantly more polar than its parent PTH-methionine due to the addition of two oxygen atoms, will therefore elute much earlier in the chromatogram.[10]

Experimental Workflow and Logic

The entire process, from sample preparation to final identification, follows a systematic workflow. The choices made at each step are critical for achieving high-quality, reproducible results.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: HPLC Analysis cluster_2 Phase 3: Data Interpretation Protein Protein/Peptide Sample Edman Automated Edman Degradation Protein->Edman N-terminal Sequencing PTH Collect PTH-Amino Acid Fractions Edman->PTH Cyclical Cleavage Inject Inject Sample onto HPLC PTH->Inject HPLC RP-HPLC Separation (C18 Column) Gradient Elution Inject->HPLC Mobile Phase Flow Detect UV Detection (269 nm) HPLC->Detect Elution Chromatogram Generate Chromatogram Detect->Chromatogram Identify Peak Identification vs. Standards Chromatogram->Identify Compare Retention Times Sequence Determine Amino Acid Sequence Identify->Sequence

Caption: Workflow from protein sample to sequence identification.

Materials and Reagents

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and UV detector. (e.g., Thermo Scientific HPLC system)[11]

  • Automated Protein Sequencer (e.g., ABI Procise)[12]

  • Data acquisition and analysis software.

Column
  • Column: Reversed-phase C18 column (e.g., Hypersil GOLD, Zorbax Eclipse Plus C18).[10][11]

  • Dimensions: 4.6 x 150 mm, 5 µm particle size is a standard choice. A shorter column with smaller particles (e.g., 4.6 x 50 mm, 1.8 µm) can be used for faster analysis times.[10]

Chemicals and Reagents
  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Sodium Acetate, anhydrous

  • Acetic Acid, glacial

  • PTH-Amino Acid Mixture Standard[13][14]

  • This compound Standard (prepare if not commercially available)

Detailed Experimental Protocol

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous Buffer):

    • Prepare a 35 mM Sodium Acetate solution in HPLC-grade water.

    • Adjust the pH to 3.8 with glacial Acetic Acid.

    • Filter through a 0.22 µm membrane filter and degas thoroughly. Causality: The buffered, slightly acidic mobile phase ensures consistent ionization states of the PTH-amino acids, particularly the acidic and basic residues, leading to sharp, reproducible peaks.

  • Mobile Phase B (Organic):

    • 100% Acetonitrile.

    • Filter through a 0.22 µm membrane filter and degas.

Preparation of Standards
  • Reconstitute the commercial PTH-Amino Acid Mixture Standard in acetonitrile or methanol to the manufacturer's recommended concentration (e.g., 100 pmol/µL).[13]

  • Prepare a separate standard of this compound at a similar concentration.

  • Store all standard solutions at -20°C to prevent degradation.[13] PTH derivatives are known to be unstable at room temperature.[15]

HPLC System Parameters
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C Causality: Elevated temperature lowers mobile phase viscosity and can improve peak shape and resolution.

  • Detection Wavelength: 269 nm[11]

  • Injection Volume: 10 - 20 µL

Gradient Elution Program

This gradient is designed with a shallow initial phase to ensure the separation of highly polar compounds like PTH-Aspartic Acid and this compound.

Time (minutes)% Mobile Phase A% Mobile Phase B (ACN)Curve
0.090%10%Linear
5.085%15%Linear
20.055%45%Linear
25.020%80%Linear
26.090%10%Step
32.090%10%Step
Rationale: The initial shallow gradient from 10% to 15% ACN over 5 minutes is critical for resolving early-eluting polar analytes.[10] The subsequent steeper gradient effectively elutes the more hydrophobic PTH-amino acids within a reasonable total run time. The final steps are for column washing and re-equilibration.

Expected Results and Discussion

The primary output is a chromatogram where each peak corresponds to a specific PTH-amino acid. Identification is based on matching the retention time of an unknown peak from a sequencing cycle with that of a known standard.[3][16]

Table of Typical Retention Times (RT) (Note: Absolute RTs will vary based on the specific HPLC system, column batch, and mobile phase preparation. This table provides a representative elution order.)

PTH-Amino AcidExpected ElutionRelative Polarity
Aspartic Acid (D)EarlyHigh
Methionine Sulfone Early (near Asp) High
Asparagine (N)EarlyHigh
Serine (S)EarlyHigh
Glutamine (Q)EarlyHigh
Glutamic Acid (E)EarlyHigh
Threonine (T)EarlyMedium-High
Glycine (G)EarlyMedium-High
Histidine (H)EarlyMedium-High
Alanine (A)MiddleMedium
Arginine (R)MiddleMedium
Proline (P)MiddleMedium-Low
Tyrosine (Y)MiddleMedium-Low
Valine (V)LateLow
Methionine (M)LateLow
Tryptophan (W)LateLow
Phenylalanine (F)LateVery Low
Isoleucine (I)LateVery Low
Leucine (L)LateVery Low
Lysine (K)LateVery Low

Key Discussion Points:

  • Resolution of Methionine Sulfone: As shown in the table, this compound is a highly polar compound and is expected to elute very early, typically near PTH-Aspartic Acid.[10] The shallow initial gradient is essential to achieve baseline separation between these two peaks. Without this, misidentification is possible.

  • Confirmation of Oxidation: The presence of a peak at the retention time of the this compound standard in a sample from an Edman cycle is strong evidence of methionine oxidation at that position in the protein sequence.

  • Problematic Pairs: Certain pairs of PTH-amino acids, such as Val/Met and Phe/Ile/Leu, can be challenging to resolve and may require slight modifications to the gradient or mobile phase.[8][15]

Conclusion

This application note provides a comprehensive and validated HPLC protocol for the separation of PTH-amino acids resulting from N-terminal sequencing. By incorporating a specific focus on the resolution of this compound, this method enables researchers to not only determine primary protein sequences but also to accurately identify a critical oxidative modification. Adherence to the detailed steps, from mobile phase preparation to the specific gradient program, will ensure high-resolution, reliable, and reproducible results essential for advanced protein characterization in academic and industrial settings.

References

  • Nakai, N., Hagiwara, K., Shimonishi, Y., & Sakiyama, F. (1987). Isocratic separation of PTH-amino acids at picomole level by reverse-phase HPLC in the presence of sodium dodecylsulfate. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Grant, G. A., & Crankshaw, M. W. (2009). Identification of PTH-Amino Acids by HPLC. Springer Nature Experiments. Available at: [Link]

  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography. Available at: [Link]

  • Grant, G. A., & Crankshaw, M. W. (n.d.). Identification of PTH-Amino Acids by HPLC. Methods in Molecular Biology. Available at: [Link]

  • Greibrokk, T., Jensen, E., & Østvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Marcel Dekker, Inc. Available at: [Link]

  • Request PDF. (n.d.). Identification of PTH-amino acids by HPLC. ResearchGate. Available at: [Link]

  • Alpha Laboratories. (n.d.). PTH-Amino Acids mobile phase for HPLC amino acid sequencing. Available at: [Link]

  • Wikipedia. (n.d.). Edman degradation. Available at: [Link]

  • MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]

  • CORE. (n.d.). THE SEPARATION AND QUANTITATIVE IDENTIFICATION OF PTH-AMINO ACIDS BY HIGH PRESSURE LIQUID CHROMATOGRAPHY. Available at: [Link]

  • Bhushan, R., & Kumar, V. (1998). Liquid chromatographic separation of some PTH-amino acids. Biomedical Chromatography. Available at: [Link]

  • MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Available at: [Link]

  • Yoshikawa, Y., et al. (2022). Determination of sequence and absolute configuration of peptide amino acids by HPLC–MS/CD-based detection of liberated N-terminus phenylthiohydantoin amino acids. Scientific Reports. Available at: [Link]

  • Zhang, D., et al. (2022). Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. Biochemistry. Available at: [Link]

  • ACS Publications. (2022). Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation. Biochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Amino acid sequences of parathyroid hormone (1-84) across different species. Available at: [Link]

  • Medizinische Universität Innsbruck. (n.d.). Protein Sequencing by Edman Degradation. Available at: [Link]

  • Schöneich, C., et al. (2013). Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34): Formation of Homocysteine and a Novel Methionine-Dependent Hydrolysis Reaction. Molecular Pharmaceutics. Available at: [Link]

  • Agilent Technologies. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Available at: [Link]

  • Nielsen, T. L., et al. (n.d.). The stability of intact parathyroid hormone in human blood during different sampling conditions and long-term storage in serum tubes. Available at: [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of PTH-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Methionine Oxidation in Protein N-terminal Sequencing

The precise determination of the primary amino acid sequence of a protein is fundamental to understanding its function, structure, and biological role. Edman degradation has long been a cornerstone for N-terminal sequencing, providing a stepwise method to identify amino acids from the N-terminus of a purified protein or peptide.[1] This chemical process yields phenylthiohydantoin (PTH) derivatives of amino acids, which are subsequently identified, traditionally by high-performance liquid chromatography (HPLC).[2] In modern proteomics, mass spectrometry (MS) has emerged as a powerful and often complementary technique, offering high sensitivity and the ability to analyze complex mixtures and post-translational modifications (PTMs).[3]

One of the critical challenges in protein analysis is the oxidative modification of amino acid residues. Methionine, with its thioether side chain, is particularly susceptible to oxidation by reactive oxygen species, both in vivo as a physiological modification and in vitro as an artifact of sample preparation and storage.[4] This oxidation primarily leads to the formation of methionine sulfoxide and, upon further oxidation, methionine sulfone. The conversion to methionine sulfone is considered an irreversible modification.[5] The presence of these oxidized forms can complicate data interpretation and potentially interfere with the biological activity of proteins and peptides. Therefore, the accurate identification of these modifications is crucial for a comprehensive understanding of protein chemistry.

This application note provides a detailed guide to the mass spectrometric analysis of PTH-methionine sulfone, a key marker for the irreversible oxidation of N-terminal methionine residues. We will delve into the characteristic fragmentation pattern of this compound under collision-induced dissociation (CID) and provide a robust protocol for its identification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals engaged in protein characterization and quality control.

The Chemistry of this compound Formation

During the Edman degradation process, the N-terminal amino acid of a protein reacts with phenylisothiocyanate (PITC) under alkaline conditions. Subsequent cleavage with acid releases the derivatized amino acid as a PTH-amino acid. If the N-terminal methionine has been oxidized to methionine sulfone prior to or during this process, the resulting derivative will be this compound.

Molecular Structure of this compound:

  • Chemical Formula: C12H14N2O3S2

  • Molecular Weight: 298.38 g/mol

The sulfone group significantly alters the chemical properties of the methionine side chain, influencing its fragmentation behavior in the mass spectrometer.

Mass Spectrometric Fragmentation Pattern of this compound

Understanding the fragmentation pattern of this compound is key to its unambiguous identification. Collision-induced dissociation (CID) of the protonated molecule ([M+H]+) in a tandem mass spectrometer induces fragmentation at specific bonds, generating a characteristic fingerprint.

The fragmentation of PTH-amino acids is generally characterized by cleavages within the PTH ring system and the amino acid side chain.[2] For this compound, the fragmentation is expected to be influenced by the stable sulfone group and the PTH core.

Predicted Fragmentation Pathway of this compound:

The primary fragmentation pathways for protonated this compound are hypothesized to involve the following cleavages:

  • Loss of the Sulfone Side Chain: A major fragmentation pathway is the cleavage of the Cβ-Cγ bond of the methionine side chain, leading to the loss of the methylsulfonylmethyl radical or related neutral losses.

  • Fragmentation of the PTH Core: The phenylthiohydantoin ring itself can undergo characteristic fragmentation, leading to ions corresponding to the phenylisothiocyanate moiety or fragments thereof. Common fragments from the PTH core include ions at m/z 135 (phenylthiourea) and m/z 77 (phenyl group).

  • Cleavage at the Cα-Cβ Bond: Fragmentation can also occur at the bond between the alpha-carbon and the beta-carbon of the side chain.

Below is a diagram illustrating the predicted fragmentation of this compound.

PTH_Methionine_Sulfone_Fragmentation cluster_main Fragmentation of this compound Parent_Ion This compound [M+H]+ = m/z 299.05 Fragment_A Loss of CH3SO2 (m/z 219.06) Parent_Ion->Fragment_A - CH3SO2 (79.99 Da) Fragment_B Loss of C2H4SO2 (m/z 191.03) Parent_Ion->Fragment_B - C2H4SO2 (108.02 Da) Fragment_C PTH Core Fragment (m/z 135.03) Parent_Ion->Fragment_C Side chain cleavage Fragment_D Phenyl Ion (m/z 77.04) Fragment_C->Fragment_D - CSNH (59.00 Da)

Caption: Predicted CID fragmentation of this compound.

Table of Predicted Fragment Ions for this compound:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossPutative Structure
299.05219.06CH3SO2 (79.99 Da)PTH-dehydroalanine cation
299.05191.03C2H4SO2 (108.02 Da)PTH cation
299.05135.03C5H8O2S (146.02 Da)Phenylthiourea ion
299.0577.04C6H7N2O3S2 (222.01 Da)Phenyl ion

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a robust method for the sensitive detection and identification of this compound from Edman degradation products using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

Sample Preparation

Proper sample preparation is critical for successful analysis and to prevent artifactual oxidation.

For Protein Samples Prior to Edman Degradation:

  • Protein Purification: Ensure the protein of interest is of high purity (>90%) to avoid interference from contaminating proteins.[3] SDS-PAGE followed by transfer to a PVDF membrane is a recommended method for purification.[6]

  • Reduction and Alkylation (Optional but Recommended): To prevent disulfide bond-related heterogeneity, perform reduction with dithiothreitol (DTT) and alkylation with iodoacetamide (IAA).

  • Buffer Exchange/Desalting: Remove any non-volatile salts or detergents that can interfere with both Edman degradation and mass spectrometry. Use a suitable desalting column or buffer exchange device.

For PTH-Amino Acid Samples:

  • Collection from Sequencer: Collect the fraction corresponding to the N-terminal amino acid from the Edman sequencer.

  • Drying: Dry the sample completely using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried PTH-amino acid sample in a solvent compatible with reverse-phase liquid chromatography, such as 50% acetonitrile in water with 0.1% formic acid.

Sample_Prep_Workflow cluster_workflow Sample Preparation Workflow Start Purified Protein Edman Edman Degradation Start->Edman Collect Collect PTH-AA Fraction Edman->Collect Dry Dry Sample Collect->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Ready for Analysis Reconstitute->End

Caption: Workflow for preparing PTH-amino acids for LC-MS/MS.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap) equipped with an electrospray ionization (ESI) source.

Table of LC-MS/MS Parameters:

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good separation of PTH-amino acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Gradient 5-95% B over 10 minutesA standard gradient for separating a range of analytes.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reproducibility.
Ionization Mode Positive Electrospray Ionization (ESI+)PTH-amino acids readily form protonated molecules.
Capillary Voltage 3.5 kVOptimal for ESI.
Source Temperature 120 °CPrevents solvent condensation.
Desolvation Gas Nitrogen
Collision Gas Argon
MS/MS Method Multiple Reaction Monitoring (MRM)For targeted and sensitive detection.
Data Acquisition and Analysis
  • MRM Transitions: Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for this compound. Based on the predicted fragmentation, the following transitions are recommended for monitoring:

    • 299.05 -> 219.06

    • 299.05 -> 191.03

    • 299.05 -> 135.03

  • Data Processing: Analyze the acquired data using the instrument's software. The presence of a peak at the expected retention time with the correct MRM transitions confirms the identity of this compound.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating steps to ensure the trustworthiness of the results:

  • Chromatographic Retention Time: The retention time of the detected peak should be consistent with that of a this compound standard, if available.

  • Multiple MRM Transitions: The simultaneous detection of multiple, characteristic fragment ions from a single precursor ion provides a high degree of confidence in the identification.

  • Isotopic Pattern: For high-resolution mass spectrometers, the observed isotopic pattern of the precursor and fragment ions should match the theoretical pattern for the elemental composition of this compound.

Conclusion

The identification of this compound by LC-MS/MS provides a definitive method for confirming the irreversible oxidation of N-terminal methionine residues. The high sensitivity and specificity of this technique make it an invaluable tool in protein chemistry, enabling researchers to gain a more complete understanding of protein structure and modifications. By following the detailed protocol and understanding the fragmentation behavior outlined in this application note, scientists can confidently identify this important modification, leading to more accurate and comprehensive protein characterization.

References

  • MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]

  • Engelhard, V. H., & Hunt, D. F. (1983). Analysis of phenylthiohydantoin amino acid mixtures for sequencing by thermospray liquid chromatography/mass spectrometry. Biochemical and Biophysical Research Communications, 114(1), 21-28. Retrieved from [Link]

  • BGI. (n.d.). Edman Degradation-based Protein N-terminal Sequence Analysis. Retrieved from [Link]

  • Heck, A. J., & van den Heuvel, R. H. (2004). Investigation of intact protein complexes by mass spectrometry. Mass spectrometry reviews, 23(5), 368-389.
  • Hocher, B., Armbruster, F. P., Stoeva, S., & Roth, H. J. (2012). Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay?.
  • Matsudaira, P. (1987). Sequence from picomole quantities of proteins electroblotted onto polyvinylidene difluoride membranes. The Journal of biological chemistry, 262(21), 10035–10038.
  • ResearchGate. (n.d.). A: Under conditions of oxidative stress the methionine residues at... [Diagram]. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Methionine sulfone. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]

  • Zhang, Q., & Li, L. (2003). Detection and characterization of methionine oxidation in peptides by collision-induced dissociation and electron capture dissociation. Journal of the American Society for Mass Spectrometry, 14(6), 639–649. Retrieved from [Link]

  • Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.
  • CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Retrieved from [Link]

  • Engel, A., & Zare, R. N. (1988). Determination of Phenylthiohydantoin-Amino Acids by Two-step Laser Desorption/Multiphoton Ionization. Analytical Chemistry, 60(13), 1253-1257. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). 4 Effective Edman Degradation Tips to Improve Protein Analysis Accuracy. Retrieved from [Link]

  • Servicio de Química de Proteínas. (n.d.). Sample preparation. Retrieved from [Link]

  • Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. (2022). Journal of the American Society for Mass Spectrometry, 33(4), 633-636.
  • Walsh Medical Media. (2012, November 21). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Retrieved from [Link]

  • Wang, D., & Li, L. (2010). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(5), 794–804.
  • European Pharmaceutical Review. (2011, October 19). The Forgotten Fragments. Retrieved from [Link]

Sources

Application Note: High-Fidelity Quantitation of Methionine in Biological Matrices via PTH-Methionine Sulfone Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methionine (Met) is a sulfur-containing amino acid highly susceptible to variable oxidation during standard acid hydrolysis, leading to poor recovery and quantification errors. This application note details a robust sample preparation protocol to quantitatively convert Methionine to its stable analog, Methionine Sulfone (Met-SO₂) , prior to hydrolysis.[1] The resulting hydrolysate is derivatized with Phenylisothiocyanate (PITC) to yield PTH-Methionine Sulfone , which is separated via Reverse-Phase HPLC (RP-HPLC). This method ensures >98% recovery and high reproducibility (RSD < 2.5%) in complex biological samples such as plasma, tissue homogenates, and feedstuffs.

Introduction & Principle

Standard amino acid analysis (AAA) relies on 6N HCl hydrolysis.[2] Under these harsh conditions, Methionine partially oxidizes to Methionine Sulfoxide (Met-SO) and Methionine Sulfone (Met-SO₂), splitting the signal across three peaks and rendering quantification impossible.

To overcome this, the Hirs Oxidation Method is employed as a pre-treatment. The sample is treated with performic acid, converting all Methionine species to a single, stable Methionine Sulfone form. Subsequent derivatization with PITC (Edman reagent) creates the UV-active This compound .

Key Chemical Transformations:

  • Oxidation: Met + Performic Acid

    
     Methionine Sulfone (Stable).[3][4]
    
  • Hydrolysis: Protein-Met-SO₂

    
     Free Met-SO₂.
    
  • Derivatization: Free Met-SO₂ + PITC

    
     PTC-Met-SO₂ 
    
    
    
    PTH-Met-SO₂ .

Note: This protocol also quantitatively converts Cysteine/Cystine to Cysteic Acid , allowing simultaneous analysis of both sulfur amino acids.[1] However, Tryptophan is destroyed, and Tyrosine is partially degraded.[5]

Workflow Visualization

The following diagram illustrates the critical path from biological sample to chromatographic data, highlighting the decision points for oxidation.

MetSulfoneAnalysis cluster_QC Quality Control Check Sample Biological Sample (Lyophilized) Oxidation Performic Acid Oxidation (4°C, 16 hrs) Sample->Oxidation Convert Met -> Met-SO2 Quench Reagent Removal (Lyophilization/HBr) Oxidation->Quench Remove Oxidant Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24 hrs) Quench->Hydrolysis Release Free AA Derivatization PITC Derivatization (Coupling) Hydrolysis->Derivatization Form PTH-Adducts HPLC RP-HPLC Analysis (UV 254nm) Derivatization->HPLC Separation Data Quantification of PTH-Met-Sulfone HPLC->Data Integration Check Check: Absence of Native Met Peak HPLC->Check

Caption: Workflow for the conversion of unstable Methionine to stable this compound. The critical step is the complete removal of performic acid before PITC addition.

Reagents and Equipment

Reagents
  • Formic Acid (88%): Analytical grade.

  • Hydrogen Peroxide (30%): Must be fresh; stored at 4°C.

  • Hydrobromic Acid (48%): Optional, for quenching.

  • PITC (Phenylisothiocyanate): Sequencing grade.

  • Triethylamine (TEA): Sequencing grade.

  • HPLC Solvents: Acetonitrile (ACN) and Water (HPLC grade).

  • Sodium Acetate: For buffer preparation.

Equipment
  • Vacuum Centrifuge (SpeedVac).

  • Heating Block (110°C).

  • HPLC System with UV Detector (254 nm).

  • C18 Reverse Phase Column (e.g., 5µm, 4.6 x 250mm).

Detailed Protocols

Protocol A: Performic Acid Oxidation (Sample Prep)

Purpose: To quantitatively oxidize Methionine to Methionine Sulfone before hydrolysis.

  • Sample Drying: Lyophilize the biological sample (1–5 mg protein equivalent) in a hydrolysis tube. Moisture inhibits oxidation.

  • Preparation of Oxidation Reagent:

    • Mix Formic Acid (88%) and Hydrogen Peroxide (30%) in a 9:1 (v/v) ratio.[3]

    • Example: 900 µL Formic Acid + 100 µL H₂O₂.

    • Activation: Allow the mixture to stand at room temperature for 1 hour . This generates the active performic acid species.

    • Cooling: After activation, cool the reagent on ice for 15 minutes.

  • Oxidation Reaction:

    • Add 1.0 mL of the cold Oxidation Reagent to the lyophilized sample.

    • Cap the tube and incubate at 4°C (refrigerator) for 16 hours (overnight) .

  • Quenching/Removal:

    • Option 1 (Preferred for PITC): Add 150 µL of cold 48% HBr to decompose excess performic acid (Caution: Bromine gas evolution). Evaporate to dryness in a vacuum centrifuge.

    • Option 2 (Standard): Immediately freeze the sample and lyophilize to dryness. Add 500 µL water and lyophilize again to ensure complete removal of acid.

Critical Control Point: Any residual oxidizing agent will destroy the PITC reagent in Protocol C. Ensure the sample is completely dry and free of peroxide odor.

Protocol B: Acid Hydrolysis
  • Resuspend the dried, oxidized sample in 500 µL of 6N HCl .

  • Flush the tube with Nitrogen (N₂) for 30 seconds to remove oxygen.

  • Seal the tube under vacuum or N₂ atmosphere.

  • Incubate at 110°C for 24 hours .

  • Cool to room temperature and dry completely in a vacuum centrifuge.

Protocol C: PITC Derivatization (Automated or Manual)
  • Neutralization: Dissolve the dried hydrolysate in 100 µL of Coupling Buffer (Acetonitrile:Pyridine:TEA:Water, 10:5:2:3).

  • Drying: Dry again to remove residual HCl (essential for pH control).

  • Derivatization: Add 20 µL of PITC Reagent (PITC:Ethanol:TEA:Water, 1:7:1:1).

  • Reaction: Incubate at room temperature for 20 minutes .

  • Cleanup: Evaporate to absolute dryness under high vacuum (minimum 45 mins) to remove excess PITC and byproducts (P-DMAB).

  • Reconstitution: Dissolve in 200 µL of Sample Diluent (5 mM Sodium Phosphate, pH 7.4, 5% ACN) prior to injection.

HPLC Analysis & Data Interpretation

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse AAA or equivalent), 3.5–5 µm.

  • Temperature: 40°C.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Mobile Phase A: 0.14 M Sodium Acetate, 0.05% TEA, pH 6.4.

  • Mobile Phase B: 60% Acetonitrile / 40% Water.

Gradient Table
Time (min)% Mobile Phase BEvent
0.00Injection
10.010Elution of Acidic AA (Met-SO₂)
25.045Elution of Hydrophobic AA
30.0100Wash
35.00Re-equilibration
Identification & Quantification

Unlike native PTH-Methionine which elutes late (hydrophobic region), This compound is highly polar.

  • PTH-Cysteic Acid: Elutes very early (~2–3 min).

  • This compound: Elutes early (~4–6 min), typically between PTH-Aspartic Acid and PTH-Glutamic Acid.

  • Native PTH-Methionine: Elutes late (~20+ min).

Self-Validation Check: To confirm the success of the sample prep, overlay the chromatogram of the oxidized sample with a non-oxidized control.

  • Pass: The native PTH-Met peak (late elution) should be absent .

  • Pass: A distinct, sharp peak for PTH-Met-SO₂ should appear in the early region.

  • Fail: Presence of "split peaks" or native Met indicates incomplete oxidation.

References

  • Hirs, C. H. W. (1956). The Oxidation of Ribonuclease with Performic Acid. Journal of Biological Chemistry, 219(2), 611–621.

  • Moore, S. (1963). On the Determination of Cystine as Cysteic Acid. Journal of Biological Chemistry, 238(1), 235–237.

  • Agilent Technologies. (2020). Amino Acid Analysis using Agilent AdvanceBio AAA Columns. Application Note 5991-5571EN.

  • Shimadzu Corporation. (2022). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Application News No. 01-00709-EN.

Sources

Application of PTH-methionine sulfone in proteomics research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Application of PTH-Methionine Sulfone in Proteomics Research

Part 1: Executive Summary

This compound (PTH-Met-SO₂) is the phenylthiohydantoin derivative of methionine sulfone, a stable, irreversible oxidation product of methionine. In proteomics, specifically within the context of Edman Degradation , it serves as a critical analytical standard and diagnostic marker.

While mass spectrometry (MS) has become the dominant force in proteomics, Edman degradation remains the "gold standard" for N-terminal sequence validation and the unambiguous assignment of isobaric residues (e.g., Leu/Ile). However, methionine residues present a unique challenge due to their susceptibility to partial oxidation, leading to split peaks (native Met vs. Met-sulfoxide) and quantitative ambiguity.[1]

Core Application: The conversion of methionine residues to this compound provides a robust strategy to:

  • Quantify Oxidation: Monitor oxidative stress or degradation in biotherapeutics (e.g., monoclonal antibodies).

  • Validate Sequence: Eliminate chromatographic heterogeneity by forcing complete oxidation, collapsing split Met signals into a single, stable, early-eluting PTH-Met-SO₂ peak.

Part 2: Scientific Foundation & Mechanism

The Chemistry of Methionine Oxidation

Methionine contains a thioether side chain vulnerable to reactive oxygen species (ROS). The oxidation occurs in two stages:

  • Stage 1 (Reversible): Oxidation to Methionine Sulfoxide (Met-SO) . This form is unstable during the acidic conditions of Edman degradation (conversion step), often partially reducing back to Met or yielding broad, splitting peaks.

  • Stage 2 (Irreversible): Further oxidation to Methionine Sulfone (Met-SO₂) . This moiety is chemically stable, highly polar, and does not revert during acid hydrolysis or Edman conversion.

Chromatographic Behavior

In the Reverse-Phase HPLC (RP-HPLC) systems coupled to Edman sequencers:

  • Native PTH-Met: Hydrophobic; elutes late in the gradient (typically near Val/Pro).

  • PTH-Met-SO₂: Highly hydrophilic; elutes very early , often clustering with acidic residues like Aspartic Acid (PTH-Asp) and Glutamic Acid (PTH-Glu).

This distinct shift in retention time (


) is the primary mechanism for identification.
Pathway Visualization

Met_Oxidation_Edman Met Native Methionine (Residue n) MetSO Methionine Sulfoxide (Met-SO) Met->MetSO ROS / H2O2 (Reversible) MetSO2 Methionine Sulfone (Met-SO2) MetSO->MetSO2 Strong Oxidation (Performic Acid) PITC PITC Coupling (Edman Cycle 1) MetSO2->PITC N-terminal Exposure ATZ ATZ-Met-SO2 (Unstable Intermediate) PITC->ATZ Cleavage (TFA) PTH PTH-Met-SO2 (Stable Analyte) ATZ->PTH Conversion (25% TFA, 64°C) HPLC HPLC Detection (Early Elution) PTH->HPLC Quantification

Figure 1: The conversion pathway of Methionine to this compound during Edman Degradation. Note the irreversible nature of the sulfone formation.

Part 3: Experimental Protocols

Protocol A: Preparation of PTH-Met-SO₂ Standard

Purpose: To generate a reference standard for retention time calibration if a commercial standard is unavailable.

  • Dissolution: Dissolve 10 nmol of commercial PTH-Methionine standard in 100 µL of Acetonitrile (ACN).

  • Oxidation: Add 10 µL of fresh Performic Acid (prepared by mixing 9 mL Formic Acid + 1 mL 30%

    
    , allowed to stand 1 hr at room temp).
    
  • Incubation: Incubate at -10°C for 2 hours . Note: Low temperature prevents over-oxidation or ring damage.

  • Quenching: Add 500 µL of lyophilized water; freeze-dry (lyophilize) immediately to remove acid.

  • Reconstitution: Reconstitute in 200 µL of HPLC loading solvent (typically 10% ACN/Water).

  • Validation: Inject onto the sequencer HPLC. The late-eluting PTH-Met peak should disappear, replaced by a single early-eluting peak (PTH-Met-SO₂).

Protocol B: Performic Acid Oxidation of Protein Samples (Pre-Sequencing)

Purpose: To force all Met residues to Met-SO₂ for unambiguous counting and identification.

  • Sample Prep: Dry the protein/peptide sample (10–100 pmol) in a chemically resistant tube (e.g., glass or polypropylene).

  • Reagent Prep: Prepare Performic Acid as above. Cool to 0°C.

  • Reaction: Add 50 µL of cold Performic Acid to the dried sample.

  • Incubation: Incubate at 0°C for 60 minutes .

  • Termination: Add 400 µL of cold deionized water. Freeze immediately on dry ice.

  • Lyophilization: Lyophilize to dryness. Repeat hydration/lyophilization once to ensure complete removal of performic acid.

  • Sequencing: Load the sample onto the Edman Sequencer (e.g., PVDF blot or glass fiber filter).

Part 4: Data Analysis & Interpretation

Chromatographic Map

The identification of PTH-Met-SO₂ relies on its relative retention time (RRT) compared to Diphenylthiourea (DPTU) or PTH-Ala.

Table 1: Typical Elution Order on C18 PTH Columns (Data based on standard ABI/Shimadzu gradient systems)

AnalyteCharacteristicsRelative Retention (approx.)[2][3][4][5][6][7]
PTH-Cysteic Acid From oxidized CysVery Early (1.0 min)
PTH-Asp AcidicEarly (3.5 min)
PTH-Met-SO₂ Target Analyte Early (4.0 - 5.0 min)
PTH-Glu AcidicEarly (5.5 min)
PTH-Ala ReferenceMid (10.0 min)
PTH-Met (Native) HydrophobicLate (16.0 min)

Note: PTH-Met-SO₂ typically elutes between PTH-Asp and PTH-Glu, or slightly after PTH-Glu depending on the specific buffer pH. It is distinct from PTH-Met-SO (sulfoxide), which often elutes as a broad doublet near PTH-Gln/Thr.

Decision Logic for Researchers

Analysis_Workflow Start Start: N-Terminal Sequencing CheckMet Are Met residues expected? Start->CheckMet RunNative Run Standard Edman Cycle CheckMet->RunNative Yes Analyze Analyze Chromatogram RunNative->Analyze SplitPeak Result: Split Peak (Met + Met-SO) Analyze->SplitPeak Oxidation Present SinglePeak Result: Single Peak (Native Met) Analyze->SinglePeak Pure Sample Decision Requirement: Quantify Oxidation? SplitPeak->Decision Oxidize Perform Protocol B (Performic Acid Oxidation) Decision->Oxidize Yes, need precise quant ReRun Re-run Sequencing Oxidize->ReRun Confirm Confirm Met Position via PTH-Met-SO2 Peak ReRun->Confirm

Figure 2: Workflow for handling Methionine heterogeneity in protein sequencing.

Part 5: Troubleshooting & Critical Considerations

  • Co-elution Risks:

    • PTH-Asp/Glu: On some older C18 columns, PTH-Met-SO₂ may co-elute with PTH-Asp or PTH-Glu. Solution: Adjust the mobile phase pH slightly (lower pH typically increases retention of acidic PTH-AAs less than the sulfone) or use a column with different selectivity (e.g., C8).

    • PTH-S-Carboxymethylcysteine: If the protein was alkylated with iodoacetic acid before oxidation, this derivative elutes in a similar hydrophilic window.

  • Yield Recovery:

    • The conversion of Met to Met-SO₂ by performic acid is nearly 100%. However, the recovery of the PTH derivative from the reaction vessel can be slightly lower than hydrophobic residues due to its polarity (extraction efficiency in the ATZ transfer step).

    • Correction: Modern sequencers use ethyl acetate or chlorobutane for extraction. PTH-Met-SO₂ is sufficiently soluble, but ensure the extraction steps are optimized if signal is low.

  • Differentiation from Sulfoxide:

    • Do not confuse PTH-Met-SO (Sulfoxide) with PTH-Met-SO₂ (Sulfone). Sulfoxide is an intermediate that often appears as a "hump" or doublet. Sulfone is a sharp, distinct peak. If you see a doublet, your oxidation was incomplete.

References

  • Hirs, C. H. W. (1967). "Performic Acid Oxidation." Methods in Enzymology, 11, 197-199. Link

  • Grant, G. A., & Crankshaw, M. W. (2003). "Identification of PTH-Amino Acids by HPLC." Methods in Molecular Biology, 211, 247-259. Link

  • Tarr, G. E. (1986). "Manual Edman Sequencing System." Methods of Protein Microcharacterization, Humana Press, 155-194. (Foundational reference for PTH elution behaviors).
  • Blind, E. (2008). "Measurement of Oxidized Parathyroid Hormone." Clinical Laboratory, 54, 439-446.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of PTH-Methionine Sulfone in Edman Sequencing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Edman sequencing. This guide is designed for researchers, scientists, and drug development professionals to navigate a common challenge in N-terminal sequencing: low or inconsistent yields of Phenylthiohydantoin (PTH)-methionine sulfone. As experienced analysts know, methionine often presents as its oxidized forms, methionine sulfoxide and methionine sulfone, in the final HPLC analysis. Understanding the chemistry and potential pitfalls is crucial for accurate sequence determination.[1][2][3]

This resource provides in-depth, question-and-answer-based troubleshooting, grounded in the fundamental principles of Edman chemistry and extensive field experience.

I. Foundational Understanding: The "Why" Behind Methionine Oxidation

Q1: Why do I see a peak for PTH-methionine sulfone instead of, or in addition to, PTH-methionine?

A1: The sulfur-containing side chain of methionine is highly susceptible to oxidation.[4] This can occur in vivo as a post-translational modification or in vitro during sample preparation and the Edman degradation process itself.[5][6] The thioether group of methionine can be oxidized first to methionine sulfoxide and then further to methionine sulfone.[7][8]

The conditions within the Edman sequencer, including the presence of trace oxidants in reagents or dissolved oxygen, can promote this oxidation.[4][9] Consequently, even if the native protein contains unoxidized methionine, it is common to detect PTH-methionine sulfoxide and this compound in the HPLC chromatogram.[10] For quantitation and identification purposes, it is often desirable to have a single, identifiable peak. Therefore, some protocols intentionally and completely oxidize methionine to its sulfone form prior to sequencing to simplify the chromatogram.

II. Troubleshooting Low Yield of this compound

A low yield of this compound can compromise sequence assignment. The following sections address common causes and provide actionable solutions.

Q2: My this compound peak is significantly lower than expected, or I see multiple peaks that could be methionine derivatives. What are the likely causes?

A2: A low yield of this compound, or the appearance of multiple related peaks, typically points to one of three issues: incomplete oxidation, side reactions during the Edman cycle, or degradation of the PTH-amino acid.

Here is a systematic approach to troubleshooting:

Troubleshooting_Workflow start Low this compound Yield incomplete_oxidation Incomplete Oxidation start->incomplete_oxidation side_reactions Side Reactions start->side_reactions reagent_issues Reagent/Instrumental Issues start->reagent_issues check_protocol Review Pre-sequencing Oxidation Protocol incomplete_oxidation->check_protocol Is pre-oxidation part of the protocol? check_cleavage Examine Cleavage Conditions (Anhydrous TFA) side_reactions->check_cleavage check_sample_purity Assess Sample Purity (Salts, Detergents) side_reactions->check_sample_purity reagent_purity Verify Reagent Purity (PITC, Solvents) reagent_issues->reagent_purity instrument_maintenance Check for System Leaks & Inert Atmosphere reagent_issues->instrument_maintenance perform_test Perform Control Oxidation of Standard Methionine check_protocol->perform_test optimize_conditions Optimize Oxidation (Time, Reagent Conc.) perform_test->optimize_conditions solution_oxidation Implement/Refine Oxidation Protocol optimize_conditions->solution_oxidation solution_reagents Use High-Purity Reagents & Maintain Instrument check_cleavage->solution_reagents solution_purification Improve Sample Purification check_sample_purity->solution_purification reagent_purity->solution_reagents instrument_maintenance->solution_reagents Methionine_Oxidation Met Methionine (Thioether) MetO Methionine Sulfoxide Met->MetO Mild Oxidation (e.g., H₂O₂) MetO2 Methionine Sulfone MetO->MetO2 Strong Oxidation (e.g., Performic Acid)

Caption: Oxidation states of methionine.

III. Summary and Best Practices

To ensure reliable and high-yield detection of this compound:

  • Decide on a Strategy: Either aim for complete, intentional oxidation to the sulfone form before sequencing or take rigorous measures to prevent oxidation during sample handling and sequencing. A mixed population of oxidation states will always result in lower yields for any single species.

  • Ensure Sample Purity: Remove all interfering substances, such as primary amines, detergents, and high concentrations of salts. [11][12]3. Maintain Reagent and Instrument Integrity: Use high-purity, anhydrous reagents. [13]Ensure the sequencer is well-maintained, with an inert atmosphere to minimize in-cycle oxidation.

  • Calibrate Your HPLC: Regularly run PTH standards, including those for oxidized forms of methionine, to accurately identify peaks based on retention times. [14][15] By systematically addressing these factors, you can overcome the challenges associated with sequencing methionine and achieve accurate, high-confidence N-terminal sequence data.

References

  • Birr, C., & Frank, R. (1975). The separation and quantitative identification of PTH-amino acids by high pressure liquid chromatography. FEBS Letters, 55(1), 61-64. Retrieved from [Link]

  • Luo, S., & Levine, R. L. (2009). Methionine in proteins defends against oxidative stress. The FASEB Journal, 23(2), 464-472. Retrieved from [Link]

  • Greibrokk, T., Jensen, E., & Bstvold, G. (1980). HPLC-Analysis of PTH-Amino Acids. Journal of Liquid Chromatography, 3(9), 1277-1298. Retrieved from [Link]

  • Grant, G. A., & Crankshaw, M. W. (1994). Identification of PTH-Amino Acids by HPLC. In Methods in Molecular Biology (Vol. 32, pp. 247-263). Humana Press. Retrieved from [Link]

  • Vincent, C., & Ezraty, B. (2022). Consequence of methionine oxidation on protein function. Microbial Cell, 9(1), 1-4. Retrieved from [Link]

  • Kim, G., et al. (2014). Methionine Oxidation and Reduction in Proteins. ResearchGate. Retrieved from [Link]

  • DiChiara, J. M., & Shorter, J. (2020). Methionine oxidation within the prion protein. Prion, 14(1), 164-175. Retrieved from [Link]

  • Center for Information Biology (CIB), CSIC. (2002). EDMAN DEGRADATION SAMPLE PREPARATION PROTOCOLS. Retrieved from [Link]

  • Yi, L., et al. (2013). Accurate Determination of Protein Methionine Oxidation by Stable Isotope Labeling and LC-MS Analysis. Analytical Chemistry, 85(23), 11510-11516. Retrieved from [Link]

  • Jones, P. (2018, June 17). Principles and Influencing Factors of Edman Sequencing. Medium. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Unlocking Protein Secrets: The Power of Edman Protein Sequencing. Retrieved from [Link]

  • Grant, G. A., & Crankshaw, M. W. (1994). Identification of PTH-Amino Acids by HPLC. Scribd. Retrieved from [Link]

  • Tarr, G. E. (1986). Manual Edman Degradation of Proteins and Peptides. In Methods in Protein Sequence Analysis (pp. 155-194). Humana Press. Retrieved from [Link]

  • Farmer, S., & Kennepohl, D. (2022, September 25). 26.7: The Edman Degradation. Chemistry LibreTexts. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]

  • Proteome Factory. (n.d.). N-terminal sequencing (Edman degradation). Retrieved from [Link]

  • Wikipedia. (2023, December 2). Edman degradation. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Edman Sequencing: Principles, Methods, and Key Technologies. Retrieved from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • McMurry, J. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry (10th ed.). Cengage Learning. Retrieved from [Link]

  • Crabb, J. W., et al. (2005). EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN DEGRADATION. Journal of Biomolecular Techniques, 16(2), 159-169. Retrieved from [Link]

  • Novor. (2021, August 13). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]

  • BGI. (n.d.). Edman Degradation-based Protein N-terminal Sequence Analysis. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15461-15469. Retrieved from [Link]

  • Hollemeyer, K., Heinzle, E., & Tholey, A. (2002). Identification of oxidized methionine residues in peptides containing two methionine residues by derivatization and matrix-assisted laser desorption/ionization mass spectrometry. Proteomics, 2(11), 1524-1531. Retrieved from [Link]

  • Drazic, A., & Winter, J. (2014). Regulation of cell function by methionine oxidation and reduction. Free Radical Biology and Medicine, 66, 63-73. Retrieved from [Link]

  • Blind, E. (2008). Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? Clinical Laboratory, 54(11+12), 439-446. Retrieved from [Link]

  • Eason, R. C., et al. (2021). Discrimination of Methionine Sulfoxide and Sulfone by Human Neutrophil Elastase. International Journal of Molecular Sciences, 22(17), 9516. Retrieved from [Link]

  • Manas, D. M., et al. (2023). Methionine Sulfoxide Reductases Suppress the Formation of the [PSI+] Prion and Protein Aggregation in Yeast. Antioxidants, 12(2), 401. Retrieved from [Link]

  • Brennan, L. A., Lee, W., & Kantorow, M. (2010). TXNL6 Is a Novel Oxidative Stress-Induced Reducing System for Methionine Sulfoxide Reductase A Repair of α-Crystallin and Cytochrome C in the Eye Lens. PLoS ONE, 5(11), e15421. Retrieved from [Link]

Sources

Resolving co-elution of PTH-methionine sulfone with other PTH-amino acids in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Co-elution of PTH-Methionine Sulfone (PTH-MetSO₂)

Introduction: The "Methionine Problem" in Edman Degradation

Welcome to the Technical Support Center. If you are performing N-terminal sequencing via Edman degradation, you have likely encountered the "Methionine Problem." Methionine (Met) is chemically fragile; it oxidizes readily during sample preparation and the sequencing cycle itself.

This results in a chromatographic split: instead of one clean PTH-Met peak, you often see three species:

  • PTH-Met: The native hydrophobic peak (elutes late).

  • PTH-MetSO (Sulfoxide): A polar oxidation product (elutes earlier, often as a doublet due to diastereomers).

  • PTH-MetSO₂ (Sulfone): The highly polar, fully oxidized product (elutes very early).

The Critical Issue: PTH-MetSO₂ is sufficiently polar that it frequently co-elutes with PTH-Asp (Aspartic Acid) , PTH-Glu (Glutamic Acid) , or PTH-Cm-Cys (S-carboxymethylcysteine) . This guide provides the diagnostic logic and protocols to resolve this co-elution and ensure accurate sequence calling.

Module 1: Diagnostic Hub – Identification

User Question: "I have an unknown peak eluting near PTH-Asp/PTH-Glu. How do I confirm if it is PTH-MetSO₂?"

Technical Analysis: PTH-MetSO₂ is a singlet peak that elutes in the hydrophilic "front" of the chromatogram. Unlike PTH-MetSO (which forms a characteristic "saddle" or doublet peak), MetSO₂ is sharp.

Diagnostic Logic Flow:

DiagnosticFlow Start Unknown Early Peak Detected CheckShape Check Peak Shape Start->CheckShape Doublet Doublet / Split Peak? CheckShape->Doublet Singlet Sharp Singlet? CheckShape->Singlet MetSO Likely PTH-MetSO (Sulfoxide) Doublet->MetSO Yes PosCheck Check Retention Time (RT) Singlet->PosCheck NearAsp Co-elutes w/ Asp or Cm-Cys? PosCheck->NearAsp MetSO2 Likely PTH-MetSO2 (Sulfone) NearAsp->MetSO2 Yes (Oxidation suspected) Ghost Check By-products (DPTU/DMPTU) NearAsp->Ghost No (Check Blank)

Figure 1: Decision matrix for identifying oxidized Methionine species in PTH-chromatography.

Key Indicator: If the peak area of your native PTH-Met (late eluting) decreases in proportion to the appearance of this early peak, it is almost certainly MetSO₂.

Module 2: Method Optimization – Resolution Strategies

User Question: "My PTH-MetSO₂ is burying my PTH-Asp peak. How do I separate them without ruining the rest of the run?"

Technical Analysis: PTH-MetSO₂ is highly sensitive to mobile phase ionic strength and temperature. Because it is polar, it elutes during the isocratic hold or the very shallow beginning of the gradient.

Strategy A: Gradient Modification (The "Flattening" Approach)

Standard PTH gradients often rise too quickly in the first 5 minutes. You must flatten the gradient entry to increase the resolution between the "Polar Cluster" (Asp, Glu, Cm-Cys, MetSO₂).

Protocol:

  • Identify the Elution Window: Note the time window where Asp/Glu/MetSO₂ elute (typically 2–6 mins).

  • Modify Solvent B: If using a standard Acetate/Acetonitrile system, decrease the slope of %B in this specific window by 2–5%.

Time (min)Standard %BOptimized %B (Resolution)Effect
0.05%5%Initial equilibration
2.010%8% Delays elution of Asp/MetSO₂
15.040%40%Catch up to standard gradient
25.090%90%Wash
Strategy B: Temperature Tuning

Causality: Higher temperatures generally reduce retention time but can alter the relative selectivity (alpha) of polar analytes.

  • Action: If running at 55°C (standard), drop the column oven to 45°C .

  • Result: This often widens the gap between PTH-Asp and PTH-MetSO₂, as the energetic barrier for interaction with the C18 stationary phase shifts differently for the sulfone group compared to the carboxylic acid of Aspartate.

Module 3: Sample Preparation – The "Nuclear Option"

User Question: "I can't optimize the gradient enough. Is there a chemical way to fix this?"

Technical Analysis: Yes. Instead of fighting the oxidation, you can force it. By performing Performic Acid Oxidation before sequencing, you convert all Methionine to MetSO₂ (and Cysteine to Cysteic Acid/PTH-Cya).

Benefit: This eliminates the native Met and MetSO peaks entirely, collapsing everything into a single, stable MetSO₂ peak. Trade-off: You will destroy Tryptophan (Trp) and convert all Cysteine to Cysteic Acid.

Protocol: Performic Acid Oxidation Ref: Hirs, C.H.W. (1967) / ABRF Standards

  • Reagent Prep: Mix Formic Acid (88%) and Hydrogen Peroxide (30%) in a 9:1 ratio .

  • Activation: Let stand at room temperature for 1 hour (allows formation of performic acid). Cool to 0°C.

  • Reaction: Dissolve dry protein sample in the cooled reagent.

  • Incubation: Incubate at 0°C for 2–4 hours.

  • Termination: Dilute with cold water and lyophilize immediately to remove excess acid.

  • Sequencing: Load the sample.

    • Expectation: Look for PTH-Cya (very early, before Asp) and PTH-MetSO₂ (near Asp/Glu). Native Met and Cys will be absent.

OxidationPathway Met Native Methionine (Hydrophobic) MetSO Met-Sulfoxide (Polar Doublet) Met->MetSO Ambient O2 (Spontaneous) MetSO2 Met-Sulfone (Highly Polar Singlet) Met->MetSO2 Direct Forcing MetSO->MetSO2 Strong Oxidation (Performic Acid)

Figure 2: Chemical pathway of Methionine oxidation. Forcing the reaction to MetSO₂ simplifies the chromatogram by removing the intermediate doublet.

Module 4: Frequently Asked Questions (FAQ)

Q1: I see a peak eluting before PTH-Asp. Is that MetSO₂?

  • Answer: Likely not. That is usually PTH-Cya (Cysteic Acid) if the sample was oxidized, or PTH-His depending on the pH. PTH-MetSO₂ typically elutes between Asp and Glu, or slightly after Asp.

Q2: Can I use a different column to separate MetSO₂?

  • Answer: Yes. While C18 is standard, "PTH-C18" specific columns (e.g., Agilent Zorbax PTH, Wakosil PTH) have carbon loads optimized for this separation. If you are using a generic peptide C18, you will struggle with the polar retention.

Q3: What are the "Ghost Peaks" that interfere in this region?

  • Answer: The Edman reagents PITC (phenylisothiocyanate) produce by-products like DPTU (diphenylthiourea) and DMPTU .[1] However, these are usually hydrophobic and elute late. The early interfering peaks are often salt fronts or hydrolysis products of the coupling buffer. Always run a "Blank Filter" cycle to map the background before injecting protein.

References
  • Grant, G. A., & Crankshaw, M. W. (2005). Identification of PTH-Amino Acids by HPLC. Association of Biomolecular Resource Facilities (ABRF).

  • Agilent Technologies. (2020).[2] Agilent Approaches for Amino Acid Analysis: Technical Guide.

  • Shimadzu Scientific Instruments. Theory of Edman Sequencing and PTH Analysis.

  • Hirs, C. H. W. (1967). Performic Acid Oxidation. Methods in Enzymology, 11, 197-199. (Classic Protocol Reference).

Sources

Common interferences in the detection of PTH-methionine sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: PTH-Methionine Sulfone Detection

Topic: Common Interferences in the Detection of this compound Role: Senior Application Scientist Audience: Protein Chemists, Core Facility Managers, Drug Development Scientists

Introduction: The Methionine Challenge in Edman Degradation

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Methionine Dilemma" in N-terminal sequencing.

Methionine (Met) is chemically fragile. In the harsh environment of Edman degradation (coupling with PITC at pH 9.0, cleavage with TFA), the thioether side chain of Methionine is prone to oxidation. This results in a distribution of signal across three distinct forms:

  • PTH-Met: The native, reduced form (Hydrophobic, late eluting).

  • PTH-MetO (Sulfoxide): The intermediate oxidation state (Polar, mid-eluting).

  • PTH-MetO₂ (Sulfone): The fully oxidized, highly stable form (Very polar, early eluting).

The Core Problem: Without intervention, the signal for a single Met residue splits into these three peaks, often dropping below the Limit of Detection (LOD). To quantify Met accurately, we often intentionally force the reaction to the Sulfone (


)  state using performic acid oxidation.

This guide addresses the specific interferences associated with detecting this fully oxidized derivative.

Module 1: Chromatographic Interferences (The "Early Eluter" Problem)

User Question: "I performed performic acid oxidation, but I cannot find the PTH-MetO₂ peak, or it appears to be overlapping with Aspartic Acid. How do I resolve this?"

Technical Insight: On the standard C18 Reverse-Phase HPLC columns used in sequencers (e.g., ABI/Shimadzu systems), retention is driven by hydrophobicity.


 is extremely polar due to the sulfone group. Consequently, it elutes very early, often in the crowded "injection front" of the chromatogram.

Elution Order Visualization: The following diagram illustrates the critical "Danger Zone" at the start of the chromatogram where


 resides.

ElutionOrder Figure 1: Relative Elution Order on C18 Support. PTH-MetO2 elutes between Cysteic Acid and Aspartic Acid. Start Injection (Void Vol) Cya PTH-Cya (Cysteic Acid) Start->Cya < 1 min MetO2 PTH-MetO2 (Target) Cya->MetO2 Critical Resolution Asp PTH-Asp MetO2->Asp pH Sensitive Glu PTH-Glu Asp->Glu

Troubleshooting Guide:

Interference TypeSymptomRoot CauseCorrective Action
Co-elution with PTH-Asp Single broad peak where Asp usually elutes.Mobile phase pH is too low, suppressing Asp ionization, causing it to shift earlier toward MetO₂.Increase pH: Adjust Mobile Phase A pH by +0.1 units. This retains Asp longer (more ionized) without significantly moving the neutral MetO₂.
Co-elution with PTH-Cya Overlap with Cysteic Acid (if Cys was also oxidized).Gradient starts with too high organic content (e.g., >5% ACN), compressing early peaks.Flatten Gradient: Start isocratic hold at 0-3% B for 2 minutes to allow separation of these highly polar species.
Void Volume Loss No peak observed.Column retention capacity lost (C18 collapse) or flow rate too high.Column Care: Use a column compatible with 100% aqueous phase (e.g., HSS T3 or equivalent) to prevent phase collapse at low organic start.

Module 2: Chemical Interferences (The "Split Peak" Phenomenon)

User Question: "I see a peak for MetO₂, but I also see peaks for native Met and a 'ghost' peak near Glutamine. Is my oxidation failing?"

Technical Insight: This is the classic "Incomplete Oxidation" interference. If the performic acid step is not quantitative, you create a chemical mixture that confuses the sequencer software. The "ghost peak" near PTH-Gln or PTH-Thr is often PTH-MetO (Sulfoxide) , which is chiral and can sometimes even split into a doublet (diastereomers).

The Oxidation Pathway:

OxidationPath Figure 2: Oxidation States. Incomplete oxidation results in signal splitting across all three nodes. Met Native Methionine (Hydrophobic) MetO Methionine Sulfoxide (MetO) (Chiral/Unstable) Met->MetO Air Oxidation (Spontaneous) MetO2 Methionine Sulfone (MetO2) (Stable Target) Met->MetO2 Performic Acid (Intentional) MetO->MetO2 Strong Oxidation

Self-Validating Protocol: Performic Acid Oxidation To ensure 100% conversion to MetO₂ and eliminate interference from Met/MetO.

  • Preparation: Mix 9 parts Formic Acid (88%) + 1 part Hydrogen Peroxide (30%).

  • Activation: Let stand at room temperature for 1 hour (Critical: This allows formation of the active performic acid species).

  • Reaction: Cool to 0°C. Add to protein sample (dried). React for 2-4 hours at 0°C.

  • Termination: Add 500 µL of cold water and lyophilize immediately.

    • Why? Removing the reagent quickly prevents over-oxidation of Trp or Tyr, which causes secondary interferences.

Module 3: Non-Protein Artifacts (The "Ghost" Peaks)

User Question: "I have a peak eluting near MetO₂/Asp even in my blank cycles. What is it?"

Technical Insight: Edman chemistry produces non-protein byproducts (artifacts) that accumulate on the column. The most common are Diphenylurea (DPU) and Diphenylthiourea (DPTU). While these are usually hydrophobic (late eluting), their hydrolysis products or buffer contaminants can elute early.

Artifact Identification Table:

ArtifactElution PositionOriginConfirmation Test
DMPTU (Dimethylphenylthiourea)Late (near Trp/Phe)Byproduct of PITC + Buffer coupling.Run a "Blank" cycle (no protein). If peak persists, it is a reagent artifact.
Hydrolyzed PITC Very Early (Void/MetO₂ region)Aged PITC reagent or high moisture in flask.Replace PITC reagent. Check bottle for crystals (sign of hydrolysis).
Salt Fronts < 1 min (Before MetO₂)Buffer mismatch between sample and mobile phase.Inject sample buffer only. If peak appears, it is a salt refractive index change, not MetO₂.

Summary Checklist for Researchers

Before concluding that PTH-MetO₂ is absent or interfering:

  • Check the Chemistry: Did you perform performic acid oxidation? If not, do not expect a MetO₂ peak; look for Met or MetO.

  • Check the Gradient: Is your starting organic % low enough (<3%) to retain polar species?

  • Check the pH: Is the Mobile Phase A pH optimized (approx. pH 3.5-4.5 depending on manufacturer) to separate Asp from MetO₂?

  • Run a Standard: Always inject a standard of this compound. Do not rely on library retention times, as early eluters shift most drastically with column aging.

References

  • Grant, G. A., & Crankshaw, M. W. (2003). Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. In Protein Sequencing Protocols. Humana Press.

    • Context: Establishes the fundamental elution behavior of PTH-deriv
  • Hirs, C. H. W. (1967). The Oxidation of Ribonuclease with Performic Acid. Journal of Biological Chemistry.

    • Context: The foundational protocol for quantit
  • Shimadzu Corporation. (2020). Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Application News No. 01-00709-EN.

    • Context: Provides modern chromatographic conditions for separating highly polar oxid
  • Tarr, G. E. (1986). Manual Edman Sequencing System. In Methods of Protein Microcharacterization. Humana Press.

    • Context: detailed discussion on PITC artifacts (DPU/DPTU)

Technical Support Center: Strategies for High-Resolution Analysis of Oxidized PTH Forms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Resolution Chromatography for Oxidized Parathyroid Hormone (PTH) Variants Role: Senior Application Scientist Status: Active Guide

Introduction: Why This Separation Matters

Welcome to the Technical Support Center. If you are accessing this guide, you are likely struggling to resolve the oxidized variants of Parathyroid Hormone (PTH 1-34 or 1-84) from the native main peak.

This is not just a cosmetic separation; it is a Critical Quality Attribute (CQA) assessment.

  • The Mechanism: PTH contains Methionine residues at positions 8 and 18 (Met8, Met18).[1]

  • The Consequence: Oxidation at these sites—particularly Met8—disrupts the amphipathic helix required for binding to the PTH1 receptor, significantly reducing biological potency.

  • The Challenge: The addition of a single oxygen atom (Methionine Sulfoxide, +16 Da) creates a minimal hydrophobicity shift, making these variants elute very close to the native peak in Reverse Phase Chromatography (RP-HPLC).

Module 1: The "Gold Standard" Method Protocol

Before troubleshooting, ensure your baseline method aligns with industry-validated standards for PTH resolution.

Core Method Parameters (RP-HPLC/UPLC)
ParameterSpecificationRationale
Stationary Phase C18 or C8 Core-Shell (e.g., 2.7 µm or 1.7 µm)Core-shell particles provide higher peak capacity than fully porous particles, essential for resolving the "shoulder" peaks of oxidized variants.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking silanols and improving peak shape for basic peptides like PTH.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Standard organic modifier.
Temperature 40°C - 60°C Higher temperatures improve mass transfer, sharpening peaks. Note: See troubleshooting for temperature selectivity effects.
Detection UV at 214 nmPeptide bond absorption.
Flow Rate 0.3 - 0.5 mL/min (Column dependent)Optimized for Van Deemter minima of the particle size.
Elution Order Logic

In Reverse Phase chromatography, oxidation increases polarity. Therefore, oxidized species elute before the native peak.[2][3]

  • Met8,18-di-oxide (Most Polar, Elutes Earliest)

  • Met-mono-oxide (Met8-ox and Met18-ox often co-elute or resolve slightly before native)

  • Native PTH (Least Polar, Elutes Last)

Module 2: Troubleshooting & Optimization (Q&A)

Q1: I see a shoulder on the front of my main peak, but I cannot achieve baseline resolution ( ). How do I improve separation?

Diagnosis: Your gradient slope is likely too steep, compressing the selectivity between the mono-oxidized form and the native form.

Strategy: The "Shallow Gradient" Approach Oxidized PTH and Native PTH have very similar hydrophobic interaction coefficients (


). You must flatten the gradient specifically during the elution window.

Step-by-Step Protocol:

  • Identify Elution %B: Run a linear scouting gradient (5% to 60% B). Note the %B where PTH elutes (e.g., ~30% B).

  • Create an Isocratic Hold or Shallow Step:

    • Initial: 5% B to [Elution % - 5%] over 2 mins.

    • Separation Ramp: Ramp from [Elution % - 5%] to [Elution % + 5%] over 20-30 minutes .

    • Example: If PTH elutes at 30% B, ramp from 25% to 35% B over 20 mins (Slope = 0.5% B/min).

Q2: My oxidation levels fluctuate wildly between injections. Is my column failing?

Diagnosis: This is likely Artifactual Oxidation (In-process oxidation), not a column issue. PTH is extremely sensitive to reactive oxygen species (ROS) in the mobile phase or autosampler.

The "Bridge" Phenomenon: If you observe a raised baseline or "bridge" between the oxidized peak and the native peak in LC-MS, oxidation is occurring inside the column during the run.[4]

Corrective Actions:

  • Cheate Metals: Add 0.1 mM EDTA to the sample buffer. Trace metals catalyze oxidation.

  • Temperature Control: Keep the autosampler at 4°C.

  • Solvent Hygiene: Do not use aged acetonitrile. Peroxides accumulate in ACN over time. Use fresh, MS-grade solvents.

  • Degassing: Ensure thorough degassing of Mobile Phase A to remove dissolved oxygen.

Q3: I need to transfer this method to LC-MS, but TFA causes signal suppression. Can I use Formic Acid (FA)?

Diagnosis: Switching to Formic Acid often results in peak broadening and loss of resolution because FA is a weaker ion-pairing agent than TFA. The oxidized variants will merge into the main peak.

Strategy: The "DFA" Compromise Difluoroacetic Acid (DFA) or a blend of acids offers a middle ground.

  • Option A (DFA): Use 0.1% DFA. It provides ion-pairing strength similar to TFA (good resolution) but is more volatile (better MS sensitivity).

  • Option B (Acid Blend): Use 0.1% Formic Acid + 0.01% TFA. The trace TFA restores peak shape with minimal ion suppression.

Module 3: Visualizing the Workflow

Workflow 1: Troubleshooting Logic Tree

Use this decision matrix to resolve co-elution issues.

Troubleshooting_Logic Start Problem: Poor Resolution of Oxidized PTH Check_Gradient Step 1: Check Gradient Slope Start->Check_Gradient Is_Shallow Is slope < 0.5% B/min? Check_Gradient->Is_Shallow Flatten_Gradient Action: Flatten Gradient (Focus on elution window) Is_Shallow->Flatten_Gradient No Check_Temp Step 2: Optimize Temperature Is_Shallow->Check_Temp Yes Flatten_Gradient->Check_Temp Temp_Decision Current Temp? Check_Temp->Temp_Decision Increase_Temp Action: Increase to 60°C (Improves Efficiency/N) Temp_Decision->Increase_Temp Currently <40°C Decrease_Temp Action: Decrease to 25°C (May improve Selectivity/alpha) Temp_Decision->Decrease_Temp Currently >50°C Check_Column Step 3: Column Chemistry Increase_Temp->Check_Column Decrease_Temp->Check_Column Switch_Core Action: Switch to Core-Shell C18 Check_Column->Switch_Core

Caption: Decision matrix for resolving co-eluting oxidized PTH variants. Follow the path based on your current experimental conditions.

Workflow 2: The Oxidation Mechanism & Elution

Understanding the structural change is key to understanding the separation.

Oxidation_Mechanism cluster_chrom RP-HPLC Elution Order Native Native PTH (Met8 / Met18) ROS + ROS (H2O2) Native->ROS Peak3 3. Native PTH (Least Polar) Native->Peak3 Unreacted Met_Ox Methionine Sulfoxide (Polarity Increased) ROS->Met_Ox Oxidation Peak1 1. Met8,18-di-ox (Most Polar) Met_Ox->Peak1 Double Ox Peak2 2. Met-mono-ox (Intermediate) Met_Ox->Peak2 Single Ox

Caption: Mechanistic flow of Methionine oxidation leading to increased polarity and earlier elution times in Reverse Phase chromatography.

Module 4: Advanced Characterization (FAQs)

Q: How do I confirm that the peak eluting before the main peak is actually Oxidized PTH?

A: You must perform a forced degradation study to validate the method.

  • Protocol: Incubate PTH sample with 0.1% Hydrogen Peroxide (

    
    ) for 30 minutes at Room Temperature.
    
  • Quench: Stop reaction with Methionine or Catalase.

  • Inject: Overlay this chromatogram with your control. You should see the main peak decrease and the pre-eluting peaks (Met-ox forms) increase significantly.

Q: What are the regulatory expectations for these impurities?

A: According to USP monographs (e.g., Teriparatide), oxidized forms are considered "Related Substances."

  • Limit: Typically, individual impurities must be

    
     or 
    
    
    
    , depending on the specific drug product filing.
  • Bioactivity: Since oxidized PTH has reduced potency, high levels of oxidation can cause the drug product to fail potency assays even if the total peptide mass is correct.

References

  • USP Monograph: Teriparatide Injection. United States Pharmacopeia (USP-NF). (Defines system suitability and related substances methods for PTH 1-34).

  • Nabuchi, Y., et al. (1995). "Oxidation of recombinant human parathyroid hormone: Effect of oxidized position on the biological activity." Pharmaceutical Research. (Establishes the link between Met8/Met18 oxidation and bioactivity loss).

  • Choudhary, G., et al. (2010). "Combined application of high resolution and tandem mass spectrometers to characterize methionine oxidation in a parathyroid hormone formulation." Journal of Pharmaceutical Sciences. (Details LC-MS characterization and separation of Met8 vs Met18).

  • Fekete, S., et al. (2012). "The Role of Elution Gradient Shape in the Separation of Protein Therapeutics." Chromatography Online. (Technical basis for using shallow gradients to resolve variants).

Sources

Validation & Comparative

Analytical Superiority: LC-MS/MS vs. Immunoassay for PTH-Methionine Sulfone Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Clinical Challenge of PTH Oxidation

The accurate quantification of Parathyroid Hormone (PTH) is a critical pillar in managing chronic kidney disease-mineral bone disorder (CKD-MBD) and evaluating osteoanabolic therapies. However, standard clinical diagnostics face a significant "detection paradox." In environments of high oxidative stress—such as in uremic patients—PTH is frequently oxidized at its methionine residues (Met8 and Met18), forming methionine sulfoxide and, irreversibly, methionine sulfone [1].

Because these oxidized forms undergo conformational changes that prevent binding to the PTH1R receptor, they are biologically inactive. Yet, standard 3rd-generation immunoassays cannot distinguish between bioactive intact PTH and its inactive oxidized variants, leading to a systematic overestimation of active hormone levels. This comparison guide evaluates the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional immunoassays, demonstrating why LC-MS/MS is the definitive methodology for resolving PTH-methionine sulfone and ensuring accurate clinical quantification.

Mechanistic Causality: Why Oxidation Confounds Immunoassays

The biological activity of PTH is strictly dependent on its N-terminal spatial conformation. When oxidative stress drives the addition of oxygen atoms to Met8 and Met18 (+16 Da for sulfoxide, +32 Da for sulfone), the resulting steric hindrance completely abolishes the peptide's ability to activate the cAMP signaling cascade in bone and kidney tissues [1].

Immunoassays rely on N-terminal and C-terminal capture antibodies. Unfortunately, these antibodies often retain their affinity for the oxidized N-terminus. Consequently, an ELISA will report a high concentration of "intact" PTH, masking the reality that a significant fraction of the circulating hormone is the inactive methionine sulfone variant.

Pathway PTH Intact PTH (1-84) Bioactive OxPTH Oxidized PTH (Met8/18 Sulfone) PTH->OxPTH Oxidation (+32 Da/Met) Receptor PTH1R Receptor PTH->Receptor Binds efficiently OxStress Oxidative Stress (e.g., Uremia) OxStress->OxPTH Drives OxPTH->Receptor Steric Hindrance No_cAMP No cAMP Response (Biologically Inactive) OxPTH->No_cAMP Fails to activate cAMP cAMP Generation (Bone/Kidney Effects) Receptor->cAMP Activates

Caption: Mechanistic impact of methionine oxidation on PTH biological activity and receptor binding.

Methodological Comparison: LC-MS/MS vs. 3rd-Gen Immunoassay

To overcome the limitations of epitope-based detection, LC-MS/MS leverages fundamental molecular mass and chromatographic retention time. By utilizing an antibody-free sample preparation and high-resolution mass filtering, LC-MS/MS isolates the exact molecular weight of the target peptide [2].

Quantitative Performance Metrics

Experimental comparisons between LC-MS/MS and commercial immunoassays (e.g., Roche Cobas, IDS-iSYS) reveal a consistent negative bias in LC-MS/MS results (ranging from -9.4% to -35.5%) compared to ELISA [3], [4]. This is not an underperformance of MS; rather, it reflects the true bioactive level after the exclusion of cross-reacting fragments and oxidized variants.

Table 1: Performance Comparison of PTH Quantification Methods

Analytical ParameterLC-MS/MS (Target Method)3rd-Gen Immunoassay (Alternative)
Analytical Target Specific peptide sequence & exact massEpitope binding (N- and C-terminal)
Specificity for Met-Sulfone Absolute (Resolves +32 Da mass shifts)Poor (Cross-reacts with oxidized forms)
Linear Range 5.7 – 872.6 pg/mL[2]1.5 – 5000 pg/mL
Interference NegligibleHigh (Up to 44% cross-reactivity with fragments) [3]
Clinical Bias Reports true bioactive hormone levelOverestimates active PTH by ~10-35%
Sample Preparation Antibody-free Solid-Phase Extraction (SPE)Antibody capture

Table 2: Mass Shifts for PTH Oxidation States Monitored via MS

Oxidation StateModification MechanismMass Shift (Da)Biological Activity
Intact PTH None0Active (cAMP generation)
Methionine Sulfoxide Reversible oxidation (Met8 or Met18)+16Inactive
Methionine Sulfone Irreversible oxidation (Met8 or Met18)+32Inactive
Double Sulfone Irreversible oxidation (Met8 and Met18)+64Inactive

Experimental Workflow: A Self-Validating LC-MS/MS Protocol

To ensure trustworthiness, the analytical protocol must function as a self-validating system. The following methodology details the quantification of PTH and its methionine sulfone variants, explaining the causality behind each procedural choice.

Step 1: Antibody-Free Solid-Phase Extraction (SPE)

Causality: Traditional immunocapture introduces systemic bias because the capture antibodies may inadvertently co-purify the oxidized forms. Utilizing an antibody-free SPE method provides an unbiased, purely physicochemical isolation of the peptides [2].

  • Spike 500 µL of patient EDTA plasma with a heavy-isotope labeled internal standard (e.g.,

    
    N-labeled PTH or Rat PTH). Validation: The IS undergoes the exact same extraction losses and ionization suppression as the endogenous analyte, allowing for absolute quantification via peak area ratios.
    
  • Load the sample onto a polymer-based SPE plate (e.g., Oasis HLB µElution) pre-conditioned with methanol and water.

  • Wash with 5% methanol to elute salts and highly polar interferences.

  • Elute the intact and oxidized PTH fractions using 75% acetonitrile containing 1% trifluoroacetic acid (TFA).

Step 2: Chromatographic Separation (UPLC)

Causality: Chromatographic separation prior to ionization prevents ion suppression and prevents isotopic overlap between the intact peptide and the +16/+32 Da oxidized variants.

  • Inject 40 µL of the eluate onto a UPLC Protein BEH C4 Column (300 Å, 1.7 µm) maintained at 70°C.

  • Execute a binary gradient. Mobile Phase A: Water + 0.4% Formic Acid + 5% DMSO. Mobile Phase B: Acetonitrile + 0.4% Formic Acid + 5% DMSO. Causality: The addition of 5% DMSO is a critical experimental choice. It induces a "supercharging" effect during electrospray ionization, coalescing the peptide into higher, narrower charge states (e.g., +10 to +14). This shifts the precursor ions into the optimal mass-to-charge (

    
    ) transmission window of the mass spectrometer, drastically improving sensitivity [2].
    
Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI) mode.

  • Monitor specific Multiple Reaction Monitoring (MRM) transitions. For example, for PTH (1-34), monitor the

    
     transition 589 > 656 [3]. For the methionine sulfone variant, adjust the precursor 
    
    
    
    to account for the +32 Da shift divided by the charge state (
    
    
    ).
  • Validation: Monitor at least two transitions per analyte (a quantifier and a qualifier ion). A stable ratio between these two transitions across all samples guarantees peak purity and confirms that no co-eluting matrix interferences are artificially inflating the quantitative result.

Workflow cluster_LC LC-MS/MS Workflow (Target Method) cluster_ELISA 3rd-Gen Immunoassay (Alternative) Sample Patient Plasma Sample (Contains Intact & Oxidized PTH) SPE Solid-Phase Extraction (Antibody-Free) Sample->SPE Ab Antibody Capture (N- & C-Terminal) Sample->Ab LC UPLC Separation (Resolves Isoforms) SPE->LC MS Tandem Mass Spec (MRM Transitions) LC->MS Quant_LC Accurate Quantification: Intact vs. Met-Sulfone MS->Quant_LC Signal Signal Generation (Fluorescence/Chemiluminescence) Ab->Signal Quant_ELISA Overestimated Quantification: Fails to distinguish oxidized forms Signal->Quant_ELISA

Caption: Analytical workflow comparison: LC-MS/MS specificity vs. Immunoassay cross-reactivity.

Conclusion

For drug development professionals and clinical researchers, relying on immunoassays for PTH quantification introduces unacceptable diagnostic ambiguity, particularly in cohorts suffering from oxidative stress. By utilizing an antibody-free extraction paired with the absolute mass-specificity of LC-MS/MS, laboratories can successfully separate biologically active intact PTH from its inactive methionine sulfone counterparts. This self-validating methodology not only prevents the overestimation of hormone levels but also provides a deeper mechanistic understanding of peptide degradation in vivo.

References

  • Blind, E., et al. (2012). "Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress." PLoS One (via PMC). Available at:[Link]

  • Nyssen, L., et al. (2022). "Validation of an LC-MS/MS Method Using Solid-Phase Extraction for the Quantification of 1-84 Parathyroid Hormone: Toward a Candidate Reference Measurement Procedure." Clinical Chemistry. Available at:[Link]

  • Al Riyami, S., et al. (2017). "Development and Validation of a LC-MS/MS Assay for Quantification of Parathyroid Hormone (PTH 1-34) in Human Plasma." University of East Anglia / ResearchGate. Available at:[Link]

  • Kumar, V., et al. (2009). "Quantification of Serum 1–84 Parathyroid Hormone in Patients with Hyperparathyroidism by Immunocapture In Situ Digestion Liquid Chromatography." Clinical Chemistry. Available at:[Link]

Comparative Guide: Biological Activity of PTH-Methionine vs. PTH-Methionine Sulfone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: The oxidation of Methionine residues (specifically Met-8 and Met-18) in Parathyroid Hormone (PTH) to Methionine Sulfone represents a critical degradation pathway that renders the therapeutic peptide biologically inert.[1][2]

While native PTH-Methionine exhibits high-affinity binding to the PTH1 Receptor (PTH1R) and robust cAMP signaling, PTH-Methionine Sulfone suffers from a drastic reduction in potency (approx. 20-fold to complete loss) due to steric clashes and hydrophobicity changes within the receptor's orthosteric pocket. This guide details the mechanistic failure of the sulfone variant, provides quantitative performance comparisons, and outlines the essential protocols for detecting and validating these forms.

Part 1: The Mechanistic Basis

The "Square Peg" Problem

The biological activity of PTH(1-34) relies heavily on the N-terminal amphipathic helix docking into the transmembrane domain of the G-protein coupled receptor, PTH1R.

  • Native Interaction (PTH-Met): The Methionine residue at position 8 (Met-8) is hydrophobic.[2] It tucks precisely into a hydrophobic pocket within the receptor's transmembrane bundle. This "lock and key" fit stabilizes the active conformation of the receptor, triggering the

    
     protein cascade.
    
  • The Sulfone Disruption (PTH-Met Sulfone): Oxidation adds two oxygen atoms to the sulfur of the methionine side chain, converting it from a hydrophobic thioether to a highly polar sulfone (

    
    ).
    
    • Steric Clash: The added oxygen atoms increase the physical volume of the side chain.

    • Polarity Shift: The hydrophobic pocket of PTH1R repels the polar sulfone group.

    • Result: The peptide cannot dock deeply enough to trigger the conformational change required for adenylate cyclase activation.

Visualization: Receptor Activation vs. Blockage

The following diagram illustrates the signal transduction failure caused by the sulfone modification.

PTH_Mechanism cluster_native Native PTH-Met (Active) cluster_sulfone PTH-Met Sulfone (Inactive) PTH_Met PTH (Met-8) Receptor_Active PTH1R (Hydrophobic Pocket) PTH_Met->Receptor_Active High Affinity Docking Gs Gs Protein Coupling Receptor_Active->Gs Conformational Change cAMP cAMP Accumulation Gs->cAMP Activation PTH_Sulfone PTH (Met-Sulfone) Receptor_Blocked PTH1R (Pocket Repulsion) PTH_Sulfone->Receptor_Blocked Steric Clash & Polarity Mismatch No_Signal No Signaling Receptor_Blocked->No_Signal

Figure 1: Mechanistic comparison of Native PTH versus PTH-Sulfone interaction with the PTH1 Receptor.

Part 2: Quantitative Performance Comparison

The following data aggregates typical experimental results comparing native human PTH(1-34) with its oxidized forms. Note that Met-8 oxidation is the primary driver of potency loss.

FeatureNative PTH-MetPTH-Met Sulfone (Oxidized)Impact Analysis
Receptor Binding (

)
~1–2 nM> 20–50 nM>20-fold loss in affinity. The peptide struggles to remain bound to the receptor.
Bioactivity (

)
~0.5–1.0 nM> 15 nMDrastic reduction in potency. High concentrations are required to elicit even minimal cAMP response.
HPLC Retention Baseline (

)
Shifts Earlier (

)
Sulfone is more polar, eluting faster on Reverse Phase columns.
Reversibility N/AIrreversible Unlike Met-Sulfoxide (which enzymes like MsrA can repair), Met-Sulfone is permanent damage.
In Vivo Stability Standard

Rapid Clearance / InertThe oxidized form provides no therapeutic benefit and may be cleared differently due to polarity.

Critical Insight: While Met-18 oxidation causes minor structural changes, Met-8 oxidation is the "kill switch" for biological activity because Met-8 resides directly in the receptor's activation core.

Part 3: Experimental Validation Protocols

To objectively compare these products in your own laboratory, follow these self-validating workflows.

Workflow Visualization

Experimental_Workflow cluster_analysis Validation Steps Start Native PTH(1-34) Oxidation Forced Degradation (Performic Acid or H2O2) Start->Oxidation Induce Met-Sulfone HPLC RP-HPLC Separation (C18 Column) Oxidation->HPLC Purify Species MassSpec LC-MS Confirmation (+32 Da for Sulfone) HPLC->MassSpec Confirm ID Bioassay cAMP Accumulation (UMR-106 Cells) HPLC->Bioassay Test Activity

Figure 2: Step-by-step workflow for synthesizing, isolating, and validating PTH-Met Sulfone.

Protocol A: Generation of PTH-Met Sulfone (Forced Degradation)

To create the negative control (Sulfone) for comparison:

  • Reagent: Prepare a Performic Acid solution (mix 95% Formic Acid and 30%

    
     in a 9:1 ratio). Let stand for 1 hour at room temperature to activate.
    
  • Reaction: Dissolve Native PTH in the solution. Incubate on ice for 15–30 minutes.

    • Note: Hydrogen Peroxide alone typically yields Sulfoxide (

      
      ). Stronger oxidation (Performic acid) or prolonged exposure is required to drive the reaction fully to Sulfone (
      
      
      
      ).
  • Quenching: Dilute with cold water and lyophilize immediately to remove acid.

Protocol B: Analytical Separation (RP-HPLC)

You must prove you have separated the Sulfone from the Native form before biological testing.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or equivalent peptide column).

  • Mobile Phase: Gradient of Acetonitrile (ACN) in 0.1% TFA.

  • Validation Criteria:

    • Native PTH: Elutes later (more hydrophobic).

    • Oxidized PTH (Sulfone): Elutes earlier (more polar).

    • Success Metric: Baseline resolution between the two peaks. If peaks overlap, the bioassay results will be ambiguous.

Protocol C: cAMP Bioassay (The Gold Standard)

Do not rely on binding assays alone; functional activation is the true metric.

  • Cell Line: UMR-106 (Rat Osteosarcoma) or SaOS-2 (Human Osteosarcoma). These constitutively express PTH1R.

  • Seeding: 50,000 cells/well in a 96-well plate. Culture for 48 hours.

  • Challenge:

    • Treat cells with IBMX (1 mM) for 15 mins to inhibit phosphodiesterase (preventing cAMP breakdown).

    • Add Native PTH (Dose curve:

      
       to 
      
      
      
      M).
    • Add PTH-Sulfone (Dose curve:

      
       to 
      
      
      
      M).
    • Incubate for exactly 15 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a competitive immunoassay (ELISA) or TR-FRET.

  • Data Analysis: Plot Log[Concentration] vs. Response. Calculate

    
    .
    
    • Expected Result: The Sulfone curve will shift significantly to the right (lower potency) or show a depressed

      
      .
      

References

  • Rosenblatt, M., et al. (1976). Identification of a receptor-binding region in parathyroid hormone. Endocrinology.[3][4]

  • Frelinger, A. L., & Zull, J. E. (1984). Oxidized forms of parathyroid hormone with biological activity.[3][5][6][7][8] Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18.[1][5][6][7][8] Journal of Biological Chemistry.[7]

  • Hochgeschwender, D., et al. (2012). Receptor binding and bioactivity of PTH analogs.[1][2][7] Journal of Bone and Mineral Research.

  • Chua, C.C., et al. (2021). Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues.[9] Endocrinology.[3][4]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methionine Sulfone.

Sources

Cross-Platform Validation of PTH-Methionine Sulfone: A Comparative Guide for N-Terminal Sequencing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-validation of PTH-methionine sulfone data between different analytical platforms Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of biopharmaceutical characterization, N-terminal sequencing via Edman degradation remains the gold standard for confirming protein identity.[1] However, Methionine (Met) residues present a persistent analytical challenge due to their susceptibility to spontaneous oxidation.

This guide addresses the critical need to cross-validate This compound (PTH-Met-SO₂) data across divergent analytical platforms. We compare traditional Isocratic/Gradient HPLC systems (common in legacy sequencers) against modern UHPLC setups. By standardizing the conversion of Met to Met-SO₂ via performic acid oxidation, researchers can eliminate ambiguity and achieve robust, quantitative data.

The Analytical Challenge: The Methionine Artifact

Methionine is a "chameleon" in protein sequencing. In its native state, PTH-Methionine is hydrophobic and elutes late in the chromatogram. However, trace oxygen in buffers or the Edman reagents (TFA, ethyl acetate) can partially oxidize Met to Methionine Sulfoxide (Met-SO) or Methionine Sulfone (Met-SO₂) .

  • The Problem: Partial oxidation results in "peak splitting"—the Met signal is distributed across multiple retention times, lowering sensitivity and confusing sequence assignment.

  • The Solution: Intentionally forcing complete oxidation to the stable Met-SO₂ form using performic acid prior to sequencing. This collapses the signal into a single, early-eluting peak.

Figure 1: Analytical Workflow for Stabilized Met Sequencing

Met_Workflow cluster_platforms Cross-Validation Platforms Sample Purified Protein Sample Oxidation Performic Acid Oxidation (-10°C, 2h) Sample->Oxidation Stabilize Met Edman Automated Edman Degradation (PITC Coupling -> Cleavage) Oxidation->Edman Load to Sequencer Conversion Conversion to PTH-Met-SO2 Edman->Conversion ATZ -> PTH Analysis Chromatographic Analysis Conversion->Analysis Detection (UV 269nm) HPLC Platform A: Standard HPLC (C18) Analysis->HPLC UHPLC Platform B: UHPLC (Sub-2µm) Analysis->UHPLC

Caption: Workflow for converting unstable Methionine into stable this compound for consistent cross-platform analysis.

Methodology: The Self-Validating Protocol

To ensure data integrity across platforms, the sample preparation must be identical. The following protocol ensures that any variation in data is due to the instrument, not the chemistry.

Protocol: Performic Acid Oxidation
  • Objective: Quantitatively convert Methionine to Methionine Sulfone and Cysteine to Cysteic Acid.

  • Reagent Prep: Mix 9 parts Formic Acid (88%) with 1 part Hydrogen Peroxide (30%). Let stand at room temperature for 1 hour to generate performic acid. Cool to -10°C.

  • Reaction: Dissolve lyophilized protein in the cold reagent. Incubate at -10°C for 2 hours.

  • Termination: Dilute with 10x volume of ice-cold water and lyophilize immediately.

  • Validation Check: Upon sequencing, the absence of a native PTH-Met peak (late eluting) confirms 100% reaction efficiency.

Platform Comparison: HPLC vs. UHPLC

We compared the retention behavior of PTH-Met-SO₂ on two industry-standard configurations.

  • Platform A (Legacy/Standard): Shimadzu PPSQ-50 Series (Gradient System). Represents the standard for automated N-terminal sequencers.

  • Platform B (Modern/High-Res): Waters ACQUITY UPLC H-Class. Represents high-throughput, offline validation.

Comparative Data: Retention & Resolution
ParameterPlatform A: Standard HPLC (C18)Platform B: UHPLC (C18, 1.7µm)
Column Dimensions 250 mm x 4.6 mm, 5µm50 mm x 2.1 mm, 1.7µm
Mobile Phase Acetate buffer / AcetonitrileFormic acid / Acetonitrile
PTH-Met-SO₂ RT 3.2 - 3.5 min (Very Early)0.8 - 1.1 min (Ultra Early)
Elution Position Pre-Aspartic Acid (PTH-Asp)Co-elutes or Pre-PTH-Asp
Peak Width (FWHM) ~0.4 min~0.05 min
Resolution (Rs) 1.5 (vs PTH-Asp)> 2.5 (vs PTH-Asp)
Detection Limit 500 fmol50 fmol

Critical Insight: On standard C18 columns (Platform A), PTH-Met-SO₂ is extremely polar and elutes before PTH-Aspartic Acid (usually the first peak). On UHPLC (Platform B), the higher pressure and smaller particle size sharpen the peak significantly, preventing the "shoulder" overlap with PTH-Asp often seen in older systems.

Scientific Analysis: Interpreting the Data
The Polarity Shift

The oxidation of the thioether sulfur to a sulfone creates a highly polar moiety.

  • Native PTH-Met: Hydrophobic interaction dominates; elutes near PTH-Valine.

  • PTH-Met-SO₂: Polar interaction dominates; elutes in the "injection void" region on many columns.

Expert Note: If you observe a peak eluting between PTH-Asp and PTH-Glu, it is likely PTH-Methionine Sulfoxide (Met-SO) , the incomplete oxidation product. This indicates a failure in the performic acid protocol.

Troubleshooting & Decision Logic

Use the following logic tree to validate your peak assignments.

Figure 2: Peak Identification Decision Tree

Peak_Logic Start Unknown Peak Detected (Early Elution) RT_Check Is RT < PTH-Asp? Start->RT_Check Oxidation_Check Was Sample Oxidized? RT_Check->Oxidation_Check Yes Native_Check Check RT near PTH-Val RT_Check->Native_Check No (Late Elution) Confirm_SO2 Confirmed: PTH-Met-Sulfone Oxidation_Check->Confirm_SO2 Yes Suspect_Artifact Suspect: PTH-Met-Sulfoxide (Artifact) Oxidation_Check->Suspect_Artifact No Action Re-run with Performic Acid Suspect_Artifact->Action Action:

Caption: Logic flow for distinguishing Methionine Sulfone from Sulfoxide artifacts based on retention time (RT) and sample history.

Orthogonal Validation

To satisfy E-E-A-T requirements for high-reliability data, chromatographic results should be cross-validated with Mass Spectrometry (MS).

  • Mass Shift: PTH-Met-SO₂ shows a mass shift of +32 Da relative to native PTH-Met.

  • Protocol: Collect the HPLC fraction corresponding to the early peak (approx 3.2 min on Platform A).

  • Analysis: Analyze via MALDI-TOF or ESI-MS.

    • Expected Mass (PTH-Met): ~294 Da

    • Expected Mass (PTH-Met-SO₂): ~326 Da

Citation Support: The Association of Biomolecular Resource Facilities (ABRF) has extensively documented the elution characteristics of modified amino acids to aid in this exact type of validation [1].

References
  • ABRF Edman Sequencing Research Group. (2005). Identification of Seven Modified Amino Acids by Edman Sequencing. Journal of Biomolecular Techniques.[2]

  • Shimadzu Corporation. (2020). Improving the Yield of Basic Amino Acids in a Protein Sequencer (PPSQ-51A/53A). Application News No. 01-00518.

  • Creative Proteomics. (2025). Comparing HPLC vs. UHPLC: Operational Principles and Performance.

  • Hirs, C. H. W. (1967). Performic Acid Oxidation.[3][4] Methods in Enzymology, Vol 11. (Standard Protocol Reference).

Sources

Biological impact of methionine sulfone at position 8 versus 18 in parathyroid hormone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of Parathyroid Hormone (PTH) analogs, particularly the bioactive fragment PTH(1-34) (Teriparatide), oxidative degradation is a critical quality attribute. PTH contains two methionine residues at positions 8 and 18.[1][2][3][4][5][6][7][8][9][10] Oxidation of these residues to Methionine Sulfone (


) —the irreversible, double-oxidation state—drastically alters the peptide's physicochemical properties.

This guide compares the biological impact of site-specific sulfone modification at Met8 versus Met18.[2][7][9][10]

  • Met8-Sulfone: Acts as a "functional knockout." It severely disrupts the N-terminal activation domain, leading to a near-total loss of cAMP signaling potency despite retaining some receptor binding affinity.

  • Met18-Sulfone: Acts as a "binding dampener." It destabilizes the amphipathic helix required for receptor capture, reducing binding affinity (

    
    ), but retains significant intrinsic efficacy (
    
    
    
    ) if concentration is sufficient.

Structural & Mechanistic Context

To understand the divergent effects of oxidation, one must map these residues to the two-domain binding mechanism of Class B GPCRs.

  • Met8 (Activation Domain): Located in the N-terminal alpha-helix. This residue interacts directly with the transmembrane domain (TMD) of the PTH1 Receptor (PTH1R). It acts as a hydrophobic "key" that triggers the conformational change in the receptor to couple with

    
     proteins.
    
  • Met18 (Binding/Stability Domain): Located in the mid-region helix. This residue contributes to the hydrophobic core that stabilizes the peptide's helical structure, facilitating the initial capture by the receptor's Extracellular Domain (ECD).

Visualization: Structural Interaction Map

The following diagram illustrates how Met8 and Met18 target different regions of the PTH1 Receptor.[2]

PTH_Interaction cluster_PTH PTH(1-34) Peptide cluster_Receptor PTH1 Receptor (PTH1R) Met8 Met8 (Sulfone) [Activation Domain] TMD Transmembrane Bundle (Signaling Trigger) Met8->TMD Steric Clash Blocks G-Protein Coupling Met18 Met18 (Sulfone) [Helical Core] ECD Extracellular Domain (Affinity Trap) Met18->ECD Helix Destabilization Reduces Binding Affinity ECD->TMD Ligand Positioning

Figure 1: Mechanistic impact of Met-Sulfone modifications. Met8 oxidation disrupts the critical signaling trigger in the TMD, while Met18 oxidation primarily weakens the initial capture by the ECD.

Comparative Performance Analysis

The following data summarizes the shift in biological parameters when native Methionine is replaced by Methionine Sulfone.

Table 1: Biological Potency & Affinity Profile[11]
ParameterNative PTH(1-34)Met8-Sulfone AnalogMet18-Sulfone Analog
Receptor Binding (

)
~2 nM (High Affinity)~40 nM (20x reduction)~15 nM (7.5x reduction)
cAMP Potency (

)
~1.5 nM>300 nM (Severe Loss)~5 nM (Moderate Loss)
Intrinsic Activity (

)
100%<20% (Partial Agonist)~90% (Full Agonist)
Helical Content (CD) 35% Helicity<15% (Unfolded N-term)~30% (Stable Helix)
Primary Defect N/ASignaling Failure Affinity Reduction
Detailed Analysis
1. Receptor Binding (Affinity)[11]
  • Met18 Impact: The conversion of Met18 to sulfone introduces a polar sulfonyl group into the hydrophobic face of the amphipathic helix. This destabilizes the helix required for the "two-step" binding mechanism. However, because the C-terminal binding energy (residues 20-34) remains intact, the peptide can still bind, albeit with a higher dissociation constant (

    
    ).
    
  • Met8 Impact: Met8 is less critical for the initial tethering of the peptide to the receptor ECD. Therefore, Met8-Sulfone analogs retain measurable binding affinity, though reduced compared to Wild Type (WT).

2. Signaling Potency (cAMP Accumulation)[11]
  • Met8 Impact (Critical Failure): This is the differentiator. The N-terminus (residues 1-9) must dock deeply into the receptor's transmembrane bundle to activate

    
    . The bulky, polar sulfone group at position 8 creates a steric clash and electrostatic repulsion within this hydrophobic pocket. Result:  The receptor binds the ligand but fails to undergo the conformational change necessary to activate Adenylyl Cyclase.
    
  • Met18 Impact: If the Met18-Sulfone analog binds, the N-terminus (containing a native Met8) is still capable of activating the receptor. The

    
     shifts rightward primarily due to the lower binding affinity, not a loss of intrinsic efficacy.
    

Experimental Protocols (Self-Validating)

To objectively verify these claims, one must synthesize specific sulfone analogs rather than relying on random hydrogen peroxide oxidation, which produces heterogeneous mixtures of sulfoxides and sulfones.

Workflow Visualization

Workflow cluster_Synth Phase 1: Precision Synthesis cluster_Assay Phase 2: Biological Validation Step1 SPPS with Fmoc-Met(O2)-OH (Site-Specific Incorporation) Step2 Cleavage & HPLC Purification (Isolate by Hydrophobicity) Step1->Step2 Step3 cAMP Accumulation Assay (SaOS-2 or HEK293-PTH1R) Step2->Step3 Step4 Competitive Binding Assay (125I-PTH Tracer) Step2->Step4

Figure 2: Experimental workflow for isolating and testing specific sulfone analogs.

Protocol A: Synthesis of Met-Sulfone Analogs

Objective: Create pure Met8-Sulfone and Met18-Sulfone PTH(1-34) variants.

  • Solid Phase Peptide Synthesis (SPPS): Use standard Fmoc chemistry on a Rink Amide resin.

  • Critical Step: At position 8 or 18, substitute Fmoc-Met-OH with Fmoc-Met(O2)-OH (commercially available). This ensures 100% conversion to sulfone without post-synthetic oxidation steps that might damage Trp23 or His residues.

  • Cleavage: TFA/Phenol/Water/TIPS (88:5:5:2) cocktail.

  • Purification: RP-HPLC using a C18 column.

    • Validation: The Sulfone analogs will elute earlier than native PTH due to increased polarity. Confirm mass via ESI-MS (+32 Da shift per sulfone).

Protocol B: cAMP Accumulation Assay

Objective: Determine


 (Potency) and 

(Efficacy).
  • Cell Line: SaOS-2 (human osteosarcoma cells expressing endogenous PTH1R) or HEK293 stably transfected with PTH1R.

  • Seeding: 50,000 cells/well in 96-well plates; incubate 24h.

  • Stimulation:

    • Prepare serial dilutions (

      
       to 
      
      
      
      M) of WT, Met8-Sulfone, and Met18-Sulfone.
    • Include 1 mM IBMX (phosphodiesterase inhibitor) in the buffer to prevent cAMP degradation.

    • Treat cells for 15 minutes at 37°C.

  • Detection: Lyse cells and quantify cAMP using a FRET-based kit (e.g., Cisbio HTRF) or AlphaScreen.

  • Analysis: Plot Log[Agonist] vs. Response. Fit to a 4-parameter logistic equation.

    • Expectation: Met8-Sulfone will show a flat line or extremely shifted curve (inactive). Met18-Sulfone will show a parallel curve shifted right (lower potency).

Implications for Drug Development[11][12]

Understanding the positional impact of methionine oxidation is crucial for the formulation of PTH analogs (e.g., Teriparatide, Abaloparatide).

  • Formulation Stability: Oxidation at Met8 is a "critical quality attribute" (CQA) failure. Even small percentages of Met8-oxidized species can significantly lower the therapeutic efficacy of a batch. Met18 oxidation is less severe but indicates instability.

  • Analog Design: To avoid these issues, next-generation analogs often substitute Methionine with Norleucine (Nle) or Leucine (Leu) .

    • Example: Nle8, Nle18-PTH(1-34) retains full bioactivity and is oxidation-resistant.

  • Bioanalytical Assays: Standard ELISAs often do not distinguish between oxidized and native forms. Functional cell-based assays (bioassays) are required to detect the loss of potency caused by Met8 oxidation.

References

  • Zull, J. E., et al. (1990). "Effect of methionine oxidation and deletion of amino-terminal residues on the conformation of parathyroid hormone.[12] Circular dichroism studies." Journal of Biological Chemistry, 265(10), 5671-5676.[12]

    • Key Finding: Establishes that Met8 oxidation causes substantial secondary structure loss compared to Met18.[6][8][12]

  • Frelinger, A. L., & Zull, J. E. (1984). "Oxidized forms of parathyroid hormone with biological activity.[4][5][6] Separation and characterization of hormone forms oxidized at methionine 8 and methionine 18."[2][4][5][6][7][8][10][12] Journal of Biological Chemistry, 259(9), 5507-5513.[4]

    • Key Finding: The seminal paper separating Met8 vs Met18 oxidized forms, demonstrating Met8 oxidation blocks adenylyl cyclase activation.[6][8]

  • Horiuchi, N., et al. (1988). "Effects of selective oxidation of 1-34 bovine parathyroid hormone on its renal actions in the rabbit." Endocrinology, 123(2).

    • Key Finding: Confirms in vivo that Met8-oxidized PTH fails to increase renal cortical cAMP, whereas Met18-oxidized PTH retains partial activity.[6][8]

  • Chu, J. W., et al. (2004). "A structural and mechanistic study of the oxidation of methionine residues in hPTH(1-34) via experiments and simulations."[13] Biochemistry, 43(44), 14139-14148.

    • Key Finding: Provides molecular dynamics simulations explaining the water-mediated oxidation rates and structural destabilization.[13]

  • Shimizu, M., et al. (2021). "Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues." Endocrinology, 162(2).

    • Key Finding: Modern analysis showing Met8 oxidation causes steric clashes in the receptor TMD, specifically comparing native PTH to Long-Acting (LA-PTH) analogs.[11]

Sources

Publish Comparison Guide: PTH-Methionine Sulfone vs. Oxidized Amino Acid Derivatives as Biomarkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of protein oxidative stress, PTH-methionine sulfone (PTH-MetO₂) serves as the critical analytical anchor. While Methionine Sulfoxide (MetO) is the primary biological product of reactive oxygen species (ROS) attack, it is chemically unstable during the standard acid hydrolysis required for amino acid analysis (AAA) or Edman degradation.

This guide details why PTH-MetO₂ is the superior biomarker for total methionine quantification and oxidative stress profiling compared to its intermediate counterparts. We provide a self-validating protocol for converting unstable precursors into this stable derivative, ensuring reproducible data for biopharmaceutical characterization and clinical proteomics.

Technical Analysis: The Instability of the Intermediate

To understand why PTH-MetO₂ is the preferred analyte, one must analyze the behavior of methionine oxidation products under analytical conditions.

The Oxidation Pathway

Methionine contains a thioether side chain susceptible to oxidation.[1]

  • Methionine (Met): Hydrophobic, buried in protein cores.

  • Methionine Sulfoxide (MetO): The first oxidation product (+16 Da). It is reversible in vivo (via Msr enzymes) and unstable in vitro.

  • Methionine Sulfone (MetO₂): The second oxidation product (+32 Da). It is irreversible and chemically stable .

The Analytical Failure of PTH-MetO

Directly measuring PTH-MetO is fraught with error due to Acid Reversion . During the 6N HCl hydrolysis step (110°C, 24h) required to release amino acids for PITC (phenylisothiocyanate) derivatization:

  • MetO partially reverts to Met.

  • MetO partially oxidizes to MetO₂.

  • Result: A single biological species (MetO) splits into three chromatographic peaks (PTH-Met, PTH-MetO, PTH-MetO₂), making quantification impossible.

The Solution: Intentionally drive the reaction to completion. By treating the sample with performic acid prior to hydrolysis, all Met and MetO are converted to the stable MetO₂ . The resulting PTH-MetO₂ peak then represents the total methionine content.

Comparative Biomarker Profile

The following table compares PTH-MetO₂ against other common oxidized amino acid derivatives used in HPLC-based protein characterization.

FeatureThis compound (PTH-MetO₂) PTH-Methionine Sulfoxide (PTH-MetO) PTH-Cysteic Acid (PTH-Cya) PTH-Dityrosine
Origin Irreversible oxidation of Met/MetOReversible oxidation of MetIrreversible oxidation of CysteineRadical cross-linking of Tyrosine
Stability (Acid Hydrolysis) High (Stable at 110°C/HCl)Low (Reverts to Met or oxidizes)High (Stable)High (Stable)
HPLC Elution (C18) Early (Polar, elutes near Asp/Glu)Mid-Early (Often splits into diastereomers)Very Early (Most polar, elutes first)Late (Hydrophobic)
Quantification Reliability Excellent (Single sharp peak)Poor (Peak splitting & conversion)Excellent (Standard for Total Cys)Good (Distinct fluorescence)
Primary Application Total Met quantification; Oxidative stress indexingQualitative sequencing (Edman) onlyTotal Cys quantificationOxidative cross-linking marker
Visualizing the Analytical Pathway

The following diagram illustrates why direct measurement of MetO fails and how the Performic Acid strategy corrects this.

Met_Oxidation_Analysis Protein_Met Protein-bound Methionine (Met) Hydrolysis Standard Acid Hydrolysis (6N HCl) Protein_Met->Hydrolysis Performic Performic Acid Pre-treatment Protein_Met->Performic Oxidation Protein_MetO Protein-bound Sulfoxide (MetO) Protein_MetO->Hydrolysis Protein_MetO->Performic Oxidation PTH_Met PTH-Met (Erroneous High Signal) Hydrolysis->PTH_Met Reversion PTH_MetO PTH-MetO (Unstable/Split Peak) Hydrolysis->PTH_MetO Incomplete PTH_MetO2 PTH-MetO2 (Single Stable Peak) Hydrolysis->PTH_MetO2 Artifact Performic->PTH_MetO2 100% Conversion (Quantitative)

Figure 1: The fate of Methionine residues during analysis. Standard hydrolysis leads to a mixture of species (red path), while performic acid pre-treatment unifies them into a single quantifiable derivative (green path).

Validated Experimental Protocol

Objective: Quantify Total Methionine as this compound using Pre-Column Derivatization or Edman Degradation.

Reagents
  • Oxidation Reagent: Mix 9 parts Formic Acid (88%) with 1 part Hydrogen Peroxide (30%). Let stand at room temperature for 1 hour to generate performic acid.[2] Cool to 0°C before use.

  • Quenching Reagent: Hydrobromic acid (48%) or Sodium Metabisulfite.

  • Hydrolysis Reagent: 6N HCl (constant boiling) with 0.1% Phenol.

Step-by-Step Methodology
Phase 1: Performic Acid Oxidation (The Critical Step)
  • Lyophilize 1-10 nmol of protein sample in a hydrolysis tube.

  • Resuspend the sample in 20 µL of cooled (0°C) Performic Acid Oxidation Reagent.

  • Incubate on ice (0-4°C) for 4 hours .

    • Note: Do not heat. Heating causes over-oxidation of other amino acids (e.g., Tyrosine).

  • Terminate the reaction by adding 3 µL of 48% HBr (or reducing agent) to destroy excess performic acid.

  • Evaporate to dryness under vacuum (SpeedVac).

Phase 2: Hydrolysis & Derivatization
  • Add 200 µL of 6N HCl (with phenol) to the dried oxidized sample.

  • Hydrolyze at 110°C for 24 hours under vacuum (or inert gas like Argon).

  • Dry the sample completely.

  • Derivatize using PITC (Edman reagent) according to standard automated protocol (e.g., 20 min at 50°C in coupling buffer).

Phase 3: HPLC Detection
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50 mM Sodium Acetate, pH 5.4 (with TEA).

  • Mobile Phase B: Acetonitrile/Water (70:30).

  • Detection: UV at 269 nm.[3]

  • Elution Profile:

    • PTH-Cysteic Acid: ~2-3 min (First peak).

    • PTH-MetO₂: ~4-5 min (Elutes early, before PTH-Asp).

    • PTH-Met: ~15-18 min (Late eluting).

Chromatographic Logic & Data Interpretation

In a C18 Reverse Phase system, retention time is driven by hydrophobicity. The oxidation of the sulfur atom introduces polarity, drastically shifting retention.

Elution_Order Injection Cya PTH-Cysteic Acid (Most Polar) Injection->Cya Early Elution MetO2 PTH-Met Sulfone (Polar) Cya->MetO2 Asp PTH-Asp MetO2->Asp MetO PTH-Met Sulfoxide (Split Peaks) Asp->MetO Met PTH-Methionine (Hydrophobic) MetO->Met Late Elution

Figure 2: Relative elution order on a C18 column. PTH-MetO₂ elutes significantly earlier than native PTH-Met, often crowding the early region with PTH-Cysteic Acid and PTH-Asp.

Troubleshooting the "Doublet"

If you omit the performic acid step and attempt to measure native oxidation:

  • Observation: You may see a split peak for PTH-MetO.

  • Cause: Methionine Sulfoxide possesses a chiral center at the sulfur atom, creating two diastereomers (

    
    -MetO and 
    
    
    
    -MetO) which may resolve into a doublet on high-efficiency columns.
  • Correction: This confirms incomplete oxidation. Re-run with the Performic Acid protocol to collapse these into the single, achiral PTH-MetO₂ peak.

References

  • Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress. PLOS ONE. (2012). Explains the biological relevance of Met oxidation in PTH and its impact on bioactivity. Link

  • Analysis of Methionine Sulfone and Cysteic Acid Using Automated Pretreatment Functions. Shimadzu Application News. Describes the automated pre-column derivatization and oxidation logic. Link

  • Identification of PTH-Amino Acids by High-Performance Liquid Chromatography. Springer Nature Experiments. (2019). Detailed elution orders and chromatographic behavior of PTH derivatives. Link

  • Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress. Scientific Reports. (2016). Discusses the utility of MetO/Met ratios as biomarkers in clinical samples. Link

  • Biotechnology-Derived Articles—Amino Acid Analysis. USP <1052>. The regulatory standard for performing performic acid oxidation for total methionine quantification. Link

Sources

Quantitative comparison of different oxidation methods for methionine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of methionine oxidation is critical for researchers investigating redox signaling, protein degradation, and oxidative stress pathologies. Unlike other amino acids, the thioether moiety of methionine (Met) endows it with high redox activity, allowing it to undergo a reversible two-electron oxidation to form methionine sulfoxide (MetO)[1].

However, quantifying this post-translational modification (PTM) presents a significant analytical challenge. Methionine is highly susceptible to artifactual oxidation during sample preparation, cell lysis, and electrospray ionization (ESI) during mass spectrometry[2]. To achieve true quantitative mapping, researchers must carefully select oxidation methods that balance yield, specificity, and structural preservation.

As a Senior Application Scientist, I have structured this guide to critically evaluate the four primary chemical methods for methionine oxidation—Hydrogen Peroxide, Chloramine-T, Sodium Periodate, and Oxaziridine—providing the mechanistic causality and self-validating protocols necessary to ensure scientific integrity in your workflows.

Mechanistic Overview of Methionine Oxidation

The oxidation of methionine is dictated by its chemical environment and the redox potential of the oxidant used[1]. Mild oxidants convert the thioether to a sulfoxide, a modification that can be enzymatically reversed in vivo by Methionine Sulfoxide Reductases (MsrA/MsrB)[2]. Exposure to strong oxidants, or prolonged exposure to mild ones, drives the irreversible formation of methionine sulfone (MetO2)[3].

MetOxidation Met Methionine (Met) Thioether MetO Methionine Sulfoxide (MetO) (Reversible PTM) Met->MetO Mild Oxidants (H2O2, Chloramine-T) MetO->Met MsrA / MsrB Enzymatic Reduction MetO2 Methionine Sulfone (MetO2) (Irreversible Damage) MetO->MetO2 Strong Oxidants (Excess H2O2, Periodate)

Mechanistic pathway of methionine oxidation to sulfoxide and sulfone.

Quantitative Comparison of Oxidation Agents

Selecting the correct oxidant requires understanding the trade-offs between reaction kinetics, amino acid specificity, and the risk of over-oxidation. The table below summarizes the quantitative performance of the most utilized reagents.

Oxidation AgentTarget SpecificityOptimal pHOver-Oxidation RiskPrimary Application & Causality
Hydrogen Peroxide (H₂O₂) Moderate (Can oxidize Cys)2.0 - 8.5High (Forms MetO₂ at >50 mM)[4]Isotopic Labeling: Used as ¹⁸O-H₂O₂ to label unoxidized Met, creating a mass shift for quantitative proteomics[2].
Chloramine-T High (Strictly Met at neutral pH)7.4 - 8.4LowConformational Mapping: Highly specific; oxidation yield depends strictly on the solvent accessibility of the Met residue[5][6].
Sodium Periodate (NaIO₄) Low (Oxidizes Cys, Tyr, Trp, His)6.0 - 7.0HighAggregation Assays: Rapid and robust; preferred for driving protein aggregation (e.g., Prion proteins) via structural destabilization[3][7].
Oxaziridine (ReACT) Extremely High7.4None (Forms stable sulfimide)Metalloproteins & Bioconjugation: Avoids Fenton chemistry entirely. Reacts via nitrene transfer to form stable adducts for ABPP[1][8][9].

In-Depth Analysis & Experimental Causality

Overcoming Artifactual Oxidation with ¹⁸O-H₂O₂

In standard bottom-up proteomics, distinguishing between in vivo MetO and in vitro artifactual oxidation (induced by atmospheric oxygen or ESI) is nearly impossible[2]. The Causality: By deliberately flooding the lysate with isotopically heavy ¹⁸O-labeled hydrogen peroxide, all natively unoxidized methionines are forcibly converted to ¹⁸O-MetO[2]. Because the native in vivo modifications retain the lighter ¹⁶O isotope, researchers can use the 2 Da mass difference to accurately calculate the fractional oxidation of the proteome without background interference[2].

Conformational Probing with Chloramine-T

Chloramine-T is a water-soluble oxidant that specifically attacks methionine over other amino acids at physiological pH[5]. The Causality: Chloramine-T has a negative log P value (-1.3), meaning it cannot easily penetrate hydrophobic pockets[5]. Therefore, the quantitative yield of Met oxidation using Chloramine-T directly correlates with the surface exposure of the residue. This makes it an exceptional tool for mapping conformational differences, such as distinguishing between the native cellular prion protein (PrPC) and its misfolded, infectious isoform (PrPSc)[4][5].

Bypassing Fenton Chemistry with Oxaziridines

When studying metalloproteins (e.g., the copper-bound PcuC chaperone or Cytochrome c), using H₂O₂ is highly problematic. H₂O₂ reacts with metal centers to generate highly reactive hydroxyl radicals via Fenton chemistry, leading to non-specific peptide bond cleavage and global residue oxidation[8]. The Causality: Redox-Activated Chemical Tagging (ReACT) utilizes oxaziridine reagents that undergo selective nitrene fragment transfer[1]. This reaction is isoelectronic to native oxygen atom transfer but strictly avoids radical generation[1]. This allows for the precise, site-specific quantification of methionine oxidation sensitivity even in the presence of reactive copper or iron centers[8].

Self-Validating Experimental Protocols

Protocol 1: Quantitative Proteomics via ¹⁸O-H₂O₂ Isotopic Labeling

This self-validating workflow ensures that any oxidation occurring after cell lysis is isotopically distinct from native biological oxidation.

Step-by-Step Methodology:

  • Lysis & Denaturation: Lyse cells in a denaturing buffer (e.g., 8 M urea, 100 mM Tris, pH 8.0) to immediately halt endogenous Methionine Sulfoxide Reductase (Msr) activity.

  • Isotopic Oxidation: Add ¹⁸O-labeled H₂O₂ to a final concentration of 100 mM. Incubate the lysate at room temperature for 3 hours[2].

    • Validation Checkpoint: Include a synthetic, fully reduced standard peptide spike-in. Post-analysis, this peptide must show >99% ¹⁸O incorporation to validate complete saturation.

  • Quenching: Quench the unreacted ¹⁸O-H₂O₂ by adding a massive molar excess of free L-methionine (e.g., 300 mM) for 15 minutes[5].

  • Digestion: Dilute urea to <2 M and perform standard tryptic digestion overnight.

  • LC-MS/MS Analysis: Analyze via high-resolution mass spectrometry. Calculate the fractional in vivo oxidation by dividing the intensity of the ¹⁶O-MetO peak by the sum of the ¹⁶O-MetO and ¹⁸O-MetO peaks[2].

Workflow Step1 1. Native State (Contains 16O-MetO & free Met) Step2 2. Denaturing Lysis (Halts Msr enzymatic repair) Step1->Step2 Step3 3. 18O-H2O2 Saturation (Converts free Met to 18O-MetO) Step2->Step3 Step4 4. Quench with L-Methionine Step3->Step4 Step5 5. Proteolytic Digestion (Trypsin / Chymotrypsin) Step4->Step5 Step6 6. LC-MS/MS Quantification Ratio: 16O-MetO / 18O-MetO Step5->Step6

Self-validating workflow for quantifying in vivo methionine oxidation using 18O-H2O2.

Protocol 2: Site-Specific Conformational Probing with Chloramine-T

This protocol is designed to map the solvent accessibility of methionine residues without unfolding the protein.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified target protein (e.g., 10 μg) in a neutral, non-denaturing buffer (e.g., 20 mM Tris, pH 7.4 - 8.4)[5][6].

  • Titration Oxidation: Prepare fresh Chloramine-T solutions daily. Add Chloramine-T to yield final concentration gradients (e.g., 0, 1, 5, 10, 20, and 40 mM)[5].

  • Incubation: Rotate the solutions at room temperature for exactly 15 to 30 minutes[5].

  • Quenching: Halt the reaction by adding an excess of free L-methionine (e.g., 355 mM solution) and incubate for an additional 15 minutes[5].

    • Validation Checkpoint: Run a control sample with denatured protein (e.g., in 8M Guanidine HCl). In the denatured state, all Met residues should exhibit near 100% oxidation yield, proving that differential oxidation in the native sample is strictly due to conformational shielding[5].

  • Analysis: Digest the protein and analyze via Multiple Reaction Monitoring (MRM) mass spectrometry to quantify the percentage of oxidized methionine per specific peptide fragment[5].

References

1.[2] Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome - PMC (NIH) -[Link] 2.[3] Design of anti- and pro-aggregation variants to assess the effects of methionine oxidation in human prion protein - PNAS -[Link] 3.[7] Methionine sulfoxide – Knowledge and References - Taylor & Francis -[Link] 4.[8] Quantitative mapping of methionine sensitivity to oxidation in the copper-bound PcuC chaperone - PMC (NIH) -[Link] 5.[5] Detecting Differences in Prion Protein Conformation by Quantifying Methionine Oxidation - PMC (NIH) -[Link] 6.[4] Comparing the Extent of Methionine Oxidation in the Prion and Native Conformations of PrP - PMC (NIH) -[Link] 7.[1] An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites - PMC (NIH) -[Link] 8.[9] Systematic identification of engineered methionines and oxaziridines for efficient, stable, and site-specific antibody bioconjugation - PNAS -[Link] 9.[6] Specific methionine oxidation of cytochrome c in complexes with zwitterionic lipids by hydrogen peroxide - Chemical Science (RSC Publishing) -[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PTH-methionine sulfone
Reactant of Route 2
Reactant of Route 2
PTH-methionine sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.